4-Heptenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
929-22-6 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-hept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
InChI Key |
VVGOCOMZRGWHPI-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC=O |
Canonical SMILES |
CCC=CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-4-Heptenal: Chemical Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Heptenal, also known as cis-4-Heptenal, is an unsaturated aliphatic aldehyde. It is a volatile organic compound and a notable flavor and fragrance component found in a variety of natural sources, including dairy products, seafood, and some fruits and vegetables.[1] Its characteristic green, fatty, and grassy aroma makes it a valuable ingredient in the food and perfume industries.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-4-Heptenal, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis in complex matrices.
Chemical Structure and Identification
(Z)-4-Heptenal is a seven-carbon aldehyde with a cis-configured double bond between the fourth and fifth carbon atoms.
Table 1: Chemical Identification of (Z)-4-Heptenal
| Identifier | Value |
| IUPAC Name | (Z)-hept-4-enal[3] |
| Synonyms | cis-4-Heptenal, (4Z)-4-Heptenal, cis-4-Hepten-1-al[4] |
| CAS Number | 6728-31-0[4] |
| Molecular Formula | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [3] |
| SMILES | CC/C=C\CCC=O[5] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-[5] |
| InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N[5] |
Physicochemical Properties
The physical and chemical properties of (Z)-4-Heptenal are summarized in the table below.
Table 2: Physicochemical Properties of (Z)-4-Heptenal
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Odor | Green, fatty, fresh-cut grass | [2] |
| Density | 0.847 g/mL at 25 °C | [1] |
| Boiling Point | 60 °C at 30 mmHg | [2] |
| Refractive Index | 1.434 at 20 °C | [1] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [6] |
| Solubility | Insoluble in water; soluble in alcohol |
Synthesis of (Z)-4-Heptenal
The synthesis of (Z)-4-Heptenal can be achieved through a two-step process involving the oxidation of a primary alcohol to an aldehyde, followed by a Z-selective Wittig reaction. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of (Z)-4-Heptenal
Step 1: Oxidation of (Z)-4-Hepten-1-ol to (Z)-4-Heptenal
This step utilizes a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC), to selectively oxidize the primary alcohol to an aldehyde without affecting the double bond.
-
Materials:
-
(Z)-4-Hepten-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
-
-
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To the stirred suspension, add a solution of (Z)-4-Hepten-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (Z)-4-Heptenal.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure (Z)-4-Heptenal.
-
Step 2: Z-Selective Wittig Reaction (Alternative Synthesis Route)
This method constructs the carbon skeleton and the double bond in a single step with high stereoselectivity for the Z-isomer when using an unstabilized ylide.
-
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Schlenk flask, syringes, magnetic stirrer, and standard glassware for extraction and chromatography.
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add propyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. A deep red or orange color will develop, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
In a separate flame-dried flask, dissolve butyraldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of butyraldehyde to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate (Z)-4-Heptenal.
-
Synthesis Workflow Diagram
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of (Z)-4-Heptenal are performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data for (Z)-4-Heptenal in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
| 1 (-CHO) | ~9.76 | ~202.5 | t, J ≈ 1.8 Hz |
| 2 (-CH₂-) | ~2.45 | ~43.8 | dt, J ≈ 7.4, 1.8 Hz |
| 3 (-CH₂-) | ~2.30 | ~21.5 | q, J ≈ 7.4 Hz |
| 4 (=CH-) | ~5.35 | ~123.0 | m |
| 5 (=CH-) | ~5.45 | ~132.0 | m |
| 6 (-CH₂-) | ~2.05 | ~20.6 | p, J ≈ 7.5 Hz |
| 7 (-CH₃) | ~0.95 | ~14.2 | t, J ≈ 7.5 Hz |
Note: These are predicted values based on known chemical shifts for similar structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum of (Z)-4-Heptenal is expected to show characteristic absorption bands for the aldehyde and alkene functional groups.
Table 4: Expected IR Absorption Bands for (Z)-4-Heptenal
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H (alkane) | Stretching |
| ~2830 and ~2720 | C-H (aldehyde) | Stretching |
| ~1730 | C=O (aldehyde) | Stretching[3] |
| ~1655 | C=C (cis-alkene) | Stretching |
| ~720 | =C-H (cis-alkene) | Out-of-plane bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (Z)-4-Heptenal results in a molecular ion peak and characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 112
-
Key Fragment Ions:
Analytical Workflow for (Z)-4-Heptenal in a Complex Matrix
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like (Z)-4-Heptenal in complex matrices such as food products.
Experimental Protocol: GC-MS Analysis of (Z)-4-Heptenal in Milk
-
Materials and Equipment:
-
Milk sample
-
(Z)-4-Heptenal standard
-
Internal standard (e.g., cis-4-Heptenal-D2 or a suitable odd-chain aldehyde)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Headspace vials
-
Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-WAX or equivalent polar column)
-
-
Procedure:
-
Sample Preparation:
-
Pipette a known volume of milk (e.g., 5 mL) into a headspace vial.
-
Add a known amount of the internal standard.
-
For calibration, spike blank milk samples with known concentrations of (Z)-4-Heptenal standard.
-
-
Extraction:
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify (Z)-4-Heptenal by its retention time and mass spectrum, comparing it to the standard.
-
Quantify the concentration of (Z)-4-Heptenal by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Analytical Workflow Diagram
Safety and Handling
(Z)-4-Heptenal is a flammable liquid and may be harmful if swallowed or in contact with skin.[5] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of (Z)-4-Heptenal. The information and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound in various fields, from flavor and fragrance chemistry to analytical science. The provided methodologies offer a solid foundation for the synthesis and characterization of (Z)-4-Heptenal, enabling further research and application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Heptenal, (Z)- [webbook.nist.gov]
- 5. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]
An In-depth Technical Guide to (Z)-4-Heptenal and (E)-4-Heptenal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the geometric isomers, (Z)-4-Heptenal and (E)-4-Heptenal. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemistry, pharmacology, and drug development, offering detailed information on their synthesis, characterization, and potential biological significance.
Introduction
(Z)-4-Heptenal and (E)-4-Heptenal are unsaturated aldehydes with the molecular formula C₇H₁₂O. The presence of a carbon-carbon double bond at the 4-position gives rise to geometric isomerism, resulting in the cis ((Z)) and trans ((E)) forms. These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for their application in various fields, from flavor and fragrance chemistry to potential roles in biological signaling and toxicology.
Physicochemical Properties
The physical and chemical properties of (Z)-4-Heptenal and (E)-4-Heptenal are summarized in the table below. These properties are critical for their handling, purification, and application in experimental settings.
| Property | (Z)-4-Heptenal | (E)-4-Heptenal |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol |
| CAS Number | 6728-31-0[1] | 929-22-6[2] |
| Appearance | Colorless to pale yellow clear oily liquid (est) | Colorless clear liquid (est) |
| Boiling Point | 60 °C at 25 mmHg | 151-152 °C at 760 mmHg[3] |
| Specific Gravity | 0.843 to 0.852 @ 25 °C[4] | Not available |
| Refractive Index | 1.432 to 1.436 @ 20 °C[4] | Not available |
| Flash Point | 110 °F (43.33 °C)[4] | 95 °F (35 °C)[3] |
| Odor Description | Powerful, fatty, somewhat fishy, creamy in dilution | Not available |
Synthesis and Purification
The stereoselective synthesis of (Z)- and (E)-4-Heptenal is crucial for studying their individual properties. The Wittig reaction and its modifications are powerful tools for achieving this.
Synthesis of (Z)-4-Heptenal via Wittig Reaction
The (Z)-isomer can be synthesized with high selectivity using a non-stabilized Wittig ylide. The general workflow for this synthesis is outlined below.
Figure 1: Workflow for the synthesis of (Z)-4-Heptenal.
Experimental Protocol (General):
-
Ylide Formation: To a suspension of propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) at -78°C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise. The formation of the ylide is indicated by a color change to deep red or orange. The mixture is stirred for 1 hour at this temperature.
-
Wittig Reaction: A solution of 4-oxobutanal in anhydrous THF is then slowly added to the ylide solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the (Z)-4-Heptenal from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed.
Synthesis of (E)-4-Heptenal via Horner-Wadsworth-Emmons Reaction
The (E)-isomer is preferentially formed using the Horner-Wadsworth-Emmons (HWE) reaction, which involves a phosphonate-stabilized carbanion.[5][6][7]
Figure 2: Workflow for the synthesis of (E)-4-Heptenal.
Experimental Protocol (General):
-
Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (NaH) in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0°C. After stirring for 30 minutes, propanal is added, and the reaction is allowed to warm to room temperature and stirred overnight. This produces ethyl (E)-hept-2-enoate.
-
Reduction: The resulting ester is then reduced to the corresponding allylic alcohol, (E)-hept-2-en-1-ol, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
-
Oxidation: Finally, the alcohol is oxidized to the aldehyde, (E)-4-Heptenal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Purification: The crude product is purified by column chromatography.
Purification of Isomers
Separation of the (Z) and (E) isomers can be challenging due to their similar boiling points.[8] While fractional distillation can be attempted, preparative gas chromatography or meticulous column chromatography on silica gel are often more effective methods for obtaining high-purity isomers.[9]
Spectroscopic Data
Detailed spectroscopic analysis is essential for the identification and characterization of the (Z) and (E) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR Features:
-
Aldehydic Proton: A characteristic signal around 9.7-9.8 ppm.
-
Olefinic Protons: The protons on the double bond will appear in the range of 5.3-5.6 ppm. The coupling constant (J-value) between these protons will be a key differentiator:
-
(Z)-isomer: Smaller coupling constant, typically in the range of 7-12 Hz.
-
(E)-isomer: Larger coupling constant, typically in the range of 12-18 Hz.
-
-
Alkyl Protons: Signals corresponding to the ethyl and propyl groups will be present in the upfield region of the spectrum.
Expected 13C NMR Features:
-
Carbonyl Carbon: A downfield signal around 200 ppm.
-
Olefinic Carbons: Signals in the region of 120-140 ppm.
-
Alkyl Carbons: Signals in the upfield region (10-40 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of both isomers are expected to show characteristic absorption bands for the aldehyde and alkene functional groups.
-
C=O Stretch (Aldehyde): A strong absorption band around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1650-1670 cm⁻¹.
-
=C-H Bend (Alkene):
-
(Z)-isomer: A strong band around 675-730 cm⁻¹.
-
(E)-isomer: A strong band around 960-975 cm⁻¹.
-
An FTIR spectrum for (Z)-4-Heptenal is available on PubChem (CID 5362814).[10]
Mass Spectrometry (MS)
The electron ionization mass spectra of both isomers are available on the NIST WebBook.[1][2][11] The fragmentation patterns are expected to be similar, with a molecular ion peak at m/z 112. Common fragments would likely result from cleavage alpha to the carbonyl group and allylic cleavage.
Biological Activity
While specific studies directly comparing the biological activities of (Z)- and (E)-4-Heptenal are limited, the broader class of α,β-unsaturated aldehydes is known to possess significant biological effects, often linked to their electrophilic nature.
Pro-inflammatory Effects
α,β-Unsaturated aldehydes are known to induce inflammatory responses in various cell types, particularly in macrophages.[12] This is often mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][13]
Figure 3: Proposed NF-κB signaling pathway activation by 4-heptenal isomers.
Experimental Protocol for Assessing Pro-inflammatory Effects:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of (Z)-4-Heptenal and (E)-4-Heptenal for a specified time period (e.g., 24 hours).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]
-
NF-κB Activation Assay: Nuclear extracts of the treated cells can be analyzed by Western blot or electrophoretic mobility shift assay (EMSA) to assess the nuclear translocation of NF-κB subunits (e.g., p65).[17]
Cytotoxicity
The electrophilic nature of α,β-unsaturated aldehydes can lead to cytotoxicity through various mechanisms, including covalent modification of cellular macromolecules and induction of oxidative stress.
Experimental Protocol for Cytotoxicity Assessment:
-
Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages) is seeded in 96-well plates.[18][19][20]
-
Treatment: Cells are exposed to a range of concentrations of each isomer for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: The metabolic activity of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by viable cells is quantified spectrophotometrically.
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.
-
Data Analysis: The results from these assays are used to determine the half-maximal inhibitory concentration (IC₅₀) for each isomer, providing a quantitative measure of their cytotoxic potential.
Conclusion
(Z)-4-Heptenal and (E)-4-Heptenal are structurally related isomers with the potential for distinct physicochemical and biological properties. While their synthesis can be achieved with stereocontrol using established organic reactions, a detailed comparative analysis of their biological activities, particularly their pro-inflammatory and cytotoxic effects, warrants further investigation. The experimental protocols outlined in this guide provide a framework for such studies, which could reveal important insights into the structure-activity relationships of these unsaturated aldehydes and their potential implications in various biological processes and drug development.
References
- 1. This compound, (Z)- [webbook.nist.gov]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, (Z)- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High‐resolution quantitative proteome analysis reveals substantial differences between phagosomes of RAW 264.7 and bone marrow derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-heptenal, a valuable unsaturated aldehyde in various chemical industries. This document details several core methodologies, including the Claisen rearrangement, Wittig reaction, oxidation of (Z)-3-hexenol, and aldol (B89426) condensation. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate understanding and replication.
Spectroscopic and Physical Data for this compound
For reference and characterization purposes, the following table summarizes key physical and spectroscopic data for (Z)-4-heptenal.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1][2] |
| Boiling Point | 60 °C at 25 mmHg[3] |
| Density | 0.847 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.434 |
| Mass Spectrometry (EI) | Major fragments at m/z: 41, 55, 68, 84[1][2] |
| Infrared (IR) Spectrum | Characteristic peaks for C=O (aldehyde) and C=C (alkene) |
Pathway 1: Claisen Rearrangement
The Claisen rearrangement is a powerful and reliable method for the formation of γ,δ-unsaturated carbonyl compounds through a[4][4]-sigmatropic rearrangement of an allyl vinyl ether.[4][5][6][7] This pathway offers excellent stereocontrol. The synthesis of this compound via this route involves two main stages: the formation of the precursor, 1-butenyl allyl ether, followed by its thermal rearrangement.
Diagram of the Claisen Rearrangement Pathway
Experimental Protocols
Part A: Synthesis of 1-Butenyl Allyl Ether (via Williamson Ether Synthesis)
-
Preparation of Sodium Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous butan-1-ol (excess) to prepare sodium butoxide in situ.
-
Reaction: To the freshly prepared sodium butoxide solution, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain 1-butenyl allyl ether.
Part B: Claisen Rearrangement to this compound
-
Reaction Setup: Place the purified 1-butenyl allyl ether in a sealed, thick-walled glass tube under an inert atmosphere.
-
Heating: Heat the tube in an oil bath at 180-220 °C. The reaction progress can be monitored by GC-MS.
-
Purification: After the reaction is complete (typically several hours), cool the tube to room temperature. The resulting crude this compound can be purified by fractional distillation under reduced pressure.
| Reactant | Molar Ratio | Notes |
| Part A | ||
| Sodium | 1.0 | |
| Butan-1-ol | Excess | Solvent and reactant |
| Allyl Bromide | 1.1 | |
| Part B | ||
| 1-Butenyl Allyl Ether | 1.0 |
| Product | Yield | Purity |
| This compound | Moderate to High | Dependent on purification |
Pathway 2: Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[8] For the synthesis of this compound, two primary retrosynthetic disconnections are possible: the reaction of propanal with a C4-phosphonium ylide, or the reaction of valeraldehyde (B50692) with a C2-phosphonium ylide. The latter is often preferred due to the commercial availability and stability of the starting materials.
Diagram of the Wittig Reaction Pathway
Experimental Protocol
Part A: Synthesis of Ethyltriphenylphosphonium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Addition of Alkyl Halide: Add ethyl bromide (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.
-
Isolation: Cool the mixture to room temperature and collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Part B: Wittig Reaction to form this compound
-
Ylide Generation: Suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise to the stirred suspension. The formation of a characteristic orange or reddish color indicates the generation of the ylide. Stir the solution at 0 °C for 1 hour.
-
Aldehyde Addition: Slowly add a solution of valeraldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation to yield this compound.
| Reactant | Molar Ratio | Notes |
| Part A | ||
| Triphenylphosphine | 1.0 | |
| Ethyl Bromide | 1.1 | |
| Part B | ||
| Ethyltriphenylphosphonium Bromide | 1.1 | |
| n-Butyllithium | 1.1 | |
| Valeraldehyde | 1.0 |
| Product | Yield | Stereoselectivity |
| This compound | Good to High | Typically favors the (Z)-isomer with unstabilized ylides |
Pathway 3: Oxidation of (Z)-3-Hexenol
The synthesis of (Z)-4-heptenal can be achieved through the oxidation of the corresponding alcohol, (Z)-3-hexenol. This method is advantageous as it preserves the stereochemistry of the double bond. A variety of oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) and 2-iodoxybenzoic acid (IBX) being common choices.
Diagram of the Oxidation Pathway
Experimental Protocol (using IBX)
-
Reaction Setup: In a round-bottom flask, dissolve (Z)-3-hexenol (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Oxidant: Add 2-iodoxybenzoic acid (IBX) (1.2 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (Z)-4-heptenal.
| Reactant | Molar Ratio | Notes |
| (Z)-3-Hexenol | 1.0 | |
| 2-Iodoxybenzoic Acid (IBX) | 1.2 | |
| Dimethyl Sulfoxide (DMSO) | Solvent |
| Product | Yield | Purity |
| (Z)-4-Heptenal | High | Good |
Pathway 4: Aldol Condensation
The cross-aldol condensation of propanal and valeraldehyde (pentanal) presents a direct route to this compound. However, this reaction is often complicated by a lack of selectivity, leading to a mixture of self-condensation and other cross-condensation products.[9] Directed aldol strategies, such as the pre-formation of a specific enolate, can be employed to improve the yield of the desired product.
Diagram of the Aldol Condensation Pathway
Experimental Protocol (Directed Aldol)
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.05 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Aldehyde Addition to LDA: Slowly add propanal (1.0 eq) to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.
-
Second Aldehyde Addition: To the freshly formed enolate solution, add valeraldehyde (1.2 eq) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dehydration and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude β-hydroxy aldehyde can be dehydrated by heating with a mild acid or base. The final product, this compound, is then purified by column chromatography or fractional distillation.
| Reactant | Molar Ratio | Notes |
| Diisopropylamine | 1.05 | For LDA preparation |
| n-Butyllithium | 1.05 | For LDA preparation |
| Propanal | 1.0 | Added to LDA to form the enolate |
| Valeraldehyde | 1.2 | The electrophile |
| Product | Yield | Selectivity |
| This compound | Variable | Improved with directed aldol strategy, but side products are still possible |
Conclusion
This guide has outlined four distinct and viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the desired stereochemistry, available starting materials, and required scale of production. The Claisen rearrangement and the oxidation of (Z)-3-hexenol are particularly well-suited for producing the (Z)-isomer with high stereoselectivity. The Wittig reaction offers a reliable and high-yielding route, although control of stereoselectivity can be dependent on the nature of the ylide. The aldol condensation provides a direct approach but requires careful control of reaction conditions to achieve acceptable selectivity. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis.
References
- 1. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- [webbook.nist.gov]
- 3. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Ubiquitous Presence of 4-Heptenal in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Heptenal is a volatile unsaturated aldehyde recognized for its potent aroma, contributing to the flavor profiles of a diverse array of natural products. It is a significant byproduct of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids. This technical guide provides a comprehensive overview of the natural occurrence and sources of 4-Heptenal, detailing its presence in various food matrices. Furthermore, it outlines the common experimental protocols for its detection and quantification and illustrates the key biosynthetic pathways involved in its formation.
Natural Occurrence and Sources
This compound is a widespread, yet often trace, constituent in many foods and biological systems. Its presence is predominantly linked to the oxidative breakdown of fats. The table below summarizes the reported natural occurrences of this compound, with quantitative data where available.
Table 1: Quantitative Data on the Natural Occurrence of this compound
| Natural Source | Matrix | Concentration | Reference(s) |
| Dairy Products | Fresh Milk | ~50 pg/g | [1] |
| Butterfat | Reported as a constituent | ||
| Seafood | Fish (general) | Present, contributes to "fishy" off-flavor | [2] |
| Cod (cold-stored) | Associated with "cold storage flavor" | [3] | |
| Krill | Reported as a constituent | ||
| Clams | Reported as a constituent | ||
| Oysters | Reported as a constituent | ||
| Plant-Based Foods | Boiled Potatoes | Present, contributes to "boiled potato-like" aroma and staling defects at >0.7 ppb | [3] |
| Sour Cherries | Reported as a constituent | ||
| Peppermint & Spearmint | Reported as a constituent | ||
| Fermented Products | Microbial Fermented Tea | Reported as a constituent | |
| Animal Kingdom | Hemiptera bugs (trans-isomer) | Reported as a constituent |
Biosynthetic and Formation Pathways of this compound
The formation of this compound in biological systems is primarily a consequence of the oxidative degradation of n-3 polyunsaturated fatty acids, such as α-linolenic acid. This process can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Pathway via Lipoxygenase and Hydroperoxide Lyase
In plants, a well-characterized enzymatic pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL).[4][5][6] This pathway is responsible for the generation of various "green leaf volatiles."
Caption: Enzymatic formation of C6 aldehydes via the lipoxygenase pathway.
While the direct enzymatic formation of this compound is less commonly detailed, it is understood to be a product of the oxidation of n-3 series PUFAs.[2]
Formation via Retro-Aldol Condensation
A significant non-enzymatic pathway for the formation of this compound, particularly in cooked foods, is the water-mediated retro-aldol condensation of (E,Z)-2,6-nonadienal, which is itself a lipid oxidation product.[2][3]
Caption: Formation of this compound via retro-aldol condensation.
Experimental Protocols for the Analysis of this compound
The quantification of the volatile and often low-concentration this compound in complex matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method.[7][8]
Protocol: Quantification of this compound in Milk using HS-SPME-GC-MS
This protocol is a representative example for the analysis of this compound in a dairy matrix.
1. Materials and Reagents:
-
Sample: Fresh milk.
-
Internal Standard: Deuterated cis-4-Heptenal (e.g., cis-4-Heptenal-D2) for stable isotope dilution assay.[1][9]
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8]
-
Vials: 20 mL headspace vials with PTFE-faced silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., polar column).[10]
2. Sample Preparation:
-
A known volume of milk (e.g., 5-10 mL) is placed into a 20 mL headspace vial.
-
A precise amount of the internal standard solution is spiked into the milk sample.
-
The vial is securely sealed.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[7]
-
The SPME fiber is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile analytes.
-
After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Splitless mode, temperature typically 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the volatile compounds. For example, start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
5. Quantification:
-
A calibration curve is constructed by analyzing standard solutions of this compound and the internal standard at various concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is a naturally occurring aldehyde that significantly influences the flavor and aroma of numerous food products. Its formation is intrinsically linked to the oxidation of omega-3 polyunsaturated fatty acids through both enzymatic and non-enzymatic pathways. The understanding of its natural distribution and the mechanisms of its formation is crucial for food science, flavor chemistry, and potentially for understanding oxidative stress in biological systems. The analytical methodologies outlined provide a robust framework for the accurate quantification of this potent volatile compound, enabling further research into its roles in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 6. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to 4-Heptenal: CAS Numbers, Identifiers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Heptenal, a seven-carbon unsaturated aldehyde with significance in flavor and fragrance industries, as well as being a subject of interest in organic synthesis and potential biochemical studies. This document outlines its chemical identifiers, summarizes key quantitative data, and presents detailed experimental protocols for its analysis. A representative signaling pathway involving a related bioactive aldehyde is also visualized to provide context for potential research applications.
Chemical Identifiers and Physical Properties
This compound exists as two geometric isomers, (Z)-4-Heptenal (cis) and (E)-4-Heptenal (trans). The chemical identifiers and key physical properties for both isomers are summarized below for easy reference and comparison.
| Identifier | (Z)-4-Heptenal | (E)-4-Heptenal |
| CAS Number | 6728-31-0[1][2][3][4][5][6][7] | 929-22-6[8][9] |
| IUPAC Name | (4Z)-hept-4-enal | (4E)-hept-4-enal |
| Synonyms | cis-4-Heptenal, (Z)-Hept-4-enal[4][6] | trans-4-Heptenal, (E)-hept-4-enal[8][9] |
| PubChem CID | 5362814[10] | 5283318[11] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-[3][12] | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+[8][9] |
| InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N[3][12] | VVGOCOMZRGWHPI-ONEGZZNKSA-N[8][9] |
| SMILES | CC/C=C\CCC=O[13] | CC/C=C/CCC=O[13] |
| Molecular Formula | C7H12O[3][5][7] | C7H12O[8][9] |
| Molecular Weight | 112.17 g/mol [3][5] | 112.17 g/mol [8][9] |
| Density | 0.847 g/mL at 25 °C[12] | Not readily available |
| Refractive Index | n20/D 1.434[12] | Not readily available |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Aldehydes
This section details a validated GC-MS method for the quantification of volatile aldehydes, using deuterated (Z)-4-Heptenal (cis-4-Heptenal-d2) as an internal standard. This method is crucial for quality control in the flavor and fragrance industry and for studying lipid peroxidation in biological systems.
1. Sample Preparation:
-
A representative sample matrix (e.g., food homogenate, plasma, or aqueous solution) is spiked with a known concentration of a standard mixture of volatile aldehydes and a fixed concentration of the internal standard, cis-4-Heptenal-d2.[1]
-
The volatile compounds are then extracted using headspace solid-phase microextraction (HS-SPME).[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
Mass Spectrometer (MS):
3. Method Validation:
-
The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results.[1] The use of a deuterated internal standard that is structurally similar to the analytes of interest provides a robust strategy for achieving accurate quantitative results.[1]
Plausible Synthetic Approach: Z-Selective Wittig Reaction
1. Ylide Preparation:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the mixture at this temperature for 1 hour.
2. Wittig Reaction:
-
In a separate flame-dried flask, dissolve 3-formylpropionaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by the careful addition of deionized water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate (Z)-4-Heptenal.
Signaling Pathway and Biological Relevance
Unsaturated aldehydes are known to be products of lipid peroxidation and can exhibit significant biological activity. While specific signaling pathways for this compound are not well-documented, the closely related molecule 4-hydroxy-trans-2-nonenal (HNE) is known to be involved in proinflammatory signaling. HNE can form adducts with cellular macromolecules, including proteins, thereby modulating various cell signaling pathways.[14][15]
One such pathway involves the activation of the non-receptor tyrosine kinase Src. The formation of HNE-Src adducts can activate downstream inflammatory signaling pathways, which are implicated in aging and various chronic diseases.[2]
Below is a diagram illustrating a representative experimental workflow for analyzing volatile aldehydes and a conceptual signaling pathway for a related bioactive aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (4E)- | C7H12O | CID 5283318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (E)-4-heptenal, 929-22-6 [thegoodscentscompany.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Cis-4-Heptenal | Organic reagent | TargetMol [targetmol.com]
- 10. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of cis-4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Heptenal is an unsaturated aldehyde that is of significant interest in the fields of flavor chemistry, food science, and atmospheric chemistry.[1] It is a key volatile compound responsible for the characteristic aromas of various food products and is also a product of lipid peroxidation.[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in areas such as drug delivery systems, formulation science, and toxicology. This technical guide provides a comprehensive overview of the physical properties of cis-4-Heptenal, detailed experimental protocols for their determination, and a visualization of its formation pathway.
Physical Properties of cis-4-Heptenal
The physical properties of cis-4-Heptenal have been determined by various analytical methods. A summary of these properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Odor | Fatty, green, vegetable | [4] |
Physicochemical Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 60 °C | at 30 mmHg | [2] |
| 151.6 °C | at 760 mmHg | [5] | |
| 161.22 °C | [3] | ||
| Melting Point | -53.35 °C | (estimate) | [5] |
| Density | 0.847 g/mL | at 25 °C | [4] |
| 0.843-0.855 g/mL | [2] | ||
| Refractive Index | 1.434 | at 20 °C | [4] |
| 1.432-1.436 | [2] | ||
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [2] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of the physical properties of cis-4-Heptenal is essential for its characterization and application. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like cis-4-Heptenal, several methods can be employed.[6]
Method: Simple Distillation [7][8][9]
This method is suitable for determining the boiling point of a pure liquid.[7][8][9]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
Place a small volume of cis-4-Heptenal in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Determination of Density
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[10][11][12][13][14]
Method: Pycnometer [10][11][12][13][14]
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature and weigh it again (m₂). The volume of the pycnometer (V) can be calculated as V = (m₂ - m₁) / ρ_water.
-
Empty and dry the pycnometer, then fill it with cis-4-Heptenal and weigh it (m₃).
-
The density of cis-4-Heptenal (ρ_sample) is then calculated using the formula: ρ_sample = (m₃ - m₁) / V.
-
All measurements should be carried out at a constant temperature.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for this measurement.[15][16][17][18][19]
Method: Abbe Refractometer [15][16][17][18][19]
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Place a few drops of cis-4-Heptenal onto the surface of the prism.
-
Close the prism and allow the sample to spread into a thin film.
-
Adjust the light source and the refractometer's eyepiece to bring the boundary line between the light and dark fields into sharp focus.
-
Align the boundary line with the crosshairs in the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
-
The measurement should be performed at a constant temperature, as the refractive index is temperature-dependent.
-
Formation Pathway of cis-4-Heptenal
cis-4-Heptenal is a known product of the oxidation of polyunsaturated fatty acids, such as linoleic acid.[20][21][22] The following diagram illustrates the simplified pathway of its formation through lipid peroxidation.[23][24][25][26][27]
References
- 1. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]
- 2. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bedoukian.com [bedoukian.com]
- 4. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vernier.com [vernier.com]
- 8. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determining the density of liquids using the pycnometer after Gay-Lussac - Determining the density of liquids using the pycnometer after Gay-Lussac - Measuring volume and density - Measuring methods - Mechanics - Physics Experiments - Physics [leybold-shop.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. che.utah.edu [che.utah.edu]
- 13. scribd.com [scribd.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. refractometer.pl [refractometer.pl]
- 16. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 18. hinotek.com [hinotek.com]
- 19. photonics.com [photonics.com]
- 20. Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]
- 24. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Heptenal: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Heptenal, a seven-carbon unsaturated aldehyde with significance in flavor chemistry, organic synthesis, and as a potential bioactive molecule. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its plausible role in biological signaling pathways related to lipid peroxidation.
Core Properties of this compound
This compound is a volatile organic compound that exists as two geometric isomers, (Z)-4-Heptenal (cis) and (E)-4-Heptenal (trans). The (Z)-isomer is particularly noted for its potent, creamy, and green aroma, making it a significant component in the flavor profile of various foods, especially dairy products.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, primarily focusing on the more commonly referenced (Z)-isomer.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| CAS Number | 6728-31-0 ((Z)-isomer) | [1][3] |
| Boiling Point | 60 °C @ 25 mmHg | |
| Density | 0.847 g/mL at 25 °C | |
| Refractive Index | n20/D 1.434 |
Synthesis of (Z)-4-Heptenal: A Representative Protocol
While various synthetic routes to this compound exist, a common and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, (Z)-4-hepten-1-ol. The following is a representative experimental protocol based on a Swern oxidation, which is known for its mild conditions and high yield for the conversion of primary alcohols to aldehydes.
Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Experimental Protocol: Swern Oxidation of (Z)-4-hepten-1-ol
Materials:
-
(Z)-4-hepten-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not exceed -60 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve (Z)-4-hepten-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the pre-formed Swern reagent at -78 °C.
-
Stir the reaction mixture at this temperature for 45-60 minutes.
-
-
Work-up:
-
Add triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.
-
Allow the reaction to warm to room temperature over approximately 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (Z)-4-Heptenal.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure (Z)-4-Heptenal.
-
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of (Z)-4-Heptenal via Swern oxidation.
Biological Significance and Plausible Signaling Pathways
This compound is known to be a product of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. While specific signaling pathways directly initiated by this compound are not well-documented, it belongs to a class of reactive aldehydes known to modulate cellular signaling, often in the context of oxidative stress.
These aldehydes can act as signaling molecules that trigger adaptive responses at low concentrations or contribute to cellular damage at higher levels. A key pathway implicated in the response to oxidative stress and inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Aldehydes derived from lipid peroxidation can influence this pathway, leading to the regulation of genes involved in inflammation, immunity, and cell survival.
Plausible Signaling Pathway Involving Lipid Peroxidation-Derived Aldehydes
The following diagram illustrates a generalized signaling pathway initiated by lipid peroxidation, highlighting the potential role of aldehydes such as this compound.
Caption: Plausible signaling pathway for lipid peroxidation-derived aldehydes.
References
The Double-Edged Sword: A Technical Guide to the Biological Significance of Unsaturated Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated aldehydes, highly reactive molecules generated endogenously through lipid peroxidation and encountered exogenously from environmental sources, are at the nexus of cellular signaling and pathology. Initially recognized for their cytotoxic effects, a growing body of evidence reveals their paradoxical role as key signaling mediators. This technical guide provides an in-depth exploration of the multifaceted biological significance of unsaturated aldehydes. We will dissect their involvement in critical signaling pathways, their implications in a spectrum of diseases, and present detailed experimental protocols for their study. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of unsaturated aldehyde biology and leverage these insights for therapeutic innovation.
Introduction: The Reactive Nature and Biological Origins of Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a class of reactive electrophilic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature renders them highly susceptible to nucleophilic attack, enabling them to readily form covalent adducts with cellular macromolecules, including proteins and DNA.[1][2] The primary endogenous source of these aldehydes is the peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes, a process exacerbated by oxidative stress.[3] Common environmental sources include cigarette smoke, fried foods, and industrial emissions.[4]
Prominent examples of biologically significant unsaturated aldehydes include:
-
4-Hydroxynonenal (B163490) (4-HNE): A major product of the peroxidation of ω-6 PUFAs, 4-HNE is extensively studied for its role in cell signaling and oxidative stress-related diseases.[5][6]
-
Acrolein: A highly reactive aldehyde present in tobacco smoke and generated endogenously from the metabolism of polyamines and amino acids.[4][7]
-
Crotonaldehyde: An environmental pollutant and a product of lipid peroxidation, implicated in oxidative stress and apoptosis.[8][9]
These aldehydes are not merely byproducts of cellular damage; they actively participate in and modulate a wide array of physiological and pathophysiological processes.[1][10]
The Dichotomous Role in Cellular Signaling
Unsaturated aldehydes exhibit a concentration-dependent dual role in cellular signaling, acting as both signaling molecules and inducers of cellular damage.[6] At low, physiological concentrations, they can activate adaptive stress response pathways, while at higher concentrations, they contribute to cellular dysfunction and cytotoxicity.[6]
Key Signaling Pathways Modulated by Unsaturated Aldehydes
2.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The effect of unsaturated aldehydes on this pathway is complex and concentration-dependent.[5][11]
-
Activation at Low Concentrations: At low micromolar concentrations (e.g., 0.1–1 μM 4-HNE), these aldehydes can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][11]
-
Inhibition at High Concentrations: Conversely, higher concentrations (e.g., >2.5 μM 4-HNE) can inhibit IKK activity, thereby suppressing NF-κB activation.[5] This inhibition is thought to occur through direct adduction to critical cysteine residues on IKK subunits.
Figure 1: Activation of the NF-κB signaling pathway by low concentrations of unsaturated aldehydes.
2.1.2. Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.
Electrophilic species like unsaturated aldehydes can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and induces the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[11][12]
Figure 2: Activation of the Nrf2/ARE antioxidant response pathway by unsaturated aldehydes.
2.1.3. Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Unsaturated aldehydes can activate MAPK signaling cascades, often as an upstream event to the activation of transcription factors like AP-1.[11][13] For instance, 4-HNE has been shown to increase the phosphorylation of p38 and JNK in various cell types.[11]
Implications in Disease and Drug Development
The dual nature of unsaturated aldehydes positions them as key players in the pathogenesis of numerous diseases, making them and their signaling pathways attractive targets for therapeutic intervention.[1][14]
Cardiovascular Diseases
Unsaturated aldehydes are implicated in the pathophysiology of vascular diseases such as atherosclerosis.[1][2] They contribute to endothelial dysfunction, inflammation, and the modification of lipoproteins.[1] The accumulation of lipid peroxidation products in vascular tissues is a major contributor to cellular and tissue damage.[1]
Neurodegenerative Diseases
Elevated levels of unsaturated aldehyde-protein adducts are found in the brains of patients with Alzheimer's disease and other neurodegenerative conditions.[14] These aldehydes contribute to neuronal cell death, mitochondrial dysfunction, and the aggregation of proteins.
Cancer
The role of unsaturated aldehydes in cancer is complex. On one hand, their ability to form DNA adducts can be mutagenic and contribute to carcinogenesis.[4][7] On the other hand, their cytotoxic properties at high concentrations are being explored for anti-cancer therapies.[15]
Drug Development
The modulation of unsaturated aldehyde levels and their signaling pathways represents a promising avenue for drug development.[16][17] Strategies include:
-
Scavengers: Compounds that can directly react with and detoxify unsaturated aldehydes.
-
Inhibitors of Aldehyde Generation: Antioxidants and inhibitors of enzymes involved in lipid peroxidation.
-
Modulators of Signaling Pathways: Small molecules that can target key components of the NF-κB, Nrf2, and MAPK pathways to either mimic the protective effects of low aldehyde concentrations or block the detrimental effects of high concentrations.
Quantitative Data on Unsaturated Aldehyde Effects
The biological effects of unsaturated aldehydes are highly dependent on their concentration. The following tables summarize key quantitative data from the literature.
Table 1: Concentration-Dependent Effects of 4-Hydroxynonenal (4-HNE)
| 4-HNE Concentration | Biological Effect | Cell/Tissue Type | Reference(s) |
| ≤ 0.3 µM | Activation of Nrf2 signaling | - | [5] |
| 0.1 - 1 µM | Activation of IKK and NF-κB | Human fibroblast cells, RAW 264.7 cells, Vascular smooth muscle cells | [5] |
| 2.5 µM | Inhibition of IKK | Human fibroblast cells | [5] |
| 0.1 - 5 µM | Promotion of proliferation and differentiation | General | [6] |
| 10 - 20 µM | Induction of apoptosis and necrosis | General | [6] |
Table 2: Effects of Acrolein and Crotonaldehyde
| Aldehyde | Concentration/Dose | Biological Effect | Cell/Tissue Type/Organism | Reference(s) |
| Acrolein | 0.26 ppm (40 min exposure) | Significant nose irritation | Humans | [18] |
| Acrolein | 0.43 ppm (40 min exposure) | Throat irritation | Humans | [18] |
| Acrolein | 0.60 ppm (40 min exposure) | 25% decrease in respiratory rate | Humans | [18] |
| Acrolein | 1 mg/kg (48-day oral exposure) | Myocardial oxidative stress, increased apoptosis, myocyte hypertrophy | Mice | [7] |
| Crotonaldehyde | - | Decreased intracellular glutathione, increased reactive oxygen species | BEAS-2B cells | [8] |
| Crotonaldehyde | High doses | Transition from apoptosis to necrosis | BEAS-2B cells | [8] |
| Crotonaldehyde | 3.5 ppm | 50% reduction in respiratory rate | Mice | [19] |
| Crotonaldehyde | 23.2 ppm | 50% reduction in respiratory rate | Rats | [19] |
Experimental Protocols for the Study of Unsaturated Aldehydes
Accurate detection and quantification of unsaturated aldehydes, as well as the assessment of their downstream effects, are crucial for research in this field.
Quantification of Unsaturated Aldehydes in Biological Samples
A variety of analytical techniques are employed for the measurement of unsaturated aldehydes, often requiring derivatization to enhance stability and detection.[20]
5.1.1. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or fluorescence detection is a robust method for aldehyde analysis.[20] Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach.
Experimental Workflow for HPLC-UV Analysis of Aldehydes:
Figure 3: General workflow for the quantification of unsaturated aldehydes using HPLC-UV following DNPH derivatization.
5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile aldehydes.[20] Derivatization is often necessary to improve the volatility and thermal stability of the analytes.
5.1.3. Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used, albeit less specific, method for estimating lipid peroxidation by measuring malondialdehyde (MDA), which forms a colored adduct with thiobarbituric acid (TBA).[20][21][22]
Detailed Protocol for TBARS Assay:
-
Sample Preparation:
-
Reagent Preparation:
-
Assay Procedure:
-
To 0.1 mL of sample or standard, add 0.75 mL of 0.8% TBA, 0.75 mL of 20% acetic acid, and 0.1 mL of 8.1% SDS.[21]
-
For the blank, use 0.1 mL of 1.15% KCl instead of the sample.[21]
-
Vortex the tubes and incubate in a water bath at 95-100°C for 30-60 minutes.[21]
-
Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[21]
-
-
Standard Curve:
-
Prepare a standard curve using malondialdehyde (MDA) or a stable precursor like 1,1,3,3-tetramethoxypropane (B13500) (TMOP).[21][23]
-
Assessment of Lipid Peroxidation
5.2.1. In Vitro Lipid Peroxidation Models
Studying the mechanisms of lipid peroxidation and the efficacy of antioxidants often involves in vitro models.[24] These can include:
-
Liposome Systems: Artificial lipid bilayers subjected to pro-oxidants.
-
Isolated Lipoproteins: Particularly low-density lipoprotein (LDL) oxidation assays.
-
Microsomal or Mitochondrial Fractions: Cellular fractions rich in membranes that can be induced to undergo lipid peroxidation.
5.2.2. Measurement of Lipid Hydroperoxides
Lipid hydroperoxides are the primary products of lipid peroxidation and can be measured using various assays, including iodometric methods and HPLC-based techniques.[3]
Conclusion and Future Directions
Unsaturated aldehydes are critical mediators at the interface of redox biology and cellular signaling. Their roles are complex, with concentration and cellular context dictating their effects. A thorough understanding of their chemistry, biology, and the pathways they modulate is essential for researchers in both basic science and drug development. Future research should focus on developing more specific and sensitive methods for the in situ detection and quantification of these reactive species, further elucidating the intricate signaling networks they control, and translating this knowledge into novel therapeutic strategies for a wide range of diseases. The continued exploration of this fascinating class of molecules holds immense promise for advancing our understanding of cellular regulation and for the development of next-generation therapeutics.
References
- 1. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction | Semantic Scholar [semanticscholar.org]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crotonaldehyde induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 11. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nbinno.com [nbinno.com]
- 17. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 22. Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
A Technical Review of 4-Heptenal: Synthesis, Analysis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptenal, a seven-carbon unsaturated aldehyde, exists as two geometric isomers: (Z)-4-heptenal (cis) and (E)-4-heptenal (trans). These compounds are found in a variety of natural sources and are recognized for their distinct flavor and aroma profiles, contributing to the sensory characteristics of many foods and beverages. Beyond its role in the flavor and fragrance industry, the reactivity of the aldehyde functional group and the carbon-carbon double bond makes this compound a subject of interest for its potential biological activities and as a synthon in organic chemistry. This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, analytical methodologies, and the emerging understanding of its biological effects, with a particular emphasis on the well-studied analogous aldehyde, 4-hydroxy-2-nonenal (HNE).
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for both (E)- and (Z)-4-heptenal is presented below. This information is crucial for the identification, purification, and quantification of these isomers.
| Property | (E)-4-Heptenal (trans) | (Z)-4-Heptenal (cis) |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol |
| CAS Number | 929-22-6 | 6728-31-0 |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 151-152 °C at 760 mmHg | 60 °C at 30 mmHg |
| Density | Not readily available | 0.847 g/mL at 25 °C |
| Refractive Index | Not readily available | n20/D 1.434 |
| Solubility | Soluble in alcohol, insoluble in water. | Soluble in alcohol and most fixed oils; insoluble in water. |
| ¹H NMR (Predicted) | Signals expected for aldehydic, olefinic, allylic, and aliphatic protons. | Signals expected for aldehydic, olefinic, allylic, and aliphatic protons with characteristic coupling constants for the cis double bond. |
| ¹³C NMR (Predicted) | Signals expected for carbonyl, olefinic, and aliphatic carbons. | Signals expected for carbonyl, olefinic, and aliphatic carbons. |
Synthesis of this compound Isomers
The stereoselective synthesis of (E)- and (Z)-4-heptenal is critical for studying their individual properties. The Wittig reaction is a powerful and versatile method for creating the carbon-carbon double bond with control over the stereochemistry.
Experimental Protocol: Synthesis of (Z)-4-Heptenal via Wittig Reaction
This protocol is adapted from a similar synthesis of (Z)-hex-4-enal and is expected to yield (Z)-4-heptenal with high stereoselectivity.
Materials:
-
Propyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-BuLi dropwise. The formation of a deep orange or red color indicates ylide formation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, prepare a solution of 3-butenal in anhydrous THF.
-
Add the 3-butenal solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-4-heptenal.
-
An illustrative workflow for the synthesis of (Z)-4-heptenal is provided below.
Caption: Workflow for the synthesis of (Z)-4-heptenal.
Analytical Methodologies
Accurate quantification of this compound in various matrices, such as food products and biological samples, is essential for quality control and research. Gas chromatography (GC) is the most common technique employed for this purpose, often coupled with mass spectrometry (MS) or flame ionization detection (FID).
Experimental Protocol: Quantification of this compound by GC-MS
This protocol outlines a general method for the quantification of volatile aldehydes, including this compound, in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HS-SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Vials with septa
-
Standard solutions of (E)- and (Z)-4-heptenal
-
Internal standard solution (e.g., d₄-4-heptenal)
-
Sample matrix (e.g., vegetable oil)
-
Sodium chloride
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of the sample matrix into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Add sodium chloride to enhance the release of volatile compounds.
-
Seal the vial immediately.
-
-
HS-SPME:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX).
-
Use a temperature program to elute the analytes.
-
Detect and quantify the analytes using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound with the internal standard.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
An illustrative workflow for the GC-MS analysis of this compound is provided below.
Caption: Workflow for the GC-MS analysis of this compound.
Biological Activity and Toxicological Profile
The biological effects of this compound have not been extensively studied. However, due to its structural similarity to other α,β-unsaturated aldehydes, particularly the well-researched lipid peroxidation product 4-hydroxy-2-nonenal (HNE), it is plausible that this compound shares some similar mechanisms of action. HNE is known to be a highly reactive molecule that can form adducts with proteins, nucleic acids, and lipids, leading to cellular dysfunction and the activation of various signaling pathways.
Potential Signaling Pathways Modulated by this compound (Hypothetical)
Based on the known effects of HNE, this compound could potentially modulate signaling pathways involved in oxidative stress and inflammation. A hypothetical signaling pathway is depicted below. It is crucial to note that this is a speculative model and requires experimental validation for this compound.
An In-depth Technical Guide to the Safe Handling and Biological Significance of 4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions, handling procedures, and potential biological significance of 4-Heptenal. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is an unsaturated aldehyde with the molecular formula C₇H₁₂O. It exists as two geometric isomers, cis-(Z) and trans-(E). The cis-isomer is noted for its green, fatty, and fresh-cut grass aroma and is used in the flavor and fragrance industry.[1]
Table 1: Physical and Chemical Properties of cis-4-Heptenal
| Property | Value | Reference |
| CAS Number | 6728-31-0 | [2] |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 60 °C @ 25 mm Hg | [4] |
| Density | 0.847 g/mL at 25 °C | [3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [4] |
| Refractive Index | n20/D 1.434 | [3] |
Safety Precautions and Handling
This compound is classified as a flammable liquid and may cause skin or eye irritation.[5] It is also considered harmful if swallowed or in contact with skin and may cause an allergic skin reaction.
Table 2: GHS Hazard Classification for cis-4-Heptenal
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Pictograms:
GHS02: Flame GHS07: Exclamation Mark
Signal Word: Warning
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[2] Use only non-sparking tools and take precautionary measures against static discharge.[2] Avoid breathing vapors or mist and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[2]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill Response
In case of a spill, absorb with an inert material and dispose of the chemical waste according to proper procedures.[1] Remove all sources of ignition and ensure adequate ventilation.
Toxicological Data
Table 3: Summary of Toxicological Information
| Endpoint | Result |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) |
| Skin Corrosion/Irritation | May cause skin irritation |
| Eye Damage/Irritation | May cause eye irritation |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Category 1) |
Experimental Protocols
General Handling Protocol for Unsaturated Aldehydes
The following is a general protocol for handling unsaturated aldehydes like this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile aldehydes like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the GC-MS analysis of this compound.
Putative Biological Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, its structural similarity to other α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), a well-studied product of lipid peroxidation, suggests it may act through similar mechanisms. These aldehydes are known to be reactive electrophiles that can modulate cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Oxidative Stress and the Nrf2 Pathway
Unsaturated aldehydes can induce an adaptive response to oxidative stress through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Caption: Putative activation of the Nrf2 pathway by this compound.
Inflammation and the NF-κB Pathway
At higher concentrations, unsaturated aldehydes can modulate inflammatory responses, often through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Putative modulation of the NF-κB pathway by this compound.
Apoptosis and MAPK Signaling
Cellular stress induced by reactive aldehydes can lead to apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Caption: Putative involvement of this compound in MAPK-mediated apoptosis.
Conclusion
This compound is a reactive unsaturated aldehyde that requires careful handling due to its flammability and potential health hazards. While specific toxicological and mechanistic data for this compound are not extensively documented, its structural similarity to other lipid peroxidation products like 4-HNE suggests it may play a role in modulating key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. Further research is warranted to fully elucidate the biological effects of this compound and its potential implications in health and disease, which could be of significant interest to the fields of toxicology, pharmacology, and drug development.
References
- 1. Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 顺式-4-庚烯醛 ≥98%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-4-Heptenal - Hazardous Agents | Haz-Map [haz-map.com]
Core Physical and Chemical Properties of 4-Heptenal
An In-depth Technical Guide to the Solubility of 4-Heptenal
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the solubility of this compound, a seven-carbon aldehyde, in various solvents. The information presented herein is critical for applications ranging from flavor and fragrance formulation to broader chemical synthesis and analysis.
Molecular Formula: C₇H₁₂O Molecular Weight: 112.17 g/mol Appearance: Clear to light yellow liquid.[1] Odor: Fatty, green, and creamy in dilution.
Solubility Profile of this compound
The solubility of an aldehyde is largely dictated by its carbon chain length. Aldehydes with shorter carbon chains (fewer than five carbons) are generally soluble in water due to the polarity of the carbonyl group and its ability to form hydrogen bonds with water molecules.[2][3][4][5][6] As the carbon chain length increases, the nonpolar hydrocarbon portion of the molecule becomes more dominant, leading to decreased aqueous solubility.[2][3][4][5] this compound, with its seven-carbon backbone, exhibits limited solubility in water but is generally soluble in organic solvents.[1][7][8]
Quantitative Solubility Data
| Solvent Classification | Solvent | Solubility | Temperature (°C) | Notes |
| Polar Protic | Water | 1810 mg/L | 25 | Estimated value for (Z)-4-Heptenal.[9] Other sources describe it as insoluble.[1][7][8] |
| Ethanol (Alcohol) | Soluble | Not Specified | [1][7][8][9] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Not Specified | [10] |
| Ethyl Acetate | Soluble | Not Specified | [10] | |
| Non-Polar | Chloroform | Soluble | Not Specified | [10] |
| Fixed Oils | Soluble | Not Specified | [1][9] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid analyte like this compound in various solvents. This method is adapted from established procedures for determining liquid-liquid solubility and partition coefficients, such as the shake-flask method described in OECD Guideline 107.[11][12]
Objective
To determine the saturation concentration of this compound in a selection of solvents at a controlled temperature.
Materials
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, hexane, acetone) of analytical grade
-
Volumetric flasks
-
Pipettes
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification.
Procedure
-
Preparation of Solvent: Saturate the chosen solvent with this compound by mixing a small amount of this compound with the solvent and stirring for a prolonged period. This pre-saturation helps to minimize volume changes upon mixing.
-
Sample Preparation: In a series of glass vials, add a known volume of the pre-saturated solvent.
-
Addition of Analyte: Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the excess this compound (undissolved phase) from the saturated solvent phase. If necessary, centrifugation at the same temperature can be used to facilitate a clear separation.
-
Sampling: Carefully extract an aliquot from the saturated solvent phase, ensuring that none of the undissolved this compound is collected.
-
Quantification: Prepare a series of calibration standards of this compound in the chosen solvent. Analyze both the standards and the collected sample from the saturated solution using a suitable analytical method like GC-FID.
-
Data Analysis: From the calibration curve, determine the concentration of this compound in the collected aliquot. This concentration represents the solubility of this compound in that solvent at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reliability of the results.
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the experimental determination of this compound solubility.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. bedoukian.com [bedoukian.com]
- 8. chembk.com [chembk.com]
- 9. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 10. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Unveiling the Sensory Signature: A Technical Guide to the Odor and Flavor Profile of 4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sensory characteristics of 4-Heptenal, a volatile unsaturated aldehyde with a significant presence in a variety of natural and processed materials. Understanding its distinct odor and flavor profile is crucial for professionals in fields ranging from food science and flavor chemistry to pharmacology and toxicology, where sensory perception can influence product development, consumer acceptance, and even biological responses. This document summarizes key quantitative data, outlines detailed experimental protocols for sensory analysis, and visualizes the underlying scientific workflows and pathways.
Sensory Profile of (Z)-4-Heptenal
(Z)-4-Heptenal, the most common isomer, possesses a complex and potent aroma and flavor profile. Its sensory characteristics are often described as multifaceted, with nuances that can be perceived differently depending on its concentration and the matrix in which it is present.
Odor Profile
The odor of (Z)-4-Heptenal is predominantly characterized by green, fatty, and creamy notes. At higher concentrations, it can exhibit a powerful, somewhat fishy and oily aroma. Upon dilution, more pleasant creamy and milky characteristics become apparent.[1][2] It is also described as having a green vegetable note.[3] The odor is considered to be of very high strength, and it is recommended to be evaluated in a dilute solution (e.g., 0.01% or less).[3]
Flavor Profile
The flavor profile of (Z)-4-Heptenal mirrors its aroma, with dominant sharp, green, milky, and creamy characteristics.[3] It is also described as having dairy, fatty, and cheesy notes, with an impression of tea.[3][4] This compound is known to enhance fresh cream notes in dairy-based flavors and add richness to caramel (B1170704) flavors.[3][5]
Quantitative Sensory Data
The following table summarizes the key quantitative data related to the sensory perception of (Z)-4-Heptenal.
| Parameter | Value/Descriptor | References |
| Odor Descriptors | Green, fatty, oily, creamy, milky, fishy, vegetable | [1][2][3] |
| Flavor Descriptors | Sharp, green, milky, creamy, dairy, fatty, cheesy, tea | [3][4] |
| Odor Threshold | 0.4 ppb (parts per billion) | [1] |
| Suggested Use Level | 0.10 PPB - 0.10 PPM | [6] |
| Odor Strength | Very high | [3] |
| Substantivity on paper | > 187 hours at 100% | [3] |
Experimental Protocols for Sensory Analysis
The determination of the odor and flavor profile of a compound like this compound relies on a combination of instrumental and human sensory analysis techniques. The following sections detail the methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: A solution of (Z)-4-Heptenal is prepared in a suitable solvent (e.g., diethyl ether or methanol) at a known concentration. For complex matrices, a volatile extraction method such as solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) would be employed.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column. The NIST WebBook provides several examples of GC parameters used for the analysis of (Z)-4-Heptenal. A common setup would involve a polar column, such as a DB-Wax or FFAP, to effectively separate the aldehyde.[7]
-
Example GC Parameters:
-
Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: 40 °C (hold for 2 min), ramp at 6 °C/min to 220 °C (hold for 10 min)[7]
-
-
-
Olfactometry: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the retention time, odor descriptor, and intensity of each detected aroma.
-
Data Analysis: The olfactometric data is combined with the instrumental data (retention indices and mass spectra) to identify the compounds responsible for specific aromas.
Sensory Panel Analysis
A trained sensory panel is essential for describing and quantifying the specific flavor attributes of a compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas and flavors. Panelists undergo training to familiarize themselves with the specific sensory attributes of aldehydes and the rating scale to be used.
-
Sample Preparation: Solutions of (Z)-4-Heptenal are prepared at various concentrations in a neutral medium (e.g., deionized water, mineral oil, or a deodorized food base) to determine both the detection threshold and the flavor profile at supra-threshold levels.
-
Evaluation Procedure:
-
Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).
-
Samples are coded with random three-digit numbers to prevent bias.
-
Panelists evaluate the samples for orthonasal aroma (sniffing) and retronasal aroma and flavor (tasting).
-
A structured questionnaire is used, where panelists rate the intensity of predefined attributes (e.g., green, fatty, creamy, fishy, metallic) on a labeled magnitude scale (LMS) or a line scale (e.g., from 0 = not perceptible to 9 = extremely intense).
-
-
Data Analysis: The data from the panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity ratings for each attribute and to assess the statistical significance of any differences between samples.
Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population (typically 50%).
Methodology:
-
Method: The ASTM E679 standard method, which utilizes a three-alternative forced-choice (3-AFC) ascending concentration series, is a commonly used protocol.
-
Sample Preparation: A series of dilutions of (Z)-4-Heptenal in a suitable medium (e.g., water or air) is prepared, typically with a dilution factor of 2 or 3.
-
Presentation: For each concentration level, three samples are presented to the panelist: two are blanks (the medium alone), and one contains the odorant. The panelist's task is to identify the sample that is different.
-
Threshold Calculation: The individual threshold is the concentration at which the panelist correctly identifies the odorant in a statistically significant manner. The group threshold is calculated as the geometric mean of the individual thresholds.
Signaling Pathways in Aldehyde Perception
The perception of aldehydes like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
While the specific olfactory receptor(s) that bind to this compound have not been definitively identified, the general mechanism for aldehyde perception is understood to follow the canonical olfactory signaling cascade. It is also noted that some aldehydes may be detected through their hydrated gem-diol form by certain olfactory receptors.[4][5]
General Olfactory Signaling Pathway:
-
Binding: An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (GPCR) on the membrane of an olfactory sensory neuron.[8]
-
G-protein Activation: This binding event activates the associated G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+).
-
Depolarization: The influx of positive ions depolarizes the neuron's membrane, generating an action potential.
-
Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor.
Conclusion
The sensory profile of this compound is complex and potent, characterized by a unique combination of green, fatty, and creamy notes. A thorough understanding of these characteristics, obtained through rigorous sensory evaluation techniques such as GC-O and trained panel analysis, is indispensable for its effective application and management in various scientific and industrial contexts. Further research into the specific olfactory receptors and potential combinatorial effects with other volatile compounds will continue to refine our understanding of this important flavor and aroma molecule.
References
- 1. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- [webbook.nist.gov]
- 3. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 4. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bedoukian.com [bedoukian.com]
- 7. This compound, (Z)- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4-Heptenal, a valuable unsaturated aldehyde intermediate in organic synthesis. The following sections describe two primary and efficient synthetic methodologies: the oxidation of cis-4-hepten-1-ol (B146580) and the Wittig reaction. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.
Method 1: Oxidation of cis-4-Hepten-1-ol
The oxidation of the primary allylic alcohol, cis-4-hepten-1-ol, to the corresponding aldehyde, cis-4-Heptenal (B146815), is a direct and high-yielding approach. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Two common and effective methods for this transformation are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.
Data Presentation: Oxidation Methods
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Starting Material | cis-4-Hepten-1-ol | cis-4-Hepten-1-ol |
| Primary Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine (B128534) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (approx. 25°C) | -78°C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Typical Yield | >90% | >90% |
| Work-up | Aqueous thiosulfate (B1220275) quench | Aqueous quench and extraction |
| Purity | High, purification by column chromatography | High, purification by column chromatography |
Experimental Workflow: Oxidation of cis-4-Hepten-1-ol
Caption: Comparative workflow for the synthesis of this compound via Dess-Martin and Swern oxidation.
Experimental Protocols: Oxidation
Protocol 1: Dess-Martin Oxidation of cis-4-Hepten-1-ol
This protocol describes a mild oxidation of cis-4-hepten-1-ol to cis-4-heptenal using Dess-Martin periodinane.[1][2]
Materials:
-
cis-4-Hepten-1-ol
-
Dess-Martin Periodinane (DMP) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve cis-4-hepten-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure cis-4-heptenal.
Protocol 2: Swern Oxidation of cis-4-Hepten-1-ol
This protocol details the oxidation of cis-4-hepten-1-ol to cis-4-heptenal using a Swern oxidation.
Materials:
-
Oxalyl chloride (1.5 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents)
-
cis-4-Hepten-1-ol (1.0 equivalent)
-
Triethylamine (5.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the DCM.
-
In a separate flask, dissolve DMSO (2.2 equivalents) in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution at -78°C. Stir for 15 minutes.
-
Dissolve cis-4-hepten-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78°C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Wittig Reaction
The Wittig reaction is a versatile method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, two primary retrosynthetic disconnections are considered.
Retrosynthetic Analysis: Wittig Reaction
Caption: Retrosynthetic pathways for the synthesis of this compound via the Wittig reaction.
Data Presentation: Wittig Reaction (Pathway A)
| Parameter | Phosphonium (B103445) Salt Formation | Wittig Reaction |
| Starting Materials | Triphenylphosphine (B44618), 1-Bromobutane (B133212) | Butyltriphenylphosphonium bromide, Propanal |
| Primary Reagents | - | n-Butyllithium (n-BuLi) |
| Solvent | Toluene | Tetrahydrofuran (B95107) (THF), anhydrous |
| Reaction Temperature | Reflux (approx. 111°C) | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | >90% (for salt) | 60-80% (for alkene) |
| Work-up | Filtration and washing | Aqueous quench and extraction |
| Purity | High | High, purification by distillation |
Experimental Protocols: Wittig Reaction
Protocol 3: Synthesis of Butyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt required for Pathway A.
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromobutane
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
Add 1-bromobutane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by vacuum filtration and wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting butyltriphenylphosphonium bromide salt under vacuum.
Protocol 4: Wittig Reaction for the Synthesis of this compound (Pathway A)
This protocol outlines the in-situ generation of the butyl ylide and its reaction with propanal.
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Propanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add butyltriphenylphosphonium bromide (1.0 equivalent).
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.
-
Stir the ylide solution at 0°C for 1 hour.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
References
Application Notes and Protocols for the Analytical Detection of 4-Heptenal
These application notes provide a comprehensive guide for the detection and quantification of 4-Heptenal in various matrices, tailored for researchers, scientists, and professionals in drug development. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile organic compounds like this compound.
Introduction
This compound, a volatile unsaturated aldehyde, is a significant marker in various fields. In food science, it contributes to the flavor profile of products like dairy and seafood and can also be an indicator of lipid oxidation, leading to off-flavors.[1] In environmental analysis, it can be a component of air pollution. For drug development and clinical research, this compound is monitored as a potential biomarker of oxidative stress, which is implicated in numerous diseases. Accurate and reliable quantification of this compound is therefore crucial for quality control, environmental monitoring, and biomedical research.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of this compound. This method offers high sensitivity, selectivity, and the ability to identify and quantify the analyte in complex matrices. The use of an internal standard, particularly a deuterated analog such as cis-4-Heptenal-D2, is highly recommended to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[2]
Other techniques that can be employed for the detection of aldehydes, including heptanal (B48729) (a related compound), involve derivatization followed by High-Performance Liquid Chromatography (HPLC).[3][4][5] For instance, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable derivatives that can be analyzed by HPLC with UV detection.[4][5]
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using GC-MS
This protocol describes a general procedure for the analysis of this compound in biological matrices such as plasma, using GC-MS with an internal standard.[6]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., cis-4-Heptenal-d2 or trans-2-Heptenal in methanol (B129727) at 1 µg/mL).[6]
-
For improved chromatographic properties and sensitivity, add 10 µL of a derivatization agent solution, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) at 10 mg/mL in water, to form an oxime.[6]
-
Vortex the sample for 30 seconds to ensure thorough mixing.[6]
-
Incubate the sample at 60°C for 30 minutes to facilitate the derivatization reaction.[6]
-
Perform extraction of the volatile compounds using Headspace Solid-Phase Microextraction (HS-SPME) or a similar technique.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).[6]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.[6]
-
Inlet: Splitless mode at 250°C.[6]
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.[2][6]
3. Data Analysis and Validation:
-
The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Protocol 2: Analysis of Aldehydes in Biological Samples by HPLC
This protocol provides a general workflow for the analysis of aldehydes by derivatization and HPLC.[3]
1. Sample Preparation and Derivatization:
-
To prevent artifactual peroxidation, add butylated hydroxytoluene (BHT) and desferrioxamine (Desferal) to the biological sample (e.g., plasma or tissue homogenate).[3]
-
React the aldehydes in the sample with 1,3-cyclohexanedione (B196179) (CHD) to form fluorescent decahydroacridine derivatives.[3]
-
Clean up the sample using solid-phase extraction (SPE) with a C18 cartridge.[3]
2. HPLC Conditions:
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC).[3]
-
Elution: Gradient elution.[3]
-
Detection: Fluorescence detection.[3]
Data Presentation
The following tables summarize the quantitative data from a representative GC-MS method validation for the analysis of volatile aldehydes, including compounds structurally similar to this compound.[2]
Table 1: Linearity of Calibration Curves for Target Aldehydes [2]
| Analyte | Calibration Range (ng/mL) | R² |
| Hexanal (B45976) | 1 - 500 | 0.998 |
| Heptanal | 1 - 500 | 0.997 |
| Octanal | 1 - 500 | 0.999 |
| Nonanal | 1 - 500 | 0.998 |
| Decanal | 1 - 500 | 0.997 |
Table 2: Precision and Accuracy of the Analytical Method [2]
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%) |
| Hexanal | 10 | 9.8 ± 0.4 | 4.1 | 98.0 |
| 100 | 101.2 ± 3.5 | 3.5 | 101.2 | |
| 400 | 395.6 ± 12.1 | 3.1 | 98.9 | |
| Heptanal | 10 | 10.2 ± 0.5 | 4.9 | 102.0 |
| 100 | 98.7 ± 4.1 | 4.2 | 98.7 | |
| 400 | 405.3 ± 15.8 | 3.9 | 101.3 | |
| Octanal | 10 | 9.9 ± 0.3 | 3.0 | 99.0 |
| 100 | 102.5 ± 2.9 | 2.8 | 102.5 | |
| 400 | 398.2 ± 11.2 | 2.8 | 99.6 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) [2]
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanal | 0.3 | 1.0 |
| Heptanal | 0.4 | 1.2 |
| Octanal | 0.3 | 0.9 |
| Nonanal | 0.5 | 1.5 |
| Decanal | 0.6 | 1.8 |
Visualizations
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of n-alkanals and hydroxyalkenals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hexanal and heptanal in human urine using magnetic solid phase extraction coupled with in-situ derivatization by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Heptenal using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-Heptenal is a volatile aldehyde that can be found in a variety of matrices, including food products and biological samples. It is particularly known for contributing to off-flavors in foods containing oxidized lipids, such as fish oil.[1] The sensitive and selective quantification of this compound is crucial for quality control in the food industry and for various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Analytical Approach
This method utilizes a DB-5ms capillary column for the chromatographic separation of this compound, followed by electron ionization (EI) mass spectrometry for detection and quantification. Two primary sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in complex matrices and a liquid injection method following derivatization for enhanced chromatographic performance and sensitivity. The use of a deuterated internal standard, such as cis-4-Heptenal-D2, is recommended for accurate quantification.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of (Z)-4-Heptenal.
| Parameter | Value | Notes |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | [3][4] |
| Retention Index | ~888 | On a DB-5MS column.[5] |
| Quantifier Ion (m/z) | 41 | Proposed based on the typical fragmentation of aldehydes (base peak). |
| Qualifier Ion 1 (m/z) | 55 | Proposed based on the mass spectrum of (Z)-4-Heptenal.[3] |
| Qualifier Ion 2 (m/z) | 83 | Proposed based on the mass spectrum of (Z)-4-Heptenal.[3] |
| Internal Standard | cis-4-Heptenal-D2 | Recommended for robust quantification.[2] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of volatile this compound in liquid or solid samples.
1. Sample Preparation:
-
Weigh 3 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to the vial to increase the volatility of the analytes.
-
If an internal standard is used, add 10 µL of cis-4-Heptenal-D2 solution (e.g., 1 µg/mL in methanol).
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator.
-
Incubate the sample at 60°C for 15 minutes with agitation.[6]
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]
-
Inlet: Splitless mode, 250°C. Desorption time: 5 minutes.[8][9]
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
Protocol 2: Liquid Injection GC-MS with Derivatization
This protocol is recommended for improved chromatographic peak shape and increased sensitivity, especially for trace-level analysis.
1. Sample Preparation and Derivatization:
-
To 100 µL of a liquid sample (e.g., plasma extract in an appropriate solvent), add 10 µL of the internal standard solution (e.g., cis-4-Heptenal-D2 in methanol (B129727) at 1 µg/mL).
-
Add 10 µL of a derivatizing agent solution, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), at a concentration of 10 mg/mL in water. PFBHA reacts with aldehydes to form stable oximes.[10]
-
Vortex the sample for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (hexane) to a GC vial for analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The target ions will correspond to the PFBHA-derivatized this compound and the internal standard. These will need to be determined by analyzing a derivatized standard.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, (Z)- [webbook.nist.gov]
- 4. pjps.pk [pjps.pk]
- 5. This compound, (4Z)- (62238-34-0) for sale [vulcanchem.com]
- 6. HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling key aroma-active compounds of two distinct aroma-types oriental melon: An integrated sensomics approach utilizing GC × GC-O-TOF-MS, GC–MS, aroma recombination and omission experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of 4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of (Z)- and (E)-4-Heptenal. Due to the limited availability of public experimental NMR data for these isomers, this application note utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers. It includes protocols for sample preparation and data acquisition, along with a theoretical framework for the interpretation of the NMR spectra of unsaturated aldehydes. The information presented is intended to aid in the identification, characterization, and purity assessment of 4-Heptenal in various research and development settings.
Introduction
This compound is an unsaturated aldehyde that exists as two geometric isomers, (Z)-4-Heptenal and (E)-4-Heptenal. These compounds are of interest in various fields, including flavor and fragrance chemistry, as well as in the study of lipid peroxidation, where they can be formed as breakdown products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of such isomers. This document outlines the expected NMR characteristics of this compound and provides standardized protocols for its analysis.
Predicted NMR Data for this compound Isomers
In the absence of comprehensive experimental data in publicly accessible databases, the following ¹H and ¹³C NMR chemical shifts for (Z)- and (E)-4-Heptenal have been predicted using advanced computational algorithms. These predictions are based on established NMR principles and serve as a valuable guide for spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers in CDCl₃
| Proton Assignment | (Z)-4-Heptenal (Predicted) | (E)-4-Heptenal (Predicted) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H1 (Aldehyde) | 9.77 | 9.76 | t | J = 1.8 |
| H2 | 2.50 | 2.41 | dt | J = 7.4, 1.8 |
| H3 | 2.36 | 2.29 | q | J = 7.4 |
| H4 | 5.39 | 5.45 | m | - |
| H5 | 5.46 | 5.51 | m | - |
| H6 | 2.05 | 2.01 | p | J = 7.5 |
| H7 | 0.96 | 0.95 | t | J = 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers in CDCl₃
| Carbon Assignment | (Z)-4-Heptenal (Predicted) | (E)-4-Heptenal (Predicted) |
| C1 (Carbonyl) | 202.5 | 202.6 |
| C2 | 43.8 | 43.9 |
| C3 | 21.8 | 27.1 |
| C4 | 128.9 | 129.8 |
| C5 | 129.8 | 130.5 |
| C6 | 20.6 | 25.6 |
| C7 | 14.1 | 13.7 |
Interpretation of NMR Spectra
The ¹H NMR spectrum of this compound is expected to show a characteristic aldehyde proton signal between 9 and 10 ppm.[1] The olefinic protons (H4 and H5) will appear in the range of 5-6 ppm. The coupling constants between these olefinic protons can be used to distinguish between the (Z) and (E) isomers. Typically, the vicinal coupling constant for cis protons is smaller (around 10 Hz) than for trans protons (around 15 Hz).
In the ¹³C NMR spectrum, the carbonyl carbon (C1) is the most downfield signal, expected to appear between 190 and 220 ppm.[1] The sp² hybridized carbons of the double bond (C4 and C5) will resonate between 120 and 140 ppm. The chemical shifts of the allylic carbons (C3 and C6) will also differ between the two isomers.
Experimental Protocols
The following are generalized protocols for the preparation and NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2][3][4]
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm) and cap
-
Pipette
-
Vortex mixer
Protocol:
-
Weigh approximately 5-20 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any dust or fingerprints before inserting it into the spectrometer.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a chemical sample like this compound.
Caption: A flowchart illustrating the major steps in NMR analysis.
Signaling Pathway for Structure Determination
The logical process of deducing the structure of an unknown analyte from its NMR spectra can be visualized as a signaling pathway of information.
Caption: Information flow for NMR-based structure elucidation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural analysis of this compound and its isomers. While experimental data is not widely available, the predicted NMR data and the protocols provided in this application note offer a solid foundation for researchers working with these compounds. The detailed workflows and logical diagrams further clarify the process of NMR analysis, from sample preparation to final structure determination. It is recommended that researchers performing this analysis for the first time consult with an NMR specialist to ensure optimal data acquisition and interpretation.
References
Application Note: Quantification of 4-Heptenal in Food and Flavor Samples
Introduction
4-Heptenal is a volatile unsaturated aldehyde that contributes to the characteristic flavor profiles of a variety of food products. It is often associated with green, fatty, and creamy notes, but at higher concentrations, it can impart undesirable fishy or stale off-flavors.[1] This compound is typically formed through the oxidation of polyunsaturated fatty acids.[2] Its presence and concentration are critical quality indicators in food and flavor industries, particularly for dairy products, seafood, and potatoes. Accurate quantification of this compound is essential for quality control, product development, and shelf-life studies. This application note provides detailed protocols for the quantification of this compound in various food matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a highly sensitive and specific method for volatile compound analysis. An alternative method using High-Performance Liquid Chromatography (HPLC) with derivatization is also discussed.
Scope
This document is intended for researchers, scientists, and quality control professionals in the food, flavor, and drug development industries. It provides a comprehensive guide to sample preparation, analytical methodology, and data interpretation for the quantification of this compound.
Quantitative Data Summary
The concentration of this compound and other related aldehydes, which are indicative of lipid oxidation, can vary significantly depending on the food matrix, processing methods, and storage conditions. The following tables summarize typical concentration ranges found in various food products.
Table 1: Concentration of Heptanal and other Aldehydes in Dairy Products
| Food Product | Analyte | Concentration Range | Notes |
| Heated Milk | Heptanal | 1.88 - 5.51 µg/kg | Concentration increases with the intensity of heat treatment.[3] |
| Heated Milk (80°C) | Heptanal | ~0.66 µg/kg | A significant increase from raw milk. |
| UHT Milk | Heptanal | Higher concentrations compared to raw and pasteurized milk.[4] | Contributes to "cooked" and "stale" off-flavors.[4] |
Table 2: Concentration of Aldehydes in Seafood
| Food Product | Analyte | Concentration Range | Notes |
| Various Fish Species | Hexanal (B45976) | Up to 2.19 nmol/g | High levels can lead to a "green" and "grassy" off-odor.[5] |
| Various Fish Species | Propanal & Acetaldehyde | 3.9 - 10 nmol/g | Major carbonyl compounds identified.[5] |
| Sardine (during ice storage) | (Z)-4-Heptenal | Levels correlate with the development of fishy odor.[6] | A key contributor to "cold storage flavor".[2][7] |
| Crab Meat (Charybdis feriatus) | Nonanal | 4.0 - 58.7 µg/kg | Concentration varies between leg, body, and carapace meat.[8] |
Table 3: Concentration of Aldehydes in Potatoes
| Food Product | Analyte | Concentration Range | Notes |
| Boiled Potatoes | (cis)-4-Heptenal | > 0.7 ppb (> 0.7 µg/kg) | Can contribute to "staling-type" flavor defects at higher concentrations.[2] |
| Potato Crisps (during storage) | Hexanal | 0.21 - 4.1 ppm (210 - 4100 µg/kg) | Concentration increases with storage time, indicating lipid oxidation. |
| Fried Potato Crisps | Hexanal | Onset of rancidity detected at > 0.03 ppm (30 µg/kg).[9] | A common marker for rancidity.[9] |
| Raw Potatoes | Heptanal | Present as a product of lipoxygenase-initiated reactions.[3] | Contributes to the aroma of fresh-cut potatoes.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound using HS-SPME-GC-MS
This is the preferred method for volatile compounds like this compound due to its high sensitivity and minimal sample preparation.
1. Sample Preparation:
-
Solid Samples (e.g., Potatoes, Fish Fillets):
-
Homogenize a representative portion of the sample (e.g., 5-10 g) using a blender or food processor.
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., cis-4-Heptenal-d2) to each vial for accurate quantification.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
Liquid Samples (e.g., Milk):
-
Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Add the internal standard and saturated salt solution as described for solid samples.
-
Seal the vial.
-
2. HS-SPME Conditions:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes.
-
Incubation: Incubate the sample vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.
3. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, temperature e.g., 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min). This program will depend on the specific column and analytes of interest.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aldehydes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis. For quantification, monitor characteristic ions of this compound (e.g., m/z 41, 55, 69, 83, 112) and the internal standard.
-
Transfer Line Temperature: e.g., 250°C.
-
Ion Source Temperature: e.g., 230°C.
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent or a matrix-matched blank.
-
Spike each standard with the same amount of internal standard as the samples.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound using HPLC with Derivatization
This method is an alternative for laboratories without access to GC-MS or for specific applications. It requires a derivatization step to make the aldehyde detectable by UV or fluorescence detectors.
1. Sample Preparation and Extraction:
-
Homogenize the sample as described in Protocol 1.
-
Perform a solvent extraction of the lipids and volatile compounds. A common method is liquid-liquid extraction with a solvent like hexane (B92381) or dichloromethane.
-
Alternatively, Solid-Phase Extraction (SPE) can be used to clean up the sample and isolate the aldehyde fraction.
2. Derivatization:
-
The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
React the extracted sample with a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) with a small amount of sulfuric acid).
-
The reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be detected by a UV-Vis detector.
3. HPLC Parameters:
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: e.g., 1.0 mL/min.
-
Detector: UV-Vis detector set at the maximum absorbance wavelength of the DNPH derivative (e.g., ~365 nm).
-
Injection Volume: e.g., 20 µL.
-
4. Calibration and Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same way as the samples.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration.
-
Quantify the amount of this compound in the samples based on the calibration curve.
Diagrams
Caption: Experimental workflow for this compound quantification by HS-SPME-GC-MS.
Caption: Experimental workflow for this compound quantification by HPLC with derivatization.
Conclusion
The accurate quantification of this compound is crucial for maintaining the desired flavor profile and ensuring the quality of various food and flavor products. The HS-SPME-GC-MS method detailed in this application note offers a robust, sensitive, and reliable approach for the analysis of this compound and other volatile aldehydes. The alternative HPLC method with derivatization provides a viable option for laboratories with different instrumentation. By following these protocols, researchers and quality control professionals can effectively monitor the levels of this compound to optimize their products and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgprints.org [orgprints.org]
- 4. Frontiers | Active aroma compounds assessment of processed and non-processed micro- and macroalgae by solid-phase microextraction and gas chromatography/mass spectrometry targeting seafood analogs [frontiersin.org]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A SMART methodology for assessment of hexanal in potato crisps using electronic nose technology: sensor screening by scalar machine learning classifier method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Heptenal in Flavor Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance and practical applications of (Z)-4-Heptenal in flavor chemistry. Detailed protocols for its analysis and sensory evaluation are included to support research and development in the food, beverage, and pharmaceutical industries.
Introduction to (Z)-4-Heptenal in Flavor Chemistry
(Z)-4-Heptenal is a volatile aldehyde that plays a crucial role in the flavor profiles of a wide variety of food products. It is primarily formed through the oxidation of polyunsaturated fatty acids, particularly linolenic acid. Its potent and distinct aroma means it can significantly influence the sensory perception of foods, even at very low concentrations.
Sensory Profile: The sensory characteristics of (Z)-4-Heptenal are complex and concentration-dependent. Its aroma is generally described as fatty, green, and creamy, with nuances of:
-
Positive attributes at low concentrations: Fresh cream, butter, milky, and boiled potato-like notes.[1][2]
-
Negative attributes at high concentrations: Stale, cardboard-like, fishy, and painty off-flavors.[2]
Its taste is described as sharp, green, and milky.[1] Due to its powerful aroma, it is recommended to be evaluated in dilute solutions (0.01% or less).[1]
Natural Occurrence and Formation
(Z)-4-Heptenal is a naturally occurring compound found in a diverse range of food matrices. Its presence is often linked to lipid oxidation, making it an important marker for flavor changes during processing and storage.
Table 1: Natural Occurrence of (Z)-4-Heptenal in Various Food Products
| Food Category | Specific Examples | Reference |
| Dairy Products | Milk, Butter, Cheese | [3][4] |
| Seafood | Fish (fresh and cold-stored), Krill, Clams, Oysters | [3][4][5] |
| Vegetables | Boiled Potatoes | [2][4] |
| Fruits | Sour Cherry | [4] |
| Baked Goods | Wheat Bread | [4] |
| Beverages | Tea (Red, Green, Matcha) | [1] |
| Other | Dried Bonito, Peppermint, Scotch Spearmint | [3][4] |
The primary formation pathway for 4-Heptenal is the autoxidation of linolenic acid, a common omega-3 fatty acid. This process involves the formation of hydroperoxide intermediates that subsequently break down into a variety of volatile compounds, including this compound.
Quantitative Data
The impact of (Z)-4-Heptenal on flavor is directly related to its concentration and its odor threshold.
Table 2: Quantitative Data for (Z)-4-Heptenal
| Parameter | Value | Matrix | Reference |
| Odor Threshold | 0.1 - 0.4 ppb | Mashed Potatoes (enhances flavor) | [6] |
| Off-flavor Threshold | > 0.7 ppb | Mashed Potatoes (staling defect) | [6] |
| Concentration in Fresh Milk | approx. 50 pg/g | Fresh Milk | [7] |
| Suggested Use Level | 0.1 ppb - 0.1 ppm | Dairy-based flavors | [4] |
Experimental Protocols
Protocol for Quantitative Analysis of (Z)-4-Heptenal in Milk using HS-SPME-GC-MS
This protocol outlines a method for the extraction and quantification of (Z)-4-Heptenal in a milk matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Objective: To accurately determine the concentration of (Z)-4-Heptenal in milk samples.
Materials:
-
Milk sample
-
(Z)-4-Heptenal analytical standard
-
Deuterated (Z)-4-Heptenal (e.g., cis-4-Heptenal-D2) as an internal standard
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Pipette 3 mL of the milk sample into a 20 mL headspace vial.[1]
-
Spike the sample with a known concentration of the internal standard (cis-4-Heptenal-D2).
-
For calibration, prepare a series of milk samples spiked with known concentrations of the (Z)-4-Heptenal standard.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator.
-
Incubate the sample at 40°C for 30 minutes to allow for equilibration of the volatile compounds in the headspace.[1]
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated GC injection port (e.g., 250°C for 5 minutes).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of (Z)-4-Heptenal (e.g., m/z 41, 55, 68, 84, 112) and its deuterated internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard.
-
Determine the concentration of (Z)-4-Heptenal in the unknown samples using the calibration curve.
-
Protocol for Sensory Evaluation: Odor Threshold Determination
This protocol describes a method for determining the odor detection threshold of (Z)-4-Heptenal in a specific medium (e.g., water or oil) using a trained sensory panel.
Objective: To determine the lowest concentration of (Z)-4-Heptenal that can be detected by a sensory panel.
Materials:
-
(Z)-4-Heptenal standard of high purity
-
Odor-free water or refined vegetable oil as the solvent
-
Glass sniffing bottles with Teflon-lined caps
-
Graduated pipettes and volumetric flasks
-
A panel of trained sensory assessors (minimum of 10-15 panelists)
Procedure:
-
Panelist Training:
-
Familiarize panelists with the aroma profile of (Z)-4-Heptenal at various concentrations.
-
Train panelists on the use of the intensity scale and the specific sensory evaluation technique to be used (e.g., triangle test, 3-AFC).
-
-
Sample Preparation:
-
Prepare a stock solution of (Z)-4-Heptenal in the chosen solvent.
-
Prepare a series of dilutions from the stock solution, typically in ascending order of concentration (e.g., logarithmic scale). The range of concentrations should bracket the expected threshold.
-
-
Sensory Evaluation:
-
The evaluation should be conducted in a controlled environment, free from distracting odors.
-
Use a forced-choice method, such as the triangle test or the three-alternative forced-choice (3-AFC) method.
-
For a 3-AFC test, present each panelist with three samples: two blanks (solvent only) and one containing the odorant at a specific concentration. The order of presentation should be randomized.
-
Ask panelists to identify the sample that is different from the other two.
-
Each concentration level should be evaluated multiple times by each panelist.
-
-
Data Analysis:
-
Calculate the proportion of correct responses for each concentration level.
-
The individual threshold is the lowest concentration at which the panelist can reliably detect the odorant.
-
The group threshold is typically defined as the concentration at which 50% of the panel can detect the odorant above chance. This can be calculated using statistical methods such as Probit analysis.
-
Signaling Pathway for Aldehyde Perception
The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, activating the associated G-protein (Gαolf). This initiates a signaling cascade that leads to the opening of ion channels and the generation of an action potential, which is then transmitted to the brain for processing. Odorant binding proteins (OBPs) are thought to play a role in transporting hydrophobic odorants through the aqueous mucus layer to the receptors.[9][10]
Conclusion
(Z)-4-Heptenal is a multifaceted flavor compound with a significant impact on the sensory properties of numerous foods. Understanding its formation, concentration, and sensory characteristics is crucial for flavor and off-flavor research, quality control, and the development of new food products. The protocols provided herein offer a foundation for the accurate analysis and sensory evaluation of this important volatile compound.
References
- 1. HS-GC-IMS and HS-SPME/GC-MS coupled with E-nose and E-tongue reveal the flavors of raw milk from different regions of China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Reactome | Olfactory Signaling Pathway [reactome.org]
- 8. Odor Detection Thresholds [leffingwell.com]
- 9. Odorant-binding protein - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Heptenal as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4-Heptenal as an analytical standard in various research and development settings. The focus is on providing practical guidance for its application in quantitative analysis, particularly in the context of food chemistry, biological sample analysis, and as a potential biomarker for oxidative stress.
Introduction to this compound
This compound is an unsaturated aldehyde that can be found naturally in a variety of foods and beverages. It is a product of lipid peroxidation and is often associated with the flavor and aroma profiles of fats and oils.[1][2] In analytical chemistry, this compound, and its deuterated forms, serve as valuable standards for the quantification of volatile aldehydes in complex matrices.[3] Accurate measurement of this compound can be crucial in quality control of food products and in the study of oxidative stress in biological systems.
Applications of this compound as an Analytical Standard
The primary applications for this compound as an analytical standard include:
-
Food and Beverage Quality Control: Quantifying this compound helps in assessing the degree of lipid oxidation, which is a key indicator of food quality and shelf-life.[4]
-
Flavor and Fragrance Analysis: Used as a reference standard in the analysis of flavor and aroma compounds.
-
Biological and Clinical Research: this compound can be a biomarker of oxidative stress, and its quantification in biological samples like plasma, urine, or exhaled breath can provide insights into various pathological conditions.[5]
-
Drug Development: In the development of drugs targeting oxidative stress, this compound can be used as a marker to evaluate the efficacy of therapeutic interventions.
Quantitative Data Presentation
The following tables summarize typical validation parameters for the quantification of aldehydes using methods where this compound can be employed as a standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters. This table presents hypothetical yet representative validation data for the quantification of a panel of volatile aldehydes using a deuterated internal standard like cis-4-Heptenal-D2.[3]
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanal | 1 - 100 | >0.995 | 0.2 | 0.7 |
| Heptanal | 1 - 100 | >0.995 | 0.2 | 0.7 |
| Octanal | 1 - 100 | >0.995 | 0.3 | 1.0 |
| Nonanal | 1 - 100 | >0.995 | 0.3 | 1.0 |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Method Validation. This table illustrates typical performance characteristics for the analysis of aldehydes after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). While specific to heptanal, this method is applicable to this compound.[6]
| Parameter | Heptanal-DNPH Derivative |
| Linearity Range | 0.5 - 1000 nmol/L |
| Correlation Coefficient (R²) | >0.998 |
| Limit of Detection (LOD) | 0.076 nmol/L |
| Limit of Quantitation (LOQ) | 0.25 nmol/L |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Experimental Protocols
Protocol 1: Quantification of Volatile Aldehydes by GC-MS using a Deuterated Internal Standard
This protocol is adapted from a validated method for analyzing volatile aldehydes in a sample matrix, using cis-4-Heptenal-D2 as an internal standard.[3]
Objective: To accurately quantify volatile aldehydes, including this compound, in a complex matrix.
Materials:
-
This compound analytical standard
-
cis-4-Heptenal-D2 (internal standard)
-
Standard mixture of other volatile aldehydes (e.g., hexanal, octanal, nonanal)
-
Sample matrix (e.g., food homogenate, plasma)
-
Headspace vials
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound and other target aldehydes in a suitable solvent (e.g., methanol).
-
Prepare a separate stock solution of the internal standard, cis-4-Heptenal-D2.
-
Create a series of calibration standards by spiking a representative blank matrix with known concentrations of the aldehyde mixture and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample in a headspace vial, add a fixed amount of the cis-4-Heptenal-D2 internal standard solution.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heated agitator.
-
Expose the SPME fiber to the headspace above the sample for a defined period to allow for the extraction of volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the specific ions for each target aldehyde and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier ion of each analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples by interpolating their response ratios on the calibration curve.
-
Caption: Experimental workflow for aldehyde analysis using GC-MS with an internal standard.
Protocol 2: Quantification of this compound by HPLC-UV after Derivatization
This protocol describes a general method for the quantification of aldehydes, which can be applied to this compound, using derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.[6]
Objective: To quantify this compound in a liquid sample by converting it to a UV-active derivative.
Materials:
-
This compound analytical standard
-
2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatograph with a UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Derivatization:
-
To a known volume of each standard and sample, add an excess of the DNPH solution.
-
Allow the reaction to proceed in a controlled temperature environment for a specific time to ensure complete derivatization.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DNPH-aldehyde derivatives with acetonitrile.
-
-
HPLC-UV Analysis:
-
Inject the eluted samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient of acetonitrile and water to separate the DNPH derivatives.
-
Detect the derivatives using a UV detector at the wavelength of maximum absorbance for the DNPH-aldehyde adducts (typically around 360 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound-DNPH derivative.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Caption: Workflow for this compound quantification by HPLC-UV after derivatization.
Signaling Pathway Involvement
This compound, as a product of lipid peroxidation, is implicated in cellular signaling pathways related to oxidative stress. While specific pathways for this compound are not as extensively studied as those for other aldehydes like 4-hydroxynonenal (B163490) (4-HNE), it is plausible that it acts through similar mechanisms. 4-HNE has been shown to form adducts with proteins, thereby modulating their function and activating downstream signaling cascades.[7] One such pathway involves the activation of the non-receptor tyrosine kinase Src.[3]
The following diagram illustrates a potential signaling pathway where a lipid peroxidation product, such as this compound, leads to the activation of inflammatory signaling.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxynonenal activates Src through a non-canonical pathway that involves EGFR/PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src Tyrosine Kinase Activation by 4-Hydroxynonenal Upregulates p38, ERK/AP-1 Signaling and COX-2 Expression in YPEN-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of 4-Heptenal
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the biological activities of aldehydes derived from lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE). However, specific data and established protocols for the biological assessment of 4-Heptenal are limited. The following application notes and protocols are based on established methodologies for similar reactive aldehydes and serve as a foundational guide for researchers. All protocols require optimization and validation for specific experimental conditions and cell types when investigating this compound.
Introduction
This compound is an unsaturated aldehyde that can be formed during lipid peroxidation, a process implicated in cellular damage and various pathological conditions. Reactive aldehydes are known to interact with cellular macromolecules, including proteins and DNA, leading to a range of biological effects such as cytotoxicity, oxidative stress, and inflammation. Understanding the biological activity of this compound is crucial for evaluating its potential toxicological impact and its role in disease pathogenesis. These application notes provide a framework for the systematic assessment of this compound's biological effects in vitro.
Data Presentation
The following table summarizes hypothetical quantitative data for the biological activity of this compound. This data is for illustrative purposes only and should be replaced with experimentally derived values.
| Biological Endpoint | Assay | Cell Line | Parameter | Example Value |
| Cytotoxicity | MTT Assay | HepG2 | IC50 (µM) after 24h | 150 |
| LDH Release Assay | A549 | LD50 (µM) after 24h | 250 | |
| Oxidative Stress | DCFDA Assay | HaCaT | Fold Increase in ROS (at 100 µM) | 3.5 |
| GSH/GSSG Assay | Caco-2 | GSH/GSSG Ratio (at 100 µM) | 0.6 (relative to control) | |
| Inflammation | ELISA | RAW 264.7 | IL-6 Release (pg/mL at 50 µM) | 800 |
| qPCR | THP-1 | TNF-α mRNA Fold Increase (at 50 µM) | 4.2 |
Experimental Protocols
Assessment of Cytotoxicity
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
b. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Calculate the percentage of LDH release relative to the maximum release control.
-
Assessment of Oxidative Stress
a. Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Reactive Oxygen Species (ROS)
This assay measures intracellular ROS levels. DCFDA is a fluorogenic dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Black 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
-
-
Protocol:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Wash the cells with PBS and incubate with DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add medium containing various concentrations of this compound.
-
Measure fluorescence intensity at different time points (e.g., 0, 30, 60, 120 minutes).
-
Express ROS production as the fold increase in fluorescence compared to the vehicle control.
-
Assessment of Inflammatory Response
a. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release
This assay quantifies the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released into the cell culture medium.
-
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
Commercially available ELISA kits for the cytokines of interest
-
-
Protocol:
-
Seed cells in a 24-well plate.
-
Treat cells with this compound for a predetermined time. In some experimental designs, cells may be pre-treated with this compound before stimulation with an inflammatory agent like LPS.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol to determine the concentration of the target cytokine.
-
Visualization of Workflows and Pathways
Caption: General experimental workflow for assessing the biological activity of this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
Application Notes and Protocols for Investigating 4-Heptenal in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of a complex mixture of reactive aldehydes. Among these, α,β-unsaturated aldehydes are particularly noteworthy due to their high reactivity and significant biological consequences. While 4-hydroxy-2-nonenal (4-HNE) is the most extensively studied of these aldehydes, other lipid peroxidation products, such as 4-Heptenal, are also gaining attention for their potential roles in cellular signaling and pathology.[1] this compound is a seven-carbon α,β-unsaturated aldehyde that exists as (4Z)-hept-4-enal (cis) and (4E)-hept-4-enal (trans) isomers. It is a known product of the oxidation of lipids and is found in various biological and food samples, including dairy products, seafood, and fish oil.[2]
These application notes provide a comprehensive guide for the investigation of this compound in lipid peroxidation studies. They are designed to assist researchers in the accurate quantification of this compound, the assessment of its cellular effects, and the exploration of its impact on key signaling pathways. The protocols are based on established methods for the analysis of similar aldehydes, such as 4-HNE, and are adapted for the specific investigation of this compound.
Quantitative Data on Aldehydes in Biological Samples
The following table summarizes representative quantitative data for various aldehydes, including 4-HNE and 4-HHE, found in biological samples. While specific quantitative data for this compound from lipid peroxidation studies are not as abundant in the literature, the provided data for analogous compounds offer a valuable reference for expected concentration ranges under physiological and pathological conditions.
| Aldehyde | Sample Matrix | Concentration Range | Condition | Reference |
| 4-Hydroxy-2-nonenal (4-HNE) | Human Plasma | 0.1 - 0.3 µM | Physiological | [3] |
| 4-Hydroxy-2-nonenal (4-HNE) | Tissues | Up to 10 µM - 5 mM | Oxidative Stress | [3] |
| 4-Hydroxy-2-hexenal (4-HHE) | Plasma (non-CKD) | 37.3 (18.6–63.0) nmol/L | Control | [4] |
| 4-Hydroxy-2-hexenal (4-HHE) | Plasma (CKD stage 4-5) | 174.6 (61.5–305.2) nmol/L | Chronic Kidney Disease | [4] |
| 4-Hydroxy-2-nonenal (4-HNE) | Plasma (non-CKD) | 12.7 (11.8–18.8) nmol/L | Control | [4] |
| 4-Hydroxy-2-nonenal (4-HNE) | Plasma (CKD stage 4-5) | 67.4 (8.6–97.8) nmol/L | Chronic Kidney Disease | [4] |
| Heptanal | Human Plasma | nM levels | Physiological | [5] |
| Hexanal | Human Plasma | nM levels | Physiological | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by GC-MS
This protocol describes the quantification of this compound in biological samples using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by gas chromatography-mass spectrometry (GC-MS).[6][7][8]
Materials:
-
cis-4-Heptenal standard
-
cis-4-Heptenal-D2 (internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization reagent
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., Elite-624)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
For plasma or other liquid samples, use directly.
-
To prevent artifactual peroxidation, add butylated hydroxytoluene (BHT) and desferrioxamine (Desferal) to the samples.[5]
-
Place a 2 mL aliquot of the sample into a 20 mL headspace vial.
-
-
Internal Standard Spiking:
-
Spike the sample with a known concentration of cis-4-Heptenal-D2 internal standard.
-
-
On-Fiber Derivatization and Extraction:
-
Prepare a PFBHA solution (e.g., 60 mg/L in water).
-
Expose the SPME fiber to the headspace of the PFBHA solution at 60°C for 10 minutes to load the derivatization reagent.
-
Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.
-
Incubate at 60°C for 60 minutes with agitation to allow for simultaneous extraction and derivatization of this compound.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector at a temperature of approximately 250°C.
-
Use a suitable GC temperature program to separate the analytes, for example: start at 60°C for 2 min, ramp at 5°C/min to 170°C, then at 1°C/min to 190°C, and hold for 25 min.[8]
-
Operate the mass spectrometer in selective ion monitoring (SIM) mode for quantification. The characteristic ion for PFBHA-derivatized aldehydes is often m/z 181.[8]
-
-
Quantification:
-
Create a calibration curve using known concentrations of this compound standard derivatized in the same manner.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol outlines the procedure for treating cultured cells with this compound to study its biological effects.
Materials:
-
Cultured cells (e.g., HepG2, macrophages)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Preparation of this compound Working Solutions:
-
Prepare fresh dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration, as high concentrations of reactive aldehydes can be cytotoxic.[9] Concentrations used for the related aldehyde 4-HNE often range from the low micromolar (e.g., 3 µM) to higher concentrations (e.g., 25-100 µM) depending on the cell type and experimental endpoint.[3][10]
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Downstream Analysis:
-
After incubation, cells can be harvested for various downstream analyses, such as:
-
Cytotoxicity assays: (e.g., MTT, LDH release) to assess cell viability.
-
Western blotting: to analyze protein expression levels (e.g., Nrf2, NLRP3, caspase-1).
-
RT-qPCR: to measure gene expression levels of target genes.
-
Immunofluorescence: to visualize protein localization (e.g., nuclear translocation of Nrf2).
-
Mass spectrometry: to identify protein adducts.
-
-
Protocol 3: Analysis of this compound-Protein Adducts by Mass Spectrometry
This protocol provides a general workflow for the identification of protein adducts formed by this compound using mass spectrometry, adapted from methods for 4-HNE.[11][12][13]
Materials:
-
Protein sample (from treated cells or in vitro reaction)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., ESI-Q-TOF)
Procedure:
-
Protein Extraction and Denaturation:
-
Extract proteins from cell lysates or tissues.
-
Denature the proteins by dissolving them in a buffer containing urea (e.g., 8 M).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt and concentrate the peptides using C18 SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nanoLC-MS/MS system.
-
The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the peptide sequence and the site of modification.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the potential mass shift caused by this compound adduction as a variable modification. The mass of this compound is 112.17 Da. Covalent adduction via Michael addition will result in a mass increase of 112.17 Da on nucleophilic amino acid residues such as cysteine, histidine, and lysine.
-
Visualization of Signaling Pathways and Workflows
Lipid Peroxidation and this compound Formation
Caption: Formation of this compound from lipid peroxidation.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by GC-MS.
Potential Signaling Pathway Modulation by this compound (Hypothesized based on 4-HNE)
Caption: Hypothesized modulation of Nrf2 and NLRP3 pathways by this compound.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of n-alkanals and hydroxyalkenals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. 4-Hydroxy-2-nonenal antimicrobial toxicity is neutralized by an intracellular pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Heptenal for Improved Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4-Heptenal, a volatile aldehyde, to enhance its analytical detection by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Direct analysis of aldehydes like this compound can be challenging due to their polarity and thermal instability. Derivatization modifies the chemical structure of this compound, increasing its volatility and stability, and introducing moieties that improve its detection sensitivity.
Two primary derivatization reagents are highlighted: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis and 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV analysis.
Section 1: Derivatization of this compound with PFBHA for GC-MS Analysis
The reaction of this compound with PFBHA results in the formation of a stable oxime derivative. The introduction of the pentafluorobenzyl group enhances the molecule's volatility and thermal stability, making it highly suitable for GC-MS analysis. This method offers excellent sensitivity, often reaching sub-parts-per-billion levels.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Heptenal
Welcome to the technical support center for the synthesis of 4-Heptenal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information on the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Aldol (B89426) Condensation Synthesis
Q: My aldol condensation reaction between propanal and crotonaldehyde (B89634) is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A: Low yields in the aldol condensation for this compound synthesis can be attributed to several factors, including unfavorable equilibrium, side reactions, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Unfavorable Equilibrium: The initial aldol addition is a reversible reaction. To drive the reaction towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus.
-
Side Reactions:
-
Self-condensation of Propanal: Propanal can react with itself. To minimize this, a strategy is to slowly add propanal to the reaction mixture containing crotonaldehyde and the base.
-
Polymerization: Aldehydes are prone to polymerization, especially in the presence of strong acids or bases. Ensure the reaction temperature is controlled and consider using a milder base.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. While strong bases like sodium hydroxide (B78521) can be effective, they can also promote side reactions. Consider using a milder base like potassium carbonate or an amine-based catalyst.
-
Temperature Control: The reaction is typically temperature-sensitive. Running the reaction at a lower temperature can help to control the rate and reduce the formation of byproducts.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) are commonly used.
-
Issue 2: Formation of Multiple Products and Isomers
Q: I am observing the formation of multiple products, including isomers of this compound, in my reaction mixture. How can I improve the selectivity for the desired cis-4-Heptenal?
A: The formation of multiple products is a common challenge, often arising from the cross-aldol reaction and subsequent isomerization.
Troubleshooting Steps:
-
Directed Aldol Approaches: To control which enolate is formed, consider a directed aldol approach. This involves pre-forming the enolate of propanal using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the addition of crotonaldehyde.
-
Stereoselectivity: The cis/trans ratio of the double bond in this compound can be influenced by the reaction conditions.
-
Claisen Rearrangement: For a highly stereoselective synthesis of cis-4-Heptenal, a Claisen rearrangement of a (Z)-3-hexenyl vinyl ether is a preferred method. This reaction is known for its high stereospecificity.
-
Wittig Reaction: The Wittig reaction can also be employed to control the geometry of the double bond. The choice of the Wittig reagent and reaction conditions can influence the E/Z selectivity.
-
Issue 3: Difficulties in Product Purification
Q: I am facing challenges in purifying this compound from the crude reaction mixture. What are the common impurities and effective purification methods?
A: Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and the potential for isomerization of the product.
Troubleshooting Steps:
-
Common Impurities:
-
Unreacted propanal and crotonaldehyde.
-
Products from the self-condensation of propanal.
-
Higher molecular weight aldol adducts and polymers.
-
Isomers of this compound.
-
-
Purification Methods:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying this compound, which is a liquid at room temperature.
-
Column Chromatography: For smaller scale reactions or to achieve higher purity, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used.
-
Washing: The crude product can be washed with a dilute aqueous acid to remove any basic catalyst and then with brine to remove water-soluble impurities.
-
Data Presentation
| Parameter | Aldol Condensation | Wittig Reaction | Claisen Rearrangement |
| Starting Materials | Propanal, Crotonaldehyde | Propyltriphenylphosphonium bromide, Acrolein | (Z)-3-Hexenyl vinyl ether |
| Typical Yield | 40-60% | 60-80% | >90% (of cis-isomer) |
| Stereoselectivity | Low (mixture of isomers) | Moderate to Good (depends on conditions) | Excellent (highly stereospecific for cis) |
| Key Side Reactions | Self-condensation, Polymerization | Formation of triphenylphosphine (B44618) oxide | None typically observed |
| Purification Method | Fractional Distillation, Column Chromatography | Column Chromatography to remove triphenylphosphine oxide, then distillation | Distillation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation
This protocol describes a general procedure for the synthesis of this compound via the aldol condensation of propanal and crotonaldehyde.
Materials:
-
Propanal
-
Crotonaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve crotonaldehyde (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of NaOH (0.1 eq) in water and add it to the flask.
-
Slowly add propanal (1.1 eq) dropwise from the addition funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of cis-4-Heptenal via Claisen Rearrangement
This protocol outlines the synthesis of cis-4-Heptenal via the thermal rearrangement of (Z)-3-hexenyl vinyl ether.
Materials:
-
(Z)-3-Hexen-1-ol
-
Ethyl vinyl ether
-
Mercury(II) acetate (catalytic amount)
-
High-boiling point solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Preparation of (Z)-3-Hexenyl vinyl ether: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (Z)-3-hexen-1-ol, a large excess of ethyl vinyl ether, and a catalytic amount of mercury(II) acetate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of potassium carbonate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure to obtain the crude (Z)-3-hexenyl vinyl ether.
-
Claisen Rearrangement: In a round-bottom flask equipped with a reflux condenser, dissolve the crude (Z)-3-hexenyl vinyl ether in a high-boiling point solvent like toluene.
-
Heat the solution to reflux (around 180-200 °C) and maintain for several hours. Monitor the progress of the rearrangement by GC-MS.
-
After the reaction is complete, cool the mixture and purify the cis-4-Heptenal by fractional distillation under reduced pressure.
Mandatory Visualization
Technical Support Center: Synthesis of 4-Heptenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Heptenal synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Method: Oxidation of 4-Hepten-1-ol (B3254830)
Q1: My Swern oxidation of 4-hepten-1-ol to this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Swern oxidations are often attributed to several factors. Here's a troubleshooting guide to help you optimize your reaction:
-
Moisture Contamination: The reagents used in the Swern oxidation, particularly oxalyl chloride, are highly sensitive to moisture. Any water present in the solvent, glassware, or starting material will consume the reagents and reduce the yield.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and dry the 4-hepten-1-ol if it has been exposed to the atmosphere.
-
-
Incorrect Reaction Temperature: The Swern oxidation is highly temperature-sensitive. The formation of the active electrophile and the subsequent oxidation must be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[1][2][3][4] Allowing the reaction to warm prematurely can lead to the formation of byproducts.
-
Troubleshooting: Maintain a constant temperature of -78 °C during the addition of dimethyl sulfoxide (B87167) (DMSO) to oxalyl chloride and during the subsequent addition of the alcohol. Use a cryocooler or a well-insulated dry ice/acetone bath.
-
-
Order of Reagent Addition: The order of addition is critical for a successful Swern oxidation.
-
Troubleshooting: The correct order is to first add DMSO to a solution of oxalyl chloride in an anhydrous solvent, followed by the slow addition of the 4-hepten-1-ol. Finally, a hindered base like triethylamine (B128534) is added.[4]
-
-
Purity of Reagents: The purity of oxalyl chloride and DMSO is crucial. Old or improperly stored reagents can lead to lower yields.
-
Troubleshooting: Use freshly opened or distilled reagents.
-
-
Formation of Side Products: A common side product is the corresponding methylthiomethyl (MTM) ether. This can occur if the reaction temperature is not kept sufficiently low.[1][2]
-
Troubleshooting: Strict adherence to the -78 °C reaction temperature is essential to minimize the formation of this byproduct.
-
Q2: I am observing the formation of 4-heptenoic acid as a byproduct. How can I prevent this over-oxidation?
A2: The Swern oxidation is generally known for its mildness and ability to stop at the aldehyde stage without over-oxidation to the carboxylic acid.[2] If you are observing 4-heptenoic acid, it is likely that a different oxidizing agent or improper workup is the cause. If you are using a chromium-based oxidant like Pyridinium chlorochromate (PCC), over-oxidation can be a problem if the reaction is not carefully controlled.
-
Troubleshooting with PCC:
-
Use a molar excess of PCC (typically 1.5 equivalents) to ensure complete conversion of the alcohol.
-
Perform the reaction in a non-polar solvent like dichloromethane (B109758) (DCM).
-
Ensure the reaction is anhydrous, as the presence of water can facilitate over-oxidation.
-
Work up the reaction by filtering through a pad of silica (B1680970) gel to remove the chromium byproducts, which can sometimes promote further oxidation.
-
Synthesis Method: Wittig Reaction
Q3: I am struggling to achieve a high yield in my Wittig synthesis of this compound. What are the key parameters to optimize?
A3: The Wittig reaction is a powerful tool for alkene synthesis.[5] To improve the yield of this compound, consider the following:
-
Ylide Formation: The first step is the generation of the phosphorus ylide. Incomplete ylide formation is a common reason for low yields. The ylide is typically formed by treating a phosphonium (B103445) salt with a strong base.[6]
-
Troubleshooting:
-
Ensure the phosphonium salt is dry.
-
Use a sufficiently strong base to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5]
-
Use an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether for the ylide generation.
-
-
-
Reaction with the Carbonyl Compound: The reaction between the ylide and the aldehyde (in this case, propanal) should be carried out under inert conditions.
-
Troubleshooting:
-
Add the propanal slowly to the ylide solution at a low temperature (e.g., -78 °C or 0 °C) to control the reaction rate and minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for a sufficient time to ensure complete reaction.
-
-
-
Purity of Reactants: The purity of both the phosphonium salt and the aldehyde is important. Impurities can react with the ylide or interfere with the reaction.
-
Troubleshooting: Purify the starting materials if necessary. Propanal, in particular, can be prone to oxidation and polymerization.
-
Q4: My Wittig reaction is producing a mixture of (Z)- and (E)-4-heptenal. How can I improve the stereoselectivity for the desired (Z)-isomer?
A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of (Z)-alkenes, unstabilized ylides are generally preferred.[5][7]
-
Ylide Choice: An unstabilized ylide, such as the one derived from butyltriphenylphosphonium bromide, is more likely to produce the (Z)-isomer. Stabilized ylides (e.g., those with an adjacent ester or ketone group) tend to favor the (E)-isomer.[7][8]
-
Salt-Free Conditions: The presence of lithium salts can decrease the (Z)-selectivity.
-
Troubleshooting: Using sodium-based strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) to generate the ylide can lead to higher (Z)-selectivity compared to lithium bases like n-BuLi.
-
-
Solvent Effects: The choice of solvent can also influence the stereochemical outcome. Aprotic, non-polar solvents often favor the formation of the (Z)-alkene.
Synthesis Method: Claisen Rearrangement
Q5: The Claisen rearrangement of my allyl vinyl ether to this compound is giving a low yield. What factors should I investigate?
A5: The Claisen rearrangement is a powerful thermal[9][9]-sigmatropic rearrangement.[10] To improve the yield, consider the following:
-
Reaction Temperature: The Claisen rearrangement typically requires high temperatures to proceed at a reasonable rate.[10]
-
Troubleshooting: The optimal temperature will depend on the specific substrate. A typical range is 150-250 °C. You may need to screen different temperatures to find the best conditions for your specific allyl vinyl ether.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion.
-
Troubleshooting: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
-
-
Purity of the Starting Material: Impurities in the allyl vinyl ether can lead to side reactions and decomposition at high temperatures.
-
Troubleshooting: Ensure the starting material is pure before subjecting it to the high temperatures required for the rearrangement.
-
-
Use of a Catalyst: While the Claisen rearrangement is often performed thermally, Lewis acids can sometimes be used to catalyze the reaction at lower temperatures. However, this can also introduce side reactions.
Quantitative Data Summary
The following table summarizes how different reaction parameters can affect the yield of aldehyde synthesis in related reactions. Note that specific yields for this compound may vary.
| Synthesis Method | Parameter | Condition | Expected Yield Outcome |
| Swern Oxidation | Temperature | -78 °C | High |
| > -60 °C | Lower, with potential MTM ether byproduct[1][2] | ||
| Moisture | Anhydrous | High | |
| Presence of Water | Low | ||
| Wittig Reaction | Ylide Type | Unstabilized | High (Z)-selectivity |
| Stabilized | High (E)-selectivity[7][8] | ||
| Base for Ylide | NaH, NaNH₂ | Higher (Z)-selectivity | |
| n-BuLi | Lower (Z)-selectivity | ||
| Claisen Rearrangement | Temperature | Optimized (e.g., 180-220 °C) | High |
| Too Low | Incomplete reaction, low yield | ||
| Too High | Decomposition, low yield |
Experimental Protocols
Protocol 1: Swern Oxidation of 4-Hepten-1-ol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
4-Hepten-1-ol
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels, all under an inert atmosphere of argon or nitrogen.
-
To the flask, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
To one of the addition funnels, add a solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous DCM. To the other addition funnel, add a solution of anhydrous DMSO (2.2 to 3.0 equivalents) in anhydrous DCM.
-
Slowly add the oxalyl chloride solution to the stirred DCM in the flask, maintaining the temperature at -78 °C.
-
After the addition of oxalyl chloride is complete, slowly add the DMSO solution dropwise, ensuring the temperature does not rise above -70 °C. Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add a solution of 4-hepten-1-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, and then warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Wittig Reaction for this compound Synthesis
Materials:
-
Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Propanal
-
Argon or Nitrogen gas supply
Procedure:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for another hour.
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of freshly distilled propanal (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization from a non-polar solvent like hexane (B92381) or by column chromatography. The this compound can then be purified by distillation.
Protocol 3: Claisen Rearrangement for this compound Synthesis
Materials:
-
Allyl alcohol
-
Ethyl vinyl ether
-
Mercury(II) acetate (B1210297) (Hg(OAc)₂) (Caution: Highly toxic)
-
Sodium acetate (NaOAc)
-
Toluene
Procedure:
-
Note: This procedure involves a highly toxic mercury catalyst and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a sealed tube, combine allyl alcohol (1.0 equivalent), a large excess of ethyl vinyl ether, a catalytic amount of mercury(II) acetate (e.g., 0.05 equivalents), and a catalytic amount of sodium acetate (e.g., 0.05 equivalents) in toluene.
-
Heat the sealed tube in an oil bath at a high temperature (e.g., 180-200 °C) for several hours. The reaction progress should be monitored by GC or TLC.
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and dilute the reaction mixture with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine to remove any remaining catalyst and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
Visualizations
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Methods to prevent the isomerization of 4-Heptenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Heptenal. The focus is on preventing its isomerization and degradation to ensure the integrity of your experiments.
Troubleshooting Guide: Isomerization and Degradation of this compound
| Issue | Potential Cause | Recommended Action |
| Change in Isomeric Purity (e.g., increase in trans-4-Heptenal) | Exposure to Light: | Store this compound in amber glass vials or protect it from light.[1][2] |
| Presence of Acidic or Basic Impurities: | Ensure all glassware is neutral and solvents are free of acidic or basic residues. Consider storing over a neutral desiccant. | |
| Thermal Stress: | Store this compound at recommended low temperatures (0-6°C) and avoid repeated freeze-thaw cycles.[3][4][5] | |
| Metal Contamination: | Use high-purity solvents and avoid contact with metal spatulas or containers that could leach metal ions, which can catalyze isomerization. | |
| Formation of Degradation Products (e.g., Heptanoic Acid) | Autoxidation: | Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to displace oxygen.[1] |
| Use a stabilizer. Commercial preparations of cis-4-Heptenal are often stabilized with an antioxidant like α-tocopherol.[6] | ||
| Inconsistent Experimental Results | Degradation of this compound Stock Solution: | Prepare fresh stock solutions frequently. If storing solutions, do so under an inert atmosphere, protected from light, and at low temperatures.[1] |
| Improper Handling: | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can affect stability. Avoid vigorous shaking immediately before opening to minimize volatilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for unsaturated aldehydes like this compound is autoxidation. This is a free-radical chain reaction with atmospheric oxygen that can lead to the formation of hydroperoxides, which then degrade into other compounds, including the corresponding carboxylic acid (heptanoic acid).[5][7][8] This process can be accelerated by exposure to light and heat.
Q2: How does α-tocopherol (Vitamin E) prevent the isomerization of this compound?
A2: α-Tocopherol acts as a primary antioxidant. It donates a hydrogen atom to the peroxy radicals that are formed during the autoxidation process, thereby terminating the radical chain reaction.[9] By preventing oxidation, it indirectly preserves the isomeric purity of this compound, as the degradation pathways can be complex and may facilitate isomerization.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[1][5]
-
Light: Protected from light by using amber glass containers.[1][2]
-
Container: In a tightly sealed container to prevent exposure to air and moisture.[5]
Q4: Can I use a metal spatula to handle this compound?
A4: It is not recommended. Trace amounts of metal ions can act as catalysts for both oxidation and isomerization. It is best to use glass or polytetrafluoroethylene (PTFE) equipment when handling this compound.
Q5: My this compound has a slight yellow tint. Is it still usable?
A5: A slight yellow tint can be an indication of oxidation and the formation of degradation products. The usability depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a fresh, colorless sample. You can verify the purity using analytical techniques like Gas Chromatography (GC).
Experimental Protocols
Protocol for Monitoring the Stability of this compound
This protocol outlines a method to quantitatively assess the stability of this compound under various conditions using Gas Chromatography (GC).
1. Sample Preparation:
- Prepare multiple small aliquots of high-purity cis-4-Heptenal in amber glass vials.
- For testing the effect of a stabilizer, add the desired concentration of the antioxidant (e.g., 0.1% w/w α-tocopherol).
- Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.
- Expose the vials to different conditions (e.g., refrigerated at 4°C, room temperature, and elevated temperature like 40°C; protected from light vs. exposed to UV light).
2. GC Analysis:
- At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot from each condition.
- Prepare a dilute solution of the aliquot in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
- Inject the solution onto a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like one with a polyethylene (B3416737) glycol stationary phase).
- Use an appropriate temperature program to separate cis-4-Heptenal, trans-4-Heptenal, and any potential degradation products.
3. Data Analysis:
- Identify the peaks corresponding to cis- and trans-4-Heptenal by comparing retention times with pure standards.
- Calculate the percentage of each isomer at each time point by peak area normalization.
- Plot the percentage of cis-4-Heptenal over time for each condition to determine the rate of isomerization.
Protocol for the Use of Tollen's Test for Qualitative Assessment of Aldehyde Oxidation
This test can be used to qualitatively detect the presence of aldehydes. The disappearance of the aldehyde functionality can indicate its oxidation to a carboxylic acid.
1. Preparation of Tollen's Reagent:
- In a clean test tube, add 2 mL of 5% silver nitrate (B79036) solution.
- Add one drop of 10% sodium hydroxide (B78521) solution. A brown precipitate of silver oxide will form.
- Add 2% aqueous ammonia (B1221849) solution dropwise while shaking until the brown precipitate just dissolves. This is your fresh Tollen's reagent.
2. Test Procedure:
- Add a few drops of the this compound sample to the freshly prepared Tollen's reagent.
- Mix well and let the solution stand at room temperature for 5-10 minutes.
- If no reaction is observed, gently warm the test tube in a 50°C water bath.
3. Interpretation:
- The formation of a silver mirror on the inside of the test tube, or a black precipitate, indicates a positive test for an aldehyde.[10][11][12]
- A sample of this compound that has been significantly oxidized to heptanoic acid will show a diminished or negative result compared to a fresh sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. csuohio.edu [csuohio.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Endogenous and Exogenous Tocopherols in the Lipid Stability of Marine Oil Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common issues in 4-Heptenal GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Heptenal analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Poor peak shape is a common issue in GC analysis and can stem from several sources.
-
Peak Tailing: This is often caused by active sites within the GC system that interact with the aldehyde functional group. Common culprits include the inlet liner, column contamination, or a poorly cut column. Using a deactivated liner and ensuring proper column installation are crucial.[1][2] For aldehydes, which can be prone to interactions, derivatization can significantly improve peak shape.[3][4]
-
Peak Fronting: This typically indicates an overloaded column or a solvent mismatch. Try injecting a lower concentration of your sample or ensure your injection solvent is compatible with your GC column's stationary phase.[5] For example, injecting a polar solvent like methanol (B129727) onto a non-polar column can cause poor analyte focusing.[6]
Q2: My this compound signal is inconsistent and not reproducible. What are the likely causes?
Irreproducible results can be frustrating and point to variability in the sample preparation or analytical system.
-
Injection Variability: Inconsistent manual injection technique or issues with the autosampler can lead to varying peak areas. Ensure the syringe is functioning correctly and that the injection speed is consistent.[6][7]
-
System Leaks: A leak in the system, particularly at the inlet or column connections, can cause fluctuations in carrier gas flow and lead to non-reproducible retention times and peak areas.[8] A GC-MS tune report can often help diagnose leaks.[1][9]
-
Sample Stability: this compound, like many aldehydes, can be unstable. Inconsistent sample handling, storage, or time between preparation and injection can lead to degradation and variable results.
-
Internal Standard: The use of an appropriate internal standard is critical for correcting variability during sample preparation and analysis.[10] A stable isotope-labeled (SIL) internal standard, such as a deuterated this compound, is the gold standard for achieving high precision.[10][11]
Q3: I am not seeing my this compound peak at all. What should I check first?
A complete loss of signal can be alarming. A systematic check of the entire workflow is necessary.
-
Confirm Sample Preparation: Double-check all sample preparation steps, including concentrations and the addition of all reagents. If derivatization is being used, ensure the reaction conditions (temperature, time) were met.[12]
-
Check GC-MS System Status: Verify that the GC-MS system is functioning correctly. Check for recent maintenance logs and run a system suitability test or a standard that is known to work.
-
Inlet and Column: A broken column, a plugged liner, or an incorrect column installation can prevent the sample from reaching the detector.[8]
-
Mass Spectrometer Parameters: Ensure the mass spectrometer is set to acquire data in the correct mass range for this compound (molecular weight: 112.17 g/mol ) and its fragments.[13][14] Check that the detector is turned on and functioning.
Q4: What are the key mass fragments I should look for in the mass spectrum of this compound?
The mass spectrum of this compound will show a characteristic fragmentation pattern under Electron Ionization (EI). While the molecular ion peak (M+) at m/z 112 may be visible, it might be of low intensity. Aldehydes often undergo fragmentation patterns like McLafferty rearrangement.[15] For heptanal, a related compound, characteristic fragments are observed at m/z 44 (from McLafferty rearrangement) and m/z 70.[15]
Based on spectral database information for (Z)-4-Heptenal, the most abundant fragments are typically found at lower mass-to-charge ratios.[16]
Key Fragments for (Z)-4-Heptenal:
-
m/z 41 (most abundant)
-
m/z 68
-
m/z 55
-
m/z 39
-
m/z 84
Always compare your experimental spectrum against a reference from a reliable database like NIST to confirm identity.[13]
Q5: Should I derivatize this compound before GC-MS analysis?
Yes, derivatization is highly recommended for analyzing aldehydes like this compound.[3] This chemical modification process offers several advantages:
-
Improves Thermal Stability: Aldehydes can be thermally labile, and derivatization can prevent degradation in the hot GC inlet.[3]
-
Enhances Chromatographic Peak Shape: It reduces interactions with active sites in the system, leading to more symmetrical peaks.[2][4]
-
Increases Sensitivity: Certain derivatizing agents can improve ionization efficiency in the mass spectrometer.[4]
A common technique is to form an oxime derivative using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[11] Methoximation is another technique used to stabilize aldehyde and keto groups.[17]
Q6: How do I choose an appropriate internal standard for this compound quantification?
Selecting a suitable internal standard (IS) is crucial for accurate and precise quantification.[10] The ideal IS corrects for variations in sample extraction, injection volume, and instrument response.[11]
-
Gold Standard (Stable Isotope-Labeled): A deuterated version of this compound (e.g., cis-4-Heptenal-d'n') is the best choice. It behaves almost identically to the analyte during sample prep and chromatography, providing the most accurate correction.[10][11]
-
Structural Analogs: If a SIL standard is unavailable or too costly, a structural analog can be used.[11] The analog should be chemically similar but chromatographically separable from this compound. Good candidates include trans-2-Heptenal or other C7/C8 aldehydes like 2-Octenal.[11]
Troubleshooting Guides
Guide 1: Systematic GC-MS Troubleshooting Workflow
When an issue arises, a logical, step-by-step approach is the most efficient way to identify and resolve the problem. The following workflow provides a general framework for troubleshooting.
References
- 1. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromacademy.com [chromacademy.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. This compound, (Z)- [webbook.nist.gov]
- 14. bedoukian.com [bedoukian.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Identifying and minimizing interferences in 4-Heptenal quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 4-Heptenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent and robust method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers high sensitivity and selectivity, which is crucial when analyzing complex biological samples. To enhance accuracy and precision, an internal standard, such as a deuterated version of the analyte (e.g., cis-4-Heptenal-D2), is often employed to correct for variations during sample preparation and analysis.[1]
Q2: What is a "matrix effect," and how does it interfere with this compound quantification?
A2: A matrix effect is the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix.[2] In biological samples, components such as proteins, lipids, and salts can suppress or enhance the signal of this compound in the mass spectrometer.[2][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] The complexity of the matrix can significantly impact the reliability of the results, making sample preparation a critical step.[4][5]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like headspace solid-phase microextraction (HS-SPME) are effective for extracting volatile compounds like this compound from complex matrices.[1] Solid-phase extraction (SPE) is another robust method for cleaning up biological samples.[5][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, such as cis-4-Heptenal-D2, is highly recommended. Since it is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.[1]
-
Chromatographic Separation: Optimizing the GC method to ensure good separation between this compound and interfering compounds is crucial.[1]
Q4: I am observing peak tailing in my GC analysis of this compound. What are the possible causes and solutions?
A4: Peak tailing for aldehydes like this compound is often due to their polar nature, which can cause interactions with active sites in the GC system.[7] Potential causes include:
-
Active Sites: Silanol groups (Si-OH) on the surfaces of the inlet liner, column, or glass wool can interact with the aldehyde via hydrogen bonding.[7]
-
Column Contamination: Buildup of non-volatile residues can create active sites.[7]
-
Improper Column Installation: Poorly cut columns or incorrect installation can create dead volumes.[7] To resolve this, consider deactivating glassware, using a high-quality inert GC column, and ensuring proper system maintenance and column installation.[7][8]
Q5: What is derivatization, and is it necessary for this compound analysis?
A5: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties.[8][9] For aldehydes like this compound, derivatization can increase volatility, improve chromatographic peak shape, and enhance sensitivity.[8][10][11] Common derivatization reagents for aldehydes include those that form oximes or hydrazones.[8][10] While not always mandatory, derivatization is a powerful tool to overcome analytical challenges, especially when dealing with low concentrations or difficult matrices.[9][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Reproducibility | Inconsistent sample preparation; variability in matrix effects between samples.[2] | Use a validated and standardized sample preparation protocol. Incorporate a suitable internal standard (e.g., deuterated this compound) to normalize results.[1] |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects; inefficient extraction; analyte degradation.[2][5] | Optimize sample cleanup procedures (e.g., SPE) to remove interfering components.[5] Consider derivatization to enhance signal intensity.[9][10] |
| Co-eluting Peaks | Inadequate chromatographic separation from other matrix components or isomeric compounds. | Optimize the GC temperature program and column selection to improve resolution.[1] A longer column or a column with a different stationary phase may be necessary. |
| Inaccurate Quantification | Non-linearity of the calibration curve; significant matrix effects; improper integration of peaks. | Prepare matrix-matched calibration standards to account for matrix effects.[3] Ensure correct peak integration and review the calibration range.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1 mL of plasma or food homogenate) into a headspace vial.[1]
-
Spiking: Add a known concentration of the internal standard (e.g., cis-4-Heptenal-D2) to the sample.[1]
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.[1]
Protocol 2: Derivatization for GC-MS Analysis
-
Reagent Preparation: Prepare a solution of a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable solvent.[10]
-
Reaction: Add the derivatizing reagent to the extracted sample.
-
Incubation: Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to ensure the reaction goes to completion.[12]
-
Extraction of Derivatives: After the reaction, extract the derivatized this compound using a suitable organic solvent.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Quantitative Data
Table 1: Comparison of Internal Standards for Aldehyde Quantification
| Internal Standard | Advantages | Disadvantages |
| cis-4-Heptenal-D2 | Chemically very similar to the analyte, providing excellent correction for extraction and matrix effects.[1] | May have slight chromatographic differences from the non-deuterated form.[1] |
| Hexanal-D12 | Very similar chemical behavior to straight-chain aldehydes during extraction and chromatography.[1] | Potential for chromatographic co-elution if mass resolution is insufficient.[1] |
| Non-Isotopically Labeled Aldehyde (e.g., Octanal) | Less expensive. | Chemical and physical properties differ more significantly, potentially leading to less accurate correction. |
Table 2: Typical GC-MS Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Calibration Range | 1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Note: These values are representative and may vary depending on the specific method and matrix.
Visualizations
Caption: Experimental workflow for this compound quantification by HS-SPME-GC-MS.
Caption: Common sources of interference in this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions for 4-Heptenal Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing synthetic reactions involving derivatives of 4-heptenal.
Section 1: General Troubleshooting & FAQs
This section addresses common issues applicable to a wide range of reactions involving this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in reactions with aliphatic aldehydes like this compound can stem from several factors:
-
Reagent Purity & Stability: this compound can oxidize to the corresponding carboxylic acid upon exposure to air or undergo self-condensation/polymerization. Ensure you use a freshly opened or purified starting material.
-
Presence of Water: Many reactions, especially those involving organometallics (e.g., Grignard reagents) or strong bases, are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Suboptimal Temperature: The reaction temperature can significantly affect both the reaction rate and the formation of side products. The optimal temperature should be determined experimentally.
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An incorrect ratio can lead to incomplete consumption of the limiting reagent or an increase in side reactions.
-
Inefficient Mixing: In heterogeneous reactions or viscous solutions, poor stirring can lead to localized concentration gradients and reduced reaction rates.
Q2: I'm observing multiple unexpected spots on my TLC plate. How can I improve the reaction's selectivity?
A2: The formation of multiple products is a common challenge. To improve selectivity:
-
Control Reagent Addition: Slow, dropwise addition of a reagent, often at a reduced temperature (e.g., 0 °C), can minimize side reactions and control the exothermic nature of the reaction.[1]
-
Choice of Solvent: The polarity of the solvent can influence reaction pathways. Polar solvents may favor certain pathways over non-polar ones.[2]
-
Select the Right Catalyst/Base/Acid: The nature of the catalyst or reagent is critical. For instance, in a mixed aldol (B89426) condensation, a bulky base can favor the formation of the kinetic enolate, leading to a different product distribution.
-
Protecting Groups: If this compound has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Q3: How can I effectively monitor the progress of my reaction?
A3: Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. Co-spot your starting material with the reaction mixture to track its consumption. A developing stain (e.g., potassium permanganate) is often necessary to visualize aldehydes and their products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound derivatives, GC-MS is an excellent tool. It can provide information on the consumption of starting materials and the formation of products and byproducts in near real-time.
Section 2: Reaction-Specific Troubleshooting Guides
Guide 1: Grignard Reaction with this compound
The addition of a Grignard reagent (R-MgBr) to this compound is a common method for forming secondary alcohols.
Common Issues & Solutions
-
Problem: The Grignard reaction fails to initiate.
-
Solution: This is almost always due to the presence of water or an insufficiently activated magnesium surface. Ensure all glassware is flame-dried under vacuum or oven-dried. Use fresh, anhydrous ether or THF. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
-
Problem: The primary byproduct is a Wurtz coupling product (R-R from your alkyl halide).
-
Solution: This occurs when the alkyl halide reacts with itself. This can be minimized by adding the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
-
-
Problem: The yield of the desired alcohol is low, and the starting this compound is recovered.
-
Solution: This suggests the Grignard reagent was quenched by moisture or acidic protons. Alternatively, significant enolization of the aldehyde may have occurred. Add the this compound solution slowly to the Grignard reagent at a low temperature (0 °C) to favor nucleophilic addition over enolization.[1]
-
Table 1: Optimizing Grignard Reaction Conditions
| Entry | Equivalents of R-MgBr | Temperature (°C) | Reaction Time (h) | Yield of Alcohol (%) | Notes |
| 1 | 1.1 | Room Temp. | 2 | 65 | Significant starting material recovered. |
| 2 | 1.5 | Room Temp. | 2 | 78 | Improved conversion. |
| 3 | 1.2 | 0 to Room Temp. | 3 | 85 | Slow addition of aldehyde at 0 °C. |
| 4 | 2.0 | Room Temp. | 2 | 75 | Increased byproduct formation. |
Experimental Protocol: Synthesis of 1-Phenyl-5-octen-2-ol
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place fresh magnesium turnings (1.2 eq) in the flask.
-
Reagent Formation: Add a solution of benzyl (B1604629) bromide (1.1 eq) in anhydrous THF dropwise to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, stir for 1 hour.
-
Addition: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude alcohol by column chromatography.[1]
Guide 2: Wittig Reaction with this compound
The Wittig reaction converts the aldehyde group of this compound into an alkene using a phosphonium (B103445) ylide.
Common Issues & Solutions
-
Problem: The ylide does not form (solution does not turn the characteristic color of the ylide, e.g., deep red or orange).
-
Solution: The base used may not be strong enough, or it may be old/degraded. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon).
-
-
Problem: Low yield of the desired alkene.
-
Solution: The aldehyde may not be pure. The ylide is a strong base and will be quenched by acidic impurities. Ensure slow addition of the aldehyde to the ylide solution at a low temperature (-78 °C to 0 °C) to improve stability and selectivity.
-
-
Problem: An unexpected E/Z isomer ratio is obtained.
-
Solution: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide structure and reaction conditions. Non-stabilized ylides typically give the Z-alkene under salt-free conditions, while stabilized ylides favor the E-alkene. The presence of lithium salts can increase the proportion of the E-alkene.
-
Table 2: Effect of Conditions on Wittig Reaction Outcome
| Entry | Ylide Type | Base | Solvent | Temperature (°C) | Major Isomer | Yield (%) |
| 1 | Non-stabilized | n-BuLi | THF | -78 to RT | Z | 85 |
| 2 | Non-stabilized | NaHMDS | THF | -78 to RT | Z | 90 |
| 3 | Stabilized | NaOEt | EtOH | Room Temp. | E | 92 |
| 4 | Stabilized | K₂CO₃ | DCM | Room Temp. | E | 75 |
Section 3: Visualized Workflows and Logic Diagrams
// Nodes start [label="Reaction Performed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_tlc [label="Monitor by TLC/GC:\nIs Starting Material (SM) Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield or\nNo Product Observed", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Troubleshooting Paths check_sm [label="Check SM Purity\n& Stability", fillcolor="#FFFFFF", fontcolor="#202124"]; check_reagents [label="Verify Reagent Activity\n(e.g., Titrate Base/Organometallic)", fillcolor="#FFFFFF", fontcolor="#202124"]; optimize_cond [label="Optimize Conditions:\n- Temperature\n- Concentration\n- Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"];
// Success Path sm_consumed [label="SM Consumed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Perform Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_layers [label="Check Aqueous Layer\nfor Product", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify by Chromatography\nor Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Product Isolated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_tlc; check_tlc -> low_yield [label=" No"]; low_yield -> {check_sm, check_reagents, optimize_cond} [arrowhead=none]; check_sm -> optimize_cond [style=invis]; check_reagents -> optimize_cond [style=invis];
check_tlc -> sm_consumed [label=" Yes"]; sm_consumed -> workup; workup -> check_layers [style=dashed]; workup -> purify; purify -> success; } 🔚dot Caption: A general workflow for troubleshooting chemical reactions.
// Nodes setup [label="1. Setup\n(Flame-dried glassware, inert gas)"]; pitfall1 [label="PITFALL:\nMoisture Contamination", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
formation [label="2. Grignard Formation\n(Add R-X to Mg in Anhydrous Ether/THF)"]; pitfall2 [label="PITFALL:\nReaction Fails to Initiate\n(Activate Mg with I₂)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
addition [label="3. Aldehyde Addition\n(Slowly add this compound at 0°C)"]; pitfall3 [label="PITFALL:\nEnolization vs. Addition\n(Low temp favors addition)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
quench [label="4. Quench Reaction\n(Saturated NH₄Cl at 0°C)"]; pitfall4 [label="PITFALL:\nExothermic & Uncontrolled Quench\n(Add quencher slowly)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
workup [label="5. Workup & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections setup -> pitfall1 [style=dashed, color="#5F6368", arrowhead=none]; setup -> formation; formation -> pitfall2 [style=dashed, color="#5F6368", arrowhead=none]; formation -> addition; addition -> pitfall3 [style=dashed, color="#5F6368", arrowhead=none]; addition -> quench; quench -> pitfall4 [style=dashed, color="#5F6368", arrowhead=none]; quench -> workup; } 🔚dot Caption: Key steps and potential issues in a Grignard reaction.
References
Proper storage conditions to prevent 4-Heptenal oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on the proper storage, handling, and analysis of (Z)-4-Heptenal to prevent oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (Z)-4-Heptenal degradation?
A1: The primary cause of (Z)-4-Heptenal degradation is auto-oxidation. This process is initiated by the presence of oxygen and is accelerated by exposure to heat, light, and trace metal impurities. Unsaturated aldehydes like (Z)-4-Heptenal are particularly susceptible to oxidation at the double bond and the aldehyde group, leading to the formation of peroxides, smaller aldehydes, and carboxylic acids.
Q2: How can I visually inspect my (Z)-4-Heptenal for signs of degradation?
A2: Fresh, high-purity (Z)-4-Heptenal should be a colorless to pale yellow liquid.[1][2] Signs of degradation can include a change in color to a more intense yellow or brown, an increase in viscosity, or the formation of a precipitate. However, significant oxidation can occur before these visual cues are apparent. Therefore, analytical testing is recommended for quality assessment.
Q3: What are the consequences of using oxidized (Z)-4-Heptenal in my experiments?
A3: Using oxidized (Z)-4-Heptenal can lead to several adverse outcomes in research and development. The presence of impurities can result in lower reaction yields, the formation of unexpected side products, and difficulty in product purification. In drug development, using a degraded starting material can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Q4: Is it necessary to use a stabilizer with (Z)-4-Heptenal?
A4: Yes, it is highly recommended to use a stabilizer, especially for long-term storage. Commercial preparations of (Z)-4-Heptenal are often supplied with an antioxidant such as α-tocopherol.[3] For unstabilized material, or if the original stabilizer has been consumed, adding a stabilizer is a crucial step to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction results or low yield | Degradation of (Z)-4-Heptenal due to improper storage. | Verify the purity of your (Z)-4-Heptenal stock using GC-MS analysis. If degradation is confirmed, purify the aldehyde by distillation under reduced pressure and inert atmosphere immediately before use. Ensure all future storage conditions adhere to the recommendations in this guide. |
| Appearance of unknown peaks in GC-MS analysis of a reaction mixture | Impurities from oxidized (Z)-4-Heptenal are carried through the reaction. | Characterize the unknown peaks by their mass spectra. Common oxidation byproducts of unsaturated aldehydes include smaller chain aldehydes, carboxylic acids, and epoxy compounds. Compare the mass spectra of your impurities with known degradation products. |
| Rapid discoloration of (Z)-4-Heptenal upon opening a new bottle | Exposure to air and light upon opening. | Immediately after opening, blanket the headspace of the container with an inert gas such as argon or nitrogen before resealing. Store the container in a light-proof secondary container or wrap it in aluminum foil. |
| Peroxide test indicates high levels of oxidation | Inadequate storage conditions or depletion of stabilizer. | If the peroxide value is high, the material may not be suitable for sensitive applications. Consider purifying the material as described above. For future storage, ensure the container is tightly sealed, under an inert atmosphere, and stored at the recommended low temperature. Consider adding a fresh stabilizer. |
Proper Storage Conditions
To minimize oxidation, (Z)-4-Heptenal should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 0-10°C. For long-term storage of the pure compound, -20°C is recommended. | Low temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | The absence of oxygen is critical to prevent the initiation of the auto-oxidation chain reaction. |
| Light | Protect from light by storing in an amber glass bottle or in a light-proof secondary container. | Light, particularly UV light, can provide the energy to initiate the formation of free radicals, which accelerates oxidation. |
| Container | Use a tightly sealed, clean, and dry glass container. | Prevents the ingress of oxygen and moisture, and avoids contamination from the container material. |
Recommended Stabilizers
Phenolic antioxidants are commonly used to stabilize aldehydes. They act as free radical scavengers to interrupt the oxidation chain reaction.
| Stabilizer | Recommended Concentration | Notes |
| α-Tocopherol (Vitamin E) | 0.01 - 0.1% (w/w) | A common and effective natural antioxidant. Often added by suppliers to commercial products.[3] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% (w/w) | A synthetic antioxidant that is also highly effective. In some studies on related compounds, BHT has shown superior efficacy compared to α-tocopherol in preventing lipid oxidation.[4][5] |
Experimental Protocols
Protocol 1: Quantification of (Z)-4-Heptenal Purity and Oxidation Products by GC-MS
This method allows for the separation and quantification of (Z)-4-Heptenal and its common oxidation byproducts.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of (Z)-4-Heptenal in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If using an internal standard, add a consistent concentration of a suitable standard (e.g., dodecane) to all samples and calibration standards.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify (Z)-4-Heptenal and its degradation products based on their retention times and mass spectra.
-
Quantify the purity by calculating the peak area percentage of (Z)-4-Heptenal relative to the total peak area of all components. For more accurate quantification, use a calibration curve.
Protocol 2: Determination of Peroxide Value
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[6]
1. Reagents:
-
Acetic acid-chloroform solution (3:2 v/v).
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
0.1 M or 0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution.
-
1% Starch indicator solution.
2. Procedure:
-
Accurately weigh approximately 5 g of the (Z)-4-Heptenal sample into a 250 mL flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution, and mix for one minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant shaking until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution should turn blue.
-
Continue the titration, with vigorous shaking, until the blue color disappears.
-
Perform a blank determination under the same conditions.
3. Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Visualizations
Caption: Simplified auto-oxidation pathway of (Z)-4-Heptenal.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. CAS 6728-31-0: (Z)-4-Heptenal | CymitQuimica [cymitquimica.com]
- 2. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]
- 3. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]
- 4. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxide value - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Separation of cis- and trans-4-Heptenal Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of cis- and trans-4-Heptenal isomers. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is more suitable for separating cis- and trans-4-Heptenal, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A1: Gas Chromatography (GC) is generally the preferred method for separating volatile compounds like 4-Heptenal and its isomers. The separation is typically achieved based on differences in boiling points and interactions with the stationary phase. GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent resolution and definitive identification of the isomers. While HPLC can be used for isomer separation, finding a suitable column and mobile phase combination for these specific non-polar isomers can be more challenging.
Q2: I am observing poor resolution between the cis- and trans-4-Heptenal peaks in my GC analysis. What are the likely causes and solutions?
A2: Poor resolution in GC can stem from several factors. The most common issues include an inappropriate GC column, a non-optimal oven temperature program, or an incorrect carrier gas flow rate. Using a column with a different polarity can enhance separation. For instance, if you are using a non-polar column, switching to a polar column can alter the elution order and improve resolution. Additionally, a slower temperature ramp in the oven program can increase the separation between the two isomer peaks.
Q3: My peaks for this compound isomers are tailing in my HPLC chromatogram. How can I improve the peak shape?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on a silica-based column.[1] To mitigate this, you can try adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.[2] Other potential solutions include adjusting the pH of the mobile phase or ensuring that the sample solvent is compatible with the mobile phase.[2]
Q4: Can I use the same HPLC method for both analytical and preparative separation of this compound isomers?
A4: While the principles are the same, a method optimized for analytical separation may not be directly transferable to a preparative scale. Preparative chromatography requires higher sample loads, which can lead to peak broadening and loss of resolution. You will likely need to re-optimize the method by increasing the column diameter, adjusting the flow rate, and potentially modifying the mobile phase composition to maintain adequate separation at a larger scale.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution / Co-elution of Isomers | Inappropriate column polarity. | Switch from a non-polar (e.g., DB-5ms) to a polar column (e.g., DB-WAX) or vice-versa to exploit different selectivity. |
| Oven temperature ramp is too fast. | Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to increase the time the isomers spend in the column, allowing for better separation. | |
| Carrier gas flow rate is not optimal. | Optimize the helium carrier gas flow rate. A typical starting point is 1.0 mL/min. | |
| Peak Tailing | Active sites in the injector liner or column. | Use a fresh, deactivated injector liner. If the column is old, trim the first 10-20 cm or replace it. |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC oven is properly calibrated and the gas flow is stable and consistent. |
| Sample matrix effects. | Implement a robust sample preparation technique like headspace solid-phase microextraction (HS-SPME) to minimize matrix interference.[3] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution / Co-elution of Isomers | Insufficient selectivity of the stationary phase. | For non-polar isomers, a normal-phase column (e.g., silica (B1680970) or cyano-bonded) may provide better selectivity than a standard C18 reversed-phase column.[2] |
| Mobile phase composition is not optimal. | In normal-phase HPLC, adjust the ratio of non-polar (e.g., hexane) and slightly more polar (e.g., isopropanol (B130326) or ethyl acetate) solvents. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | In reversed-phase, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to reduce peak tailing for basic compounds.[2] |
| Sample overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Unstable Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature throughout the analysis.[4] |
Data Presentation
Kovats Retention Indices of this compound Isomers
The Kovats retention index (RI) is a system-independent constant that helps in the identification of compounds in GC by comparing them to the retention times of n-alkanes.
| Isomer | Column Type | Stationary Phase | Retention Index (RI) |
| cis-4-Heptenal ((Z)-4-Heptenal) | Standard Non-polar | 100% Dimethylpolysiloxane | ~870 - 885 |
| trans-4-Heptenal ((E)-4-Heptenal) | Standard Non-polar | 100% Dimethylpolysiloxane | ~870 - 919 |
| cis-4-Heptenal ((Z)-4-Heptenal) | Standard Polar | Polyethylene Glycol (WAX) | ~1218 - 1273 |
| trans-4-Heptenal ((E)-4-Heptenal) | Standard Polar | Polyethylene Glycol (WAX) | ~1198 - 1271 |
Note: The RI values are approximate and can vary slightly depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis of cis- and trans-4-Heptenal
This protocol is adapted from a general method for volatile aldehyde analysis and is suitable for the separation and identification of this compound isomers.[3]
1. Sample Preparation (HS-SPME)
-
Spike a representative sample matrix (e.g., food homogenate, plasma, or aqueous solution) with a known concentration of a this compound isomer standard mixture.
-
If quantitative analysis is required, add a fixed concentration of a suitable internal standard (e.g., cis-4-Heptenal-D2).[3]
-
Place the sample in a headspace vial and perform headspace solid-phase microextraction (HS-SPME) to extract the volatile compounds.
2. GC-MS Conditions
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column. For alternative selectivity, a polar column like a DB-WAX can be used.
-
Inlet Temperature: 250 °C
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Oven Temperature Program: 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min. (This program may need to be optimized for baseline separation of the isomers).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM mode, monitor specific quantifier and qualifier ions for each isomer.
-
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound isomers.
Caption: Troubleshooting workflow for improving poor chromatographic peak resolution.
References
Technical Support Center: Managing 4-Heptenal Volatility in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the volatility of 4-Heptenal in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that contribute to its volatility?
A1: this compound is a volatile organic compound (VOC) due to its relatively low molecular weight, moderate vapor pressure, and low boiling point. These properties cause it to readily evaporate at room temperature and under standard atmospheric pressure, making it challenging to maintain stable concentrations in experimental setups.
Q2: How should I store this compound to minimize degradation and evaporation?
A2: To ensure the stability and integrity of this compound, it is recommended to store it in a tightly sealed container, preferably under an inert gas atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated at 2-8°C).[1] Protection from light is also advisable to prevent photodegradation.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is a flammable liquid and should be handled with care, away from ignition sources.[2][3] It may also cause skin sensitization, so appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[2] All work with this compound should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected compound concentration in in vitro experiments.
Possible Cause 1: Evaporation from culture media.
-
Solution: Minimize the exposure of the stock solution and culture media containing this compound to the open air. Prepare solutions immediately before use. Consider using a sealed-plate system or a specialized exposure chamber for volatile compounds. For longer-term experiments, a continuous delivery system, such as a syringe pump infusing a concentrated stock solution into the media, can help maintain a steady-state concentration.
Possible Cause 2: Adsorption to plasticware.
-
Solution: Whenever possible, use glassware for preparing and storing this compound solutions, as it is less likely to adsorb the compound compared to some plastics. If plasticware must be used, perform preliminary studies to quantify the extent of adsorption and adjust the initial concentration accordingly.
Possible Cause 3: Degradation in aqueous media.
-
Solution: The stability of this compound in your specific culture medium and experimental conditions should be assessed. This can be done by incubating the compound in the medium for the duration of the experiment and measuring its concentration at different time points using techniques like headspace gas chromatography-mass spectrometry (GC-MS). If significant degradation is observed, the experimental timeframe may need to be shortened, or a more stable derivative could be considered if appropriate for the research question.
Issue 2: Variability in results between experimental replicates.
Possible Cause 1: Inconsistent preparation of working solutions.
-
Solution: Due to its volatility, pipetting small volumes of this compound can be inaccurate. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO, ethanol) and then dilute it to the final concentration in the aqueous medium. Ensure thorough mixing after each dilution step.
Possible Cause 2: Fluctuations in incubator temperature and airflow.
-
Solution: Ensure the incubator provides a stable and uniform temperature. Minimize door openings to prevent temperature fluctuations and increased air exchange, which can accelerate evaporation. For sensitive experiments, consider using a dedicated incubator or a controlled environment chamber.
Issue 3: Difficulty in delivering a precise dose in in vivo experiments.
Possible Cause 1: Evaporation during administration.
-
Solution: For oral gavage, prepare the dosing solution immediately before administration and minimize the time the solution is exposed to air. For inhalation studies, specialized inhalation exposure systems that generate a controlled and stable vapor concentration are necessary.[4][5][6]
Possible Cause 2: Rapid metabolism and clearance.
-
Solution: Unsaturated aldehydes can be rapidly metabolized.[7] The experimental design should account for this by including appropriate time points for sample collection and analysis. Pharmacokinetic studies may be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [8][9] |
| Molecular Weight | 112.17 g/mol | [8][9] |
| Boiling Point | 151-152 °C at 760 mmHg | [4] |
| Vapor Pressure | 3.64 mmHg at 25 °C | [4] |
| Flash Point | 35 °C (95 °F) | [4] |
| Water Solubility | 3511 mg/L at 25 °C (estimated) | [4] |
| LogP (o/w) | 1.98 (estimated) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)
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Sterile glass vials with PTFE-lined caps
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Calibrated micropipettes
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Cell culture medium
-
-
Procedure:
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Perform all steps in a certified chemical fume hood.
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Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a 1 M stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or ethanol in a glass vial. For example, to prepare 1 mL of a 1 M stock solution, add 112.17 mg of this compound to a tared glass vial and add the solvent to a final volume of 1 mL.
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Cap the vial tightly and vortex thoroughly to ensure complete dissolution.
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Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles and evaporation from repeated opening.
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Immediately before the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Perform serial dilutions if necessary for lower concentrations.
-
Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down before adding it to the cell cultures.
-
Protocol 2: Air-Liquid Interface (ALI) Exposure of Cell Cultures to this compound Vapor
This protocol is adapted from general methods for volatile compound exposure and should be optimized for your specific cell type and experimental goals.[4][5][6]
-
Materials:
-
Cells cultured on microporous membrane inserts (e.g., Transwell®)
-
Specialized ALI exposure chamber or a sealed multi-well plate system
-
Vapor generation system (e.g., a heated reservoir with controlled airflow)
-
Gas lines and flow controllers
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Headspace GC-MS for concentration monitoring
-
-
Procedure:
-
Culture cells on microporous membrane inserts until they reach the desired confluence and differentiation state.
-
Remove the apical medium to establish the air-liquid interface, while maintaining the basolateral medium to provide nutrients.
-
Place the cell culture inserts into the ALI exposure chamber.
-
Generate a controlled vapor of this compound by passing a carrier gas (e.g., humidified air with 5% CO₂) over a heated reservoir of the compound.
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Deliver the this compound vapor to the exposure chamber at a controlled flow rate.
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Monitor the concentration of this compound in the chamber atmosphere periodically using headspace GC-MS to ensure a stable and accurate exposure level.
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At the end of the exposure period, remove the cells from the chamber and perform the desired downstream analyses.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. mdpi.com [mdpi.com]
- 3. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. Development of in vitro systems for testing of volatile chemicals [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Benchmark Dose Modeling Approaches for Volatile Organic Chemicals Using a Novel Air-Liquid Interface In Vitro Exposure System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, (Z)- [webbook.nist.gov]
Common errors when reproducing experiments with aliphatic aldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aliphatic aldehydes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common errors and challenges encountered during experimental procedures.
FAQs: Quick Navigation
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Purification and Isolation
This section addresses common issues related to the purification and isolation of aliphatic aldehydes.
Question: I am having trouble purifying my aliphatic aldehyde using column chromatography on silica (B1680970) gel. What are the common pitfalls?
Answer:
Column chromatography of aliphatic aldehydes on silica gel can be challenging due to their reactivity. Here are some common issues and solutions:
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Degradation on Silica: Silica gel is slightly acidic and can catalyze side reactions such as acetal (B89532) formation (if using alcohol in the eluent), aldol (B89426) condensation, or oxidation of the aldehyde to a carboxylic acid.[1]
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Streaking or Poor Separation: This can be due to the high polarity of the aldehyde or its interaction with the silica.
Troubleshooting:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by treating it with a solution of triethylamine (B128534) in your chosen solvent system. A common practice is to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[1]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic).[1]
-
Optimize Your Solvent System:
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Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or diethyl ether.[2]
-
Avoid using alcohol-based solvents if possible to prevent acetal formation.[1]
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A good starting point for many aliphatic aldehydes is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of around 0.3 for your desired compound.[3][4]
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Question: My yield of the purified aldehyde is low after using the bisulfite adduct purification method. What could be the reason?
Answer:
Low yields in bisulfite adduct purification can stem from several factors:
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Incomplete Adduct Formation: The reaction between the aldehyde and sodium bisulfite is an equilibrium. For some aliphatic aldehydes, especially sterically hindered ones, the equilibrium may not favor adduct formation.
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Solubility of the Adduct: The bisulfite adducts of lower molecular weight aliphatic aldehydes can be soluble in the reaction mixture and may not precipitate, making isolation by filtration difficult.
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Decomposition during Regeneration: The aldehyde can be sensitive to the basic conditions required to regenerate it from the bisulfite adduct.
Troubleshooting:
-
Use a Co-solvent: For aliphatic aldehydes, using a water-miscible co-solvent like dimethylformamide (DMF) can improve the reaction rate and adduct formation.[5]
-
Switch to Liquid-Liquid Extraction: If the adduct is water-soluble, instead of filtration, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase.[6]
-
Careful pH Adjustment: During the regeneration of the aldehyde, add the base (e.g., NaOH solution) slowly and monitor the pH carefully to avoid exposing the aldehyde to harsh basic conditions for an extended period.
Quantitative Data on Purification
The following table summarizes the efficiency of the bisulfite extraction method for the removal of various aldehydes.
| Aldehyde | Miscible Solvent | Immiscible Solvent | Purity of Recovered Compound (%) | Aldehyde Removal (%) |
| Anisaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >95 | >95 |
| Benzaldehyde (B42025) | Methanol | 10% Ethyl Acetate/Hexanes | >95 | >95 |
| Heptanal | DMF | 10% Ethyl Acetate/Hexanes | >95 | >95 |
| Octanal | DMF | 10% Ethyl Acetate/Hexanes | >95 | >95 |
Data adapted from representative results of bisulfite extraction protocols.[5]
Experimental Protocols: Purification
Protocol 1: Purification of an Aliphatic Aldehyde via Bisulfite Extraction
-
Dissolution: Dissolve the crude mixture containing the aliphatic aldehyde in dimethylformamide (DMF).
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously for 30-60 seconds.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel and shake again.
-
Separation: Allow the layers to separate. The aqueous layer contains the aldehyde-bisulfite adduct.
-
Aldehyde Regeneration (Optional): To recover the aldehyde, isolate the aqueous layer, add a suitable organic solvent (e.g., ethyl acetate), and slowly add a 50% NaOH solution until the pH of the aqueous layer is ~12.
-
Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous MgSO₄), and concentrate to obtain the purified aldehyde.[6]
Protocol 2: Column Chromatography of an Aliphatic Aldehyde
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for the aldehyde should be around 0.3.[3]
-
Column Packing: Pack a glass column with silica gel or alumina using a slurry method with your chosen non-polar solvent. Ensure the packing is uniform to avoid cracks.[7]
-
Sample Loading: Dissolve your crude aldehyde mixture in a minimal amount of the eluent and carefully load it onto the top of the column.[7]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. You can run the column using gravity or apply gentle pressure (flash chromatography) to speed up the process.[7]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Isolation: Combine the fractions containing the pure aldehyde and remove the solvent using a rotary evaporator.
Workflow for Aldehyde Purification
Caption: Decision workflow for purifying aliphatic aldehydes.
Synthesis and Reactions
This section provides troubleshooting for common synthetic reactions involving aliphatic aldehydes.
Question: I am getting a complex mixture of products in my crossed aldol condensation reaction. How can I improve the selectivity?
Answer:
A crossed aldol condensation between two different enolizable aldehydes or ketones can lead to a mixture of up to four products. To achieve selectivity, consider the following strategies:
-
Use a Non-enolizable Aldehyde: One of the reaction partners should not have α-hydrogens, making it unable to form an enolate. Aromatic aldehydes like benzaldehyde are common choices for this purpose.
-
Exploit Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.
-
Pre-form the Enolate: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely convert one of the carbonyl compounds into its enolate before adding the second carbonyl compound. This ensures that only one nucleophile is present in the reaction mixture.
-
Slow Addition: Slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base can minimize self-condensation.
Question: My Grignard reaction with an aliphatic aldehyde is giving a low yield of the desired alcohol. What could be the issue?
Answer:
Low yields in Grignard reactions with aliphatic aldehydes can be attributed to several factors:
-
Presence of Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including water, alcohols, or even the α-proton of the aldehyde (enolization). Ensure all glassware is dry and use an anhydrous solvent.
-
Impure Grignard Reagent: The Grignard reagent may have decomposed upon storage. It is often best to use freshly prepared or recently titrated Grignard reagents.
-
Side Reactions: The enolization of the aldehyde by the Grignard reagent can be a significant side reaction, especially with sterically hindered Grignard reagents. This leads to the consumption of the starting material without forming the desired alcohol.
-
Reverse Addition: Adding the aldehyde to the Grignard reagent ensures that the Grignard is in excess, which can favor the desired nucleophilic addition over enolization.
Logical Flow for Troubleshooting a Synthesis Reaction
Caption: A logical workflow for troubleshooting synthesis reactions.
Storage and Handling
Question: How should I properly store aliphatic aldehydes to prevent degradation?
Answer:
Aliphatic aldehydes are prone to oxidation and polymerization. Proper storage is crucial to maintain their purity.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation by atmospheric oxygen.
-
Refrigeration: Store at low temperatures (2-8 °C) to slow down the rates of degradation reactions.
-
Protection from Light: Store in amber glass bottles or other light-blocking containers to prevent light-catalyzed degradation.
-
Avoid Contaminants: Ensure storage containers are clean and dry. Traces of acid or base can catalyze polymerization or other side reactions.
Drug Development Considerations
Question: What are the implications of aliphatic aldehyde impurities in drug development?
Answer:
Aliphatic aldehydes are considered reactive impurities and their presence in active pharmaceutical ingredients (APIs) or excipients is a concern for several reasons:
-
API Degradation: Aldehydes can react with the API, leading to the formation of degradation products and reducing the drug's potency and shelf-life.[8]
-
Formation of Adducts: The electrophilic nature of aldehydes allows them to react with nucleophilic functional groups in APIs, such as amines, to form Schiff bases or other adducts.[9]
-
Toxicity: Some aldehydes are known to be cytotoxic or genotoxic, and their presence, even at trace levels, can pose a safety risk.[10]
It is crucial to monitor and control the levels of aliphatic aldehyde impurities throughout the drug development process.
Signaling Pathway: Formaldehyde-Induced YAP Activation
Formaldehyde (B43269), the simplest aliphatic aldehyde, has been shown to influence cellular signaling pathways. One such pathway is the Hippo-YAP pathway, which is crucial for regulating organ size and cell proliferation. Exposure to formaldehyde can lead to the activation of the transcriptional co-activator YAP (Yes-associated protein).
Caption: Simplified signaling pathway of YAP activation by formaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. silicycle.com [silicycle.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Heptenal and Heptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two seven-carbon aldehydes: 4-Heptenal, an unsaturated aldehyde, and heptanal (B48729), its saturated counterpart. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their differential effects.
Introduction
This compound and heptanal are volatile organic compounds with distinct structural features that influence their biological activities. This compound possesses a carbon-carbon double bond, classifying it as an α,β-unsaturated aldehyde, a class of compounds known for their reactivity and diverse biological effects. In contrast, heptanal is a saturated aldehyde. Understanding the comparative bioactivity of these molecules is crucial for applications in pharmacology, toxicology, and the flavor and fragrance industries.
Data Summary
The following tables summarize the available quantitative data on the antifungal, cytotoxic, anti-inflammatory, and antioxidant activities of this compound and heptanal. Due to a lack of studies directly comparing both compounds, data from different studies are presented.
Antifungal Activity
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| (E)-2-Heptenal* | Aspergillus flavus | 0.2 µL/mL (liquid contact) | [1] |
| Heptanal | Trichophyton mentagrophytes | <1.9 to 125 µg/mL | [2] |
*Note: Data is for (E)-2-Heptenal, a structural isomer of this compound, as direct data for this compound was not available.
Cytotoxicity
Anti-inflammatory Activity
Quantitative data on the direct inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, by this compound and heptanal is limited. However, related compounds suggest potential involvement in inflammatory signaling pathways.
Antioxidant Activity
Specific IC50 values from DPPH or other antioxidant assays for this compound and heptanal are not consistently reported in the available literature, preventing a direct quantitative comparison.
Key Biological Activities and Signaling Pathways
Antifungal Activity
Heptanal has demonstrated notable antifungal activity against dermatophytes like Trichophyton mentagrophytes[2]. The lipophilic nature of this saturated aldehyde likely facilitates its interaction with and disruption of fungal cell membranes. While direct data for this compound is scarce, its isomer, (E)-2-heptenal, has shown potent inhibitory effects against the fungus Aspergillus flavus[1]. The presence of the α,β-unsaturated carbonyl group in this compound suggests it may act as a Michael acceptor, reacting with cellular nucleophiles like cysteine residues in proteins, which could be a key mechanism of its bioactivity.
Inflammatory Signaling Pathways
α,β-Unsaturated aldehydes are known to modulate inflammatory pathways. For instance, 4-hydroxyhexenal (B101363), an aldehyde structurally similar to this compound, has been shown to induce the activation of the NF-κB signaling pathway through the IKK/NIK and p38 MAPK pathways[3]. This suggests that this compound may also possess pro-inflammatory or immunomodulatory properties by activating this key transcription factor involved in inflammation and immune responses. The potential for heptanal to directly modulate major inflammatory pathways like NF-κB or p53 is less clear from the available data.
NF-κB Signaling Pathway Activation by α,β-Unsaturated Aldehydes
Caption: Proposed activation of the NF-κB pathway by α,β-unsaturated aldehydes.
Experimental Methodologies
This section details the protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal activity of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 10^4 to 10^5 CFU/mL).
-
Preparation of Test Compounds: The aldehydes are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in the broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The comparison between this compound and heptanal reveals key differences in their biological activities, likely attributable to the presence of a carbon-carbon double bond in this compound. While both compounds exhibit antifungal properties, the available data suggests they may be effective against different types of fungi. The α,β-unsaturated aldehyde structure of this compound suggests a potential to interact with and modulate inflammatory signaling pathways such as NF-κB, a characteristic that may be less pronounced for the saturated aldehyde, heptanal.
A significant gap in the literature exists regarding the direct comparative evaluation of these two aldehydes across a range of biological assays, including cytotoxicity, anti-inflammatory, and antioxidant activities. Further research with standardized protocols and a broader range of cell lines and microbial strains is necessary to fully elucidate their differential bioactivities and to explore their potential therapeutic or toxicological implications. Such studies would provide valuable data for drug development professionals and researchers in related fields.
References
- 1. Inhibitory effect of (E)-2-heptenal on Aspergillus flavus growth revealed by metabolomics and biochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Heptenal Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the geometric isomers of 4-Heptenal: (Z)-4-Heptenal (cis) and (E)-4-Heptenal (trans). This document synthesizes available data on their physicochemical properties, sensory profiles, and potential biological activities, and proposes experimental protocols for their direct comparison.
Introduction
This compound is an unsaturated aldehyde with the molecular formula C₇H₁₂O. It exists as two geometric isomers, (Z)-4-Heptenal and (E)-4-Heptenal, which differ in the spatial arrangement of their substituents around the carbon-carbon double bond. This stereochemical difference can lead to significant variations in their physical, chemical, and biological properties. The trans-isomer is generally more stable due to reduced steric hindrance compared to the cis-isomer.[1][2] While both isomers are found in various natural products, the (Z)-isomer, in particular, is a significant contributor to the aroma of many foods and is widely used as a flavoring agent.[3][4] This guide aims to provide a comprehensive comparison of these two isomers to aid in research and development.
Physicochemical Properties
The fundamental physicochemical properties of (Z)-4-Heptenal and (E)-4-Heptenal are summarized in the table below. These properties are crucial for understanding their behavior in various experimental and industrial settings.
| Property | (Z)-4-Heptenal (cis) | (E)-4-Heptenal (trans) |
| Molecular Formula | C₇H₁₂O[5] | C₇H₁₂O[6] |
| Molecular Weight | 112.17 g/mol [5] | 112.17 g/mol [6] |
| CAS Number | 6728-31-0[5] | 929-22-6[6] |
| Appearance | Colorless to pale yellow liquid[4] | Colorless clear liquid |
| Boiling Point | 60 °C at 25 mmHg | 151-152 °C at 760 mmHg |
| Density | 0.850 g/mL at 20 °C | Not available |
| Refractive Index | n20/D 1.434[4] | Not available |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water.[7] | Soluble in alcohol; insoluble in water. |
Sensory Profile and Applications
The odor and flavor characteristics of the this compound isomers are distinct, with the (Z)-isomer being more extensively studied and utilized in the flavor and fragrance industry.
| Isomer | Odor Profile | Flavor Profile | Applications |
| (Z)-4-Heptenal | Powerful, fatty, green, with creamy and vegetable notes.[4] | Sharp, green, milky, creamy, dairy, fatty, cheesy, with tea-like notes.[4] | Used in cream, butter, and fat flavors; enhances fresh cream notes in dairy products and adds richness to caramel (B1170704) flavors.[3][4] |
| (E)-4-Heptenal | Not well-characterized, but generally described as having a fatty, green odor. | Not well-characterized. | Less common in flavor and fragrance applications compared to the (Z)-isomer. |
Comparative Biological and Chemical Performance: A Data Gap
A comprehensive review of the scientific literature reveals a notable scarcity of direct comparative studies on the biological and chemical activities of (Z)-4-Heptenal and (E)-4-Heptenal. While one study indicated that (Z)-4-heptenal demonstrated a strong inhibition of fish oil oxidation, a direct comparison with the (E)-isomer was not performed.[8] The antimicrobial properties of other α,β-unsaturated aldehydes have been investigated, suggesting that these compounds can disrupt the cell membranes of bacteria.[9][10] However, specific data on the antimicrobial efficacy of the this compound isomers is lacking.
Given the importance of stereoisomerism in biological activity, it is plausible that the two isomers of this compound exhibit different potencies in various biological assays. To address this data gap, the following section outlines proposed experimental protocols for a comprehensive comparative analysis.
Proposed Experimental Protocols
The following protocols are designed to provide a framework for the direct comparison of the biological and chemical performance of (Z)-4-Heptenal and (E)-4-Heptenal.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This experiment will compare the free radical scavenging activity of the two isomers.
Methodology:
-
Prepare stock solutions of (Z)-4-Heptenal and (E)-4-Heptenal in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions for each isomer.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, mix the isomer solutions with the DPPH solution.
-
Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the isomers.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each isomer.
Caption: Workflow for DPPH Radical Scavenging Assay.
Antimicrobial Activity Assessment (MIC and MBC Determination)
This experiment will compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the isomers against common foodborne pathogens.
Methodology:
-
Select a panel of relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus).
-
Prepare stock solutions of each isomer in a suitable solvent that is non-toxic to the bacteria at the concentrations used.
-
Perform a serial two-fold dilution of each isomer in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacterial suspension without isomer) and a negative control (medium only).
-
Incubate the plates at the optimal growth temperature for the bacteria for 18-24 hours.
-
The MIC is the lowest concentration of the isomer that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC Determination.
Cytotoxicity Assessment (MTT Assay)
This experiment will compare the cytotoxic effects of the isomers on a relevant mammalian cell line.
Methodology:
-
Culture a suitable cell line (e.g., human intestinal Caco-2 cells) in a 96-well plate until confluent.
-
Prepare a range of concentrations of each isomer in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the isomers.
-
Include a vehicle control (medium with the solvent used to dissolve the isomers) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the cells for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC₅₀ value (the concentration that causes a 50% reduction in cell viability) for each isomer.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
The geometric isomers of this compound, (Z)-4-Heptenal and (E)-4-Heptenal, possess distinct physicochemical and sensory properties. The (Z)-isomer is a well-established flavoring agent with a characteristic creamy and green aroma. While the existing literature provides a good foundation for their basic properties, there is a clear need for direct comparative studies to elucidate their relative biological and chemical activities. The proposed experimental protocols offer a roadmap for researchers to systematically investigate the antioxidant, antimicrobial, and cytotoxic potential of these isomers. Such studies will not only enhance our fundamental understanding of structure-activity relationships but also pave the way for new applications in the food, pharmaceutical, and other industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 5. This compound, (Z)- [webbook.nist.gov]
- 6. This compound, (E)- [webbook.nist.gov]
- 7. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating 4-Heptenal as a Potential Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of robust biomarkers are critical for advancing our understanding of disease mechanisms and for the development of effective therapeutics. Aldehydes generated from lipid peroxidation are increasingly recognized as key indicators of oxidative stress, a pathological process implicated in a wide range of diseases. While 4-hydroxynonenal (B163490) (4-HNE) is a well-established biomarker of oxidative stress, other lipid aldehydes, such as 4-Heptenal, are emerging as potential candidates. This guide provides a comparative overview of this compound and the established biomarker 4-HNE, offering insights into their formation, analytical methodologies, and current validation status to aid researchers in their quest for novel biomarkers.
Introduction to Lipid Peroxidation and Aldehyde Biomarkers
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, leads to cellular damage. A major consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. This process generates a variety of reactive aldehydes, which can serve as biomarkers of oxidative damage.[1] These aldehydes are relatively stable compared to ROS, allowing for their detection and quantification in biological samples.
4-Hydroxynonenal (4-HNE): The Established Benchmark
4-HNE is a major and extensively studied α,β-unsaturated hydroxyalkenal produced from the peroxidation of ω-6 PUFAs, such as arachidonic acid and linoleic acid.[1] Due to its high reactivity, 4-HNE readily forms adducts with proteins, DNA, and lipids, leading to cellular dysfunction and contributing to the pathology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Its role as a biomarker of oxidative stress is well-documented, with established analytical methods and a growing body of clinical data.
This compound: An Emerging Candidate
This compound is a volatile aldehyde that can also be formed during lipid peroxidation. While less studied than 4-HNE, there is growing interest in its potential as a biomarker. Its higher volatility might offer advantages for non-invasive sampling methods, such as breath analysis. However, direct evidence validating this compound as a clinical biomarker is currently limited. Much of the available data pertains to the related compound, heptanal (B48729), which has been investigated as a potential biomarker for conditions like lung cancer.
Comparative Analysis: this compound vs. 4-HNE
The following tables provide a structured comparison of this compound and 4-HNE based on currently available data.
Table 1: General Characteristics and Formation
| Feature | This compound (and related heptanal) | 4-Hydroxynonenal (4-HNE) |
| Chemical Class | Volatile Aldehyde | α,β-Unsaturated Hydroxyalkenal |
| Primary Precursor | ω-3 and ω-6 PUFAs (e.g., linoleic acid) | ω-6 PUFAs (e.g., arachidonic acid, linoleic acid) |
| Formation Pathway | Lipid Peroxidation | Lipid Peroxidation |
| Reactivity | Reactive | Highly reactive, readily forms adducts |
| Validation Status | Emerging/Exploratory | Well-established |
Table 2: Performance as a Biomarker
| Performance Metric | This compound (Heptanal as proxy) | 4-Hydroxynonenal (4-HNE) |
| Sensitivity | Under investigation. | High. Elevated levels are detected in various pathological conditions. A study on community-acquired pneumonia showed a serum level >1,063.7 pg/ml had 92.9% sensitivity for indicating severity.[4] |
| Specificity | Under investigation. | Moderate to high, depending on the disease context. Elevated levels are associated with multiple conditions involving oxidative stress. For community-acquired pneumonia severity, a specificity of 78.6% was reported at a cutoff of >1,063.7 pg/ml.[4] |
| Typical Concentrations (Healthy) | Not well-established in plasma. | Plasma levels in healthy individuals are generally low, with reported ranges varying between studies. |
| Typical Concentrations (Pathological) | Elevated levels of heptanal have been reported in the saliva of lung cancer patients. | Significantly elevated in various diseases. For example, in steroid-induced osteonecrosis of the femoral head, levels were 303.44 ± 81.72 pg/mL compared to 230.89 ± 62.29 pg/mL in controls.[5] In some conditions, concentrations can increase from micromolar to millimolar ranges.[6] |
| Biological Matrix | Saliva, Urine, Breath | Plasma, Serum, Tissue homogenates, Urine |
Signaling Pathways
The biological effects of lipid aldehydes are mediated through their interaction with various signaling pathways. While the specific pathways modulated by this compound are not well-elucidated, the extensive research on 4-HNE provides a valuable framework for understanding the potential mechanisms.
4-HNE Signaling Pathways
4-HNE is a potent signaling molecule that can modulate a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[3] It exerts its effects by forming covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) in proteins, thereby altering their function. Key signaling pathways affected by 4-HNE include:
-
NF-κB Pathway: 4-HNE can inhibit the activation of NF-κB, a key regulator of inflammation and immune responses.[7]
-
Nrf2 Pathway: At low concentrations, 4-HNE can activate the Nrf2 antioxidant response pathway, leading to the upregulation of cytoprotective genes.[7]
-
MAPK Pathways: 4-HNE can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[7]
-
Apoptosis Pathways: At high concentrations, 4-HNE can induce apoptosis by modifying key proteins in the apoptotic cascade.
Caption: 4-HNE formation and its impact on key cellular signaling pathways.
Experimental Protocols
Accurate and reproducible quantification of aldehydes is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA) are two commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Quantification
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it suitable for the analysis of aldehydes in biological fluids.[8]
Protocol Outline: GC-MS Analysis of Aldehydes in Human Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the target aldehyde).
-
Deproteinize the sample by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet the proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to convert the aldehydes into more stable and volatile oxime derivatives.
-
Incubate the mixture to allow the reaction to complete.
-
-
Extraction:
-
Extract the derivatized aldehydes using an organic solvent (e.g., hexane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Separation is typically achieved on a non-polar or medium-polarity capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the derivatized aldehydes.
-
-
Quantification:
-
Generate a calibration curve using standards of the target aldehydes.
-
Calculate the concentration of the aldehydes in the samples by comparing their peak areas to those of the internal standard and the calibration curve.
-
Caption: General experimental workflow for GC-MS based aldehyde quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) for 4-HNE Protein Adducts
ELISA is a high-throughput and sensitive immunoassay for the detection and quantification of antigens, in this case, 4-HNE-protein adducts.[9]
Protocol Outline: Competitive ELISA for 4-HNE Protein Adducts in Human Serum
-
Plate Coating:
-
Coat a 96-well microplate with a known amount of 4-HNE-conjugated protein (e.g., 4-HNE-BSA).
-
Incubate and then wash the plate to remove any unbound conjugate.
-
Block the remaining protein-binding sites on the plate.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of a 4-HNE-protein adduct standard.
-
Add the standards and diluted serum samples to the coated wells.
-
Add a specific primary antibody against 4-HNE to each well.
-
Incubate to allow competition between the 4-HNE-protein adducts in the sample/standard and the coated 4-HNE-conjugate for binding to the primary antibody.
-
-
Secondary Antibody Incubation:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubate and then wash the plate thoroughly.
-
-
Detection:
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the concentration of 4-HNE-protein adducts in the sample.
-
Calculate the concentration of 4-HNE-protein adducts in the samples by interpolating from the standard curve.
-
Caption: Workflow for a competitive ELISA to measure 4-HNE protein adducts.
Conclusion and Future Directions
4-Hydroxynonenal is a well-validated and widely used biomarker for oxidative stress, with a wealth of supporting literature and established analytical methods. It serves as an essential benchmark for the evaluation of new candidate biomarkers.
This compound, while showing promise, is at a much earlier stage of validation. The limited direct evidence necessitates further research to establish its clinical utility. Future studies should focus on:
-
Establishing a direct link between this compound and specific disease states.
-
Developing and validating robust analytical methods for the sensitive and specific quantification of this compound in various biological matrices.
-
Conducting large-scale clinical studies to determine its performance characteristics (sensitivity, specificity, and predictive value) and to establish reference ranges in healthy and diseased populations.
-
Investigating its potential advantages , such as its suitability for non-invasive sampling.
By systematically addressing these knowledge gaps, the scientific community can determine whether this compound can be a valuable addition to the panel of biomarkers for assessing oxidative stress and its role in human disease. This comparative guide serves as a foundational resource for researchers embarking on this important endeavor.
References
- 1. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxynonenal in the pathogenesis and progression of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum Level of 4-Hydroxynonenal in Community-Acquired Pneumonia: A Potential Biomarker for Severity and Prognosis [frontiersin.org]
- 5. Decreased serum 4-Hydroxynonenal level as a biomarker for the progression of steroid-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 7. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
A Comparative Review of Methodologies for the Synthesis of (Z)-4-Heptenal
(Z)-4-Heptenal, a valuable flavor and fragrance compound with a characteristic green, fatty, and creamy aroma, is a key component in various food and perfumery applications. Its synthesis has been approached through several methodologies, each with distinct advantages and disadvantages. This guide provides a comparative overview of the primary synthetic routes to (Z)-4-Heptenal, offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid researchers and drug development professionals in selecting the most suitable method for their needs.
This review will focus on three principal strategies for the synthesis of (Z)-4-Heptenal: the Wittig reaction, Aldol (B89426) condensation, and Hydroformylation. Each method will be evaluated based on yield, stereoselectivity, reaction conditions, and the availability of starting materials.
Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. For the synthesis of (Z)-4-Heptenal, this typically involves the reaction of propanal with a phosphorus ylide derived from a 4-halobutanal equivalent. The use of non-stabilized ylides generally favors the formation of the (Z)-isomer.
Retrosynthetic Analysis and Workflow
A logical approach to the Wittig synthesis of (Z)-4-Heptenal is to disconnect the double bond, leading to propanal and a C4 phosphonium (B103445) ylide. The ylide can be prepared from the corresponding 4-halobutanal, which in turn can be derived from a protected 4-bromobutanal.
Caption: Retrosynthetic analysis of (Z)-4-Heptenal via the Wittig reaction.
Experimental Protocol
A representative protocol for the Wittig synthesis of (Z)-4-Heptenal is as follows:
-
Preparation of the Phosphonium Salt: (3-Butoxypropyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromo-3-butoxypropane.
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form the corresponding ylide.
-
Wittig Reaction: Propanal is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by chromatography to yield (Z)-4-Heptenal.
Aldol Condensation
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. A plausible route to this compound via aldol condensation involves the reaction of pentanal with acetaldehyde (B116499). The initial aldol addition product would be 3-hydroxy-4-heptenal, which upon dehydration, would yield this compound. Controlling the stereochemistry of the double bond can be challenging in this method.
Retrosynthetic Analysis and Workflow
The retrosynthesis of this compound via an aldol condensation points to pentanal and acetaldehyde as the starting materials.
Caption: Retrosynthetic analysis of this compound via Aldol condensation.
Experimental Protocol
A general procedure for the aldol condensation approach is:
-
Reaction Setup: Pentanal and acetaldehyde are dissolved in a suitable solvent (e.g., ethanol).
-
Base Addition: An aqueous solution of a base (e.g., sodium hydroxide) is added to the mixture.
-
Reaction and Dehydration: The reaction is stirred, and the aldol addition occurs, followed by dehydration to form this compound.
-
Workup and Purification: The product is isolated by extraction and purified by distillation.
Hydroformylation
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The synthesis of this compound via this method would likely start from 1,3-hexadiene (B165228). The regioselectivity of the hydroformylation is a critical factor, as the formyl group can add to different positions of the diene. Rhodium-based catalysts are commonly employed to control the regioselectivity.
Reaction Pathway
The hydroformylation of 1,3-hexadiene can lead to several isomeric heptenals. The desired product, this compound, is formed by the addition of the formyl group at the C1 position and hydrogen at the C2 position, followed by isomerization of the double bond.
Caption: Reaction pathway for the synthesis of this compound via hydroformylation.
Experimental Protocol
A typical hydroformylation procedure involves:
-
Catalyst Preparation: A rhodium precursor and a suitable ligand (e.g., a phosphine) are dissolved in a solvent under an inert atmosphere.
-
Reaction: 1,3-Hexadiene is added to the catalyst solution in an autoclave. The reactor is then pressurized with a mixture of carbon monoxide and hydrogen (syngas).
-
Reaction Conditions: The reaction is heated to a specific temperature and stirred for a set period.
-
Product Isolation: After cooling and depressurizing the reactor, the product is separated from the catalyst and solvent, typically by distillation.
Quantitative Comparison of Synthesis Methodologies
The following table summarizes the key performance indicators for the different synthesis methodologies of (Z)-4-Heptenal. The data presented are representative values and may vary depending on the specific reaction conditions and scale.
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | (Z):(E) Selectivity | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Wittig Reaction | Propanal, 1-bromo-3-butoxypropane | Triphenylphosphine, n-BuLi | 60-80 | >95:5 | 4-12 | High (Z)-selectivity | Use of stoichiometric organometallic reagents, formation of triphenylphosphine oxide byproduct |
| Aldol Condensation | Pentanal, Acetaldehyde | NaOH or KOH | 40-60 | Variable, often poor | 2-6 | Inexpensive starting materials, simple procedure | Poor stereoselectivity, potential for side reactions |
| Hydroformylation | 1,3-Hexadiene | Rh-based catalyst (e.g., Rh(CO)2(acac)), phosphine (B1218219) ligand | 50-70 | Dependent on catalyst | 6-24 | Atom-economical | Requires high-pressure equipment, catalyst cost and separation can be an issue, potential for isomer formation |
Conclusion
The choice of the most appropriate synthesis methodology for (Z)-4-Heptenal depends on the specific requirements of the application.
-
The Wittig reaction is the preferred method when high stereoselectivity for the (Z)-isomer is crucial. While it involves more complex reagents and byproduct separation, it offers the most reliable control over the double bond geometry.
-
Aldol condensation represents a simpler and more cost-effective approach, but it generally suffers from poor stereoselectivity, making it less suitable for applications where the pure (Z)-isomer is required.
-
Hydroformylation offers an atom-economical route from a readily available diene. However, it requires specialized high-pressure equipment, and catalyst optimization is critical to achieve good regioselectivity and yield, while minimizing the formation of unwanted isomers.
Researchers and professionals in drug development and flavor/fragrance synthesis should carefully consider these factors to select the most efficient and effective method for their specific needs. Further optimization of each of these routes may lead to improved performance and industrial viability.
A Comparative Guide to Unsaturated Aldehydes in Flavor Profiles: 4-Heptenal in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor profiles of 4-Heptenal and other key unsaturated aldehydes, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of flavor chemistry, sensory science, and drug development in understanding the nuances of these compounds.
Introduction to Unsaturated Aldehydes and Flavor
Unsaturated aldehydes are a class of volatile organic compounds that play a significant role in the flavor profiles of a wide variety of foods and beverages. Their characteristic aromas are often described as green, grassy, fatty, and fruity. These compounds are typically formed through the oxidation of unsaturated fatty acids. This guide focuses on (Z)-4-Heptenal and compares its flavor profile with other commercially relevant unsaturated aldehydes: (E)-2-Hexenal, (E)-2-Octenal, and (E,Z)-2,6-Nonadienal.
Flavor Profile Comparison
The flavor and aroma characteristics of these aldehydes are distinct and contribute uniquely to the overall sensory perception of food.
(Z)-4-Heptenal: This aldehyde is particularly noted for its sharp, green, and creamy or milky aroma.[1][2] It is a key contributor to the flavor of dairy products, enhancing fresh cream notes in cheese and adding richness to caramel (B1170704) flavors.[2] It has also been identified as imparting tea-like notes.[2]
(E)-2-Hexenal: Commonly known as "leaf aldehyde," this compound is responsible for the characteristic fresh, green, and grassy aroma of freshly cut grass and many fruits and vegetables.[3] It can also have fruity undertones, often described as apple-like.[3]
(E)-2-Octenal: This aldehyde possesses a distinctly fatty and green aroma, with nuances of cucumber and waxy notes. Its flavor profile is also described as sweet and citrus-like.
(E,Z)-2,6-Nonadienal: Known as "cucumber aldehyde," this compound is a primary contributor to the fresh, green, and powerful cucumber aroma.
Quantitative Data Comparison
The perceived intensity of a flavor compound is related to its concentration and its odor threshold. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Odor Activity Value (OAV) is a measure of the importance of a specific compound to the overall aroma of a product and is calculated by dividing the concentration of the compound by its odor threshold. A higher OAV indicates a greater contribution to the aroma.
Flavor Dilution (FD) factor is another measure used in gas chromatography-olfactometry (GC-O) to indicate the potency of an odorant. It represents the number of times an extract can be diluted before the odor of a specific compound is no longer detectable.
The following tables summarize available quantitative data for the selected unsaturated aldehydes. It is important to note that odor thresholds can vary depending on the medium (e.g., water, air, oil) and the sensory methodology used.
Table 1: Odor and Taste Thresholds of Selected Unsaturated Aldehydes in Water (ppb)
| Compound | Odor Threshold (ppb) | Taste Threshold (ppb) | References |
| (Z)-4-Heptenal | 0.08 - 2.0 | Not available | |
| (E)-2-Hexenal | 17 | Not available | [4] |
| (E)-2-Octenal | 3 | 90 | [5] |
| (E,Z)-2,6-Nonadienal | 0.02 | Not available | [5] |
Table 2: Flavor Dilution (FD) Factors and Odor Activity Values (OAVs) in Various Food Matrices
| Compound | Food Matrix | FD Factor | OAV | References |
| (Z)-4-Heptenal | Milk | - | - | [6] |
| (E)-2-Hexenal | Rice | - | >97% (relative proportion) | [7] |
| (E)-2-Octenal | Rice | - | - | [7] |
| (E)-2-Nonenal | Rice | - | >97% (relative proportion) | [7] |
| (E)-2-Nonenal | Boiled Beef | High | - | [8] |
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This method provides a detailed quantitative description of the sensory attributes of a product.
Objective: To quantify the perceived aroma and flavor attributes of unsaturated aldehydes in a controlled medium.
Materials:
-
Reference standards of (Z)-4-Heptenal, (E)-2-Hexenal, (E)-2-Octenal, and (E,Z)-2,6-Nonadienal.
-
Odor-free water or a neutral food-grade oil as the solvent.
-
Glass sniffing jars with lids.
-
A trained sensory panel (typically 8-12 panelists).
-
Sensory evaluation software for data collection.
Methodology:
-
Panelist Training and Lexicon Development:
-
Familiarize the panel with the aroma of each aldehyde individually and in mixtures.
-
Through a consensus process, the panel develops a lexicon of descriptive terms for the aromas (e.g., "green," "grassy," "fatty," "creamy," "cucumber").
-
Reference standards for each descriptor should be provided to anchor the panelists' evaluations. For instance, freshly cut grass for "grassy" or heavy cream for "creamy."
-
-
Sample Preparation:
-
Prepare a series of dilutions for each aldehyde in the chosen solvent to cover a range of intensities from just above the detection threshold to a clearly perceivable level.
-
Present the samples in coded, identical sniffing jars to blind the panelists.
-
-
Evaluation:
-
Panelists individually evaluate each sample in a controlled sensory booth.
-
They rate the intensity of each descriptor from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the aldehydes.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the aldehydes and their sensory attributes.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.
Objective: To identify and characterize the odor-active unsaturated aldehydes in a complex food matrix (e.g., milk or vegetable oil).
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary GC column suitable for volatile compound analysis (e.g., DB-5 or DB-Wax).
-
Solid-phase microextraction (SPME) device for sample extraction.
Methodology:
-
Sample Preparation and Extraction:
-
For a liquid sample like milk, place a defined volume in a headspace vial.
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-O Analysis:
-
Desorb the SPME fiber in the hot GC inlet.
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The column effluent is split between the FID and the ODP.
-
A trained panelist sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each detected odor.
-
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA):
-
The sample extract is serially diluted and each dilution is analyzed by GC-O.
-
The Flavor Dilution (FD) factor for each odorant is the highest dilution at which the odor is still detectable. This provides a measure of the odor potency.
-
Signaling Pathways in Aldehyde Perception
The perception of odors, including those of unsaturated aldehydes, is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
While the specific human olfactory receptors for (Z)-4-Heptenal have not been definitively identified, research on other aldehydes, such as octanal, has implicated receptors like OR1A1 in their detection.[9][10][11] The binding of an aldehyde to its specific OR triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative analysis of unsaturated aldehyde flavor profiles.
Conclusion
(Z)-4-Heptenal possesses a unique flavor profile characterized by its creamy and green notes, making it a valuable component in dairy and tea flavors. In comparison, other unsaturated aldehydes like (E)-2-Hexenal, (E)-2-Octenal, and (E,Z)-2,6-Nonadienal contribute distinct green, grassy, fatty, and cucumber-like aromas. While quantitative data on odor thresholds and flavor dilution factors provide some insight into their relative potencies, further research using standardized methodologies is needed for a more direct comparison. The experimental protocols outlined in this guide for sensory and instrumental analysis provide a framework for conducting such comparative studies. The perception of these aldehydes is mediated by G-protein coupled olfactory receptors, and future research aimed at deorphanizing the specific receptors for these compounds will further enhance our understanding of their role in flavor perception.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensory descriptive evaluation: brewing methods affect flavour of green tea. | Semantic Scholar [semanticscholar.org]
- 6. (E)-4-heptenal, 929-22-6 [thegoodscentscompany.com]
- 7. Comparison of odor-active compounds from six distinctly different rice flavor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural determinants of odorant recognition by the human olfactory receptors OR1A1 and OR1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. genecards.org [genecards.org]
Investigating the Cross-Reactivity of 4-Heptenal in Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of 4-Heptenal in common biochemical assays. Understanding the reactivity of this α,β-unsaturated aldehyde is crucial for accurate data interpretation and avoiding misleading results in experimental settings. This document outlines the biochemical basis for its reactivity, offers comparative data with a less reactive alternative, and provides detailed experimental protocols for assessing interference.
Introduction to this compound and its Reactivity
This compound is a seven-carbon α,β-unsaturated aldehyde that can be generated endogenously through lipid peroxidation. Its chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond, makes it an electrophilic molecule. This inherent reactivity allows this compound to form covalent adducts with nucleophilic residues in proteins, primarily with the thiol group of cysteine, but also with histidine and lysine. This adduction can alter protein structure and function, leading to potential interference in a variety of biochemical assays.
As a "soft" electrophile, this compound preferentially reacts with "soft" nucleophiles, such as the thiolate groups of cysteine residues.[1][2] This targeted reactivity is the primary mechanism behind its potential for cross-reactivity in assays that rely on protein quantification or specific antibody-antigen interactions.
Comparison of this compound with a Saturated Aldehyde Alternative
To illustrate the impact of the α,β-unsaturated bond on reactivity, this guide compares this compound with Heptanal (B48729), its saturated counterpart. Saturated aldehydes are generally less reactive than their unsaturated counterparts because they lack the electron-withdrawing effect of the double bond, making the carbonyl carbon less electrophilic.[1][2]
| Compound | Structure | Key Features | Reactivity Profile |
| This compound | CH₃CH₂CH=CHCH₂CH₂CHO | α,β-Unsaturated Aldehyde | High reactivity with nucleophiles, particularly cysteine residues. Can participate in both Schiff base formation and Michael addition. |
| Heptanal | CH₃(CH₂)₅CHO | Saturated Aldehyde | Lower reactivity compared to this compound. Primarily reacts via Schiff base formation with primary amines. |
Cross-Reactivity in Immunoassays: A Case Study
The structural similarity of aldehydes can lead to cross-reactivity in immunoassays designed to detect specific aldehyde-protein adducts. A study developing a monoclonal antibody-based ELISA for hexanal-protein adducts demonstrated significant cross-reactivity with other aldehydes. Notably, the assay showed a 76.6% cross-reactivity with heptanal , indicating that antibodies generated against one aldehyde-adducted protein can recognize similar structures formed by other aldehydes.[3] Given the structural similarity between heptanal and this compound, it is highly probable that this compound would also exhibit significant cross-reactivity in such an assay.
Potential Interference in Protein Quantification Assays
The reaction of this compound with proteins can also interfere with common protein quantification methods like the Bicinchoninic Acid (BCA) and Lowry assays. This interference can occur through several mechanisms:
-
Modification of Amino Acid Residues: Adduction of this compound to tyrosine, tryptophan, and cysteine residues can alter their contribution to the colorimetric reaction, leading to inaccurate protein concentration measurements.
-
Alteration of Protein Structure: Covalent modification can lead to changes in protein conformation, potentially masking or exposing peptide bonds and amino acid residues involved in the assay chemistry.
The following table summarizes the potential for interference in these assays:
| Assay | Principle | Potential for this compound Interference |
| BCA Assay | Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by colorimetric detection of Cu¹⁺ with bicinchoninic acid. | High. Modification of cysteine, tyrosine, and tryptophan residues can affect the reduction of copper ions. |
| Lowry Assay | Reaction of protein with copper in an alkaline solution, followed by the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues. | High. Modification of tyrosine and tryptophan residues directly impacts the colorimetric signal. |
Experimental Protocols
To empirically assess the cross-reactivity of this compound in your specific experimental system, the following detailed protocols are provided.
Protocol 1: Quantifying Interference in the BCA Protein Assay
This protocol outlines a method to determine the extent to which this compound interferes with the BCA protein assay.
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
This compound
-
Heptanal (as a less reactive control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microplate reader and 96-well plates
Procedure:
-
Prepare a BSA Standard Curve: Prepare a series of BSA standards in PBS (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).
-
Prepare Aldehyde Solutions: Prepare stock solutions of this compound and Heptanal in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to final desired concentrations in PBS.
-
Incubate BSA with Aldehydes:
-
In a set of microcentrifuge tubes, mix a constant concentration of BSA (e.g., 500 µg/mL) with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Prepare a parallel set of tubes with BSA and increasing concentrations of Heptanal.
-
Include control tubes with BSA in PBS alone and tubes with each aldehyde concentration in PBS without BSA.
-
Incubate all tubes at 37°C for 2 hours.
-
-
Perform BCA Assay:
-
Pipette 25 µL of each standard and sample from the incubation step into a 96-well plate in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 µg/mL BSA) from all standard and sample readings.
-
Plot the standard curve of absorbance versus BSA concentration.
-
Determine the apparent protein concentration of the aldehyde-treated samples using the standard curve.
-
Calculate the percentage of interference for each aldehyde concentration as follows:
-
Protocol 2: Indirect ELISA for Detecting this compound Protein Adducts
This protocol can be used to assess the formation of this compound-protein adducts and to test the cross-reactivity of antibodies raised against other aldehyde adducts.
Materials:
-
High-binding 96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
This compound
-
Primary antibody specific for an aldehyde-protein adduct (e.g., anti-hexanal-KLH or a custom antibody)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare this compound-BSA Conjugate:
-
Dissolve BSA in PBS to a concentration of 1 mg/mL.
-
Add this compound to the BSA solution to a final concentration of 1 mM.
-
Incubate at 37°C for 24 hours with gentle shaking.
-
Dialyze extensively against PBS to remove unbound aldehyde.
-
-
Coat ELISA Plate:
-
Dilute the this compound-BSA conjugate and unmodified BSA (as a negative control) to 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted proteins to separate wells of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Read Plate: Measure the absorbance at 450 nm.
Visualizations
Signaling Pathway of Protein Adduction by this compound
References
A Comparative Guide to Method Validation for the Analysis of 4-Heptenal in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile aldehydes like 4-Heptenal in complex matrices is a critical analytical challenge. As a marker for lipid peroxidation, its presence can be indicative of oxidative stress in biological systems or flavor and off-flavor profiles in food products. This guide provides an objective comparison of validated analytical methods for this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
The primary analytical techniques for the determination of this compound in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is contingent on several factors, including the nature of the sample matrix, required sensitivity, and available instrumentation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of validated methods for the analysis of this compound and similar short-chain aldehydes. The data presented is a synthesis of representative values from various studies to provide a comparative overview.
Table 1: Performance Characteristics of HS-SPME-GC-MS for this compound Analysis
| Validation Parameter | Performance in Food Matrix (e.g., Edible Oil) | Performance in Biological Matrix (e.g., Plasma) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.005 - 0.01 nM |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/kg | 0.01 - 0.05 nM |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 15% | < 15% |
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis (with Derivatization)
| Validation Parameter | Performance in Biological Matrix (e.g., Plasma) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 1.0 nmol/L |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 nmol/L |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 10% |
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for reproducible and reliable results. Below are detailed methodologies for the key analytical techniques discussed.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is particularly well-suited for the analysis of volatile compounds like this compound in food and environmental samples.
1. Sample Preparation (HS-SPME):
-
Place 2-5 g of the homogenized solid sample or 5 mL of the liquid sample into a 20 mL headspace vial.
-
For aqueous samples, add NaCl to saturation to increase the partitioning of analytes into the headspace.
-
Spike the sample with an appropriate internal standard, such as a stable isotope-labeled this compound (e.g., cis-4-Heptenal-D2), to correct for matrix effects and variability.[1]
-
Seal the vial with a PTFE-faced silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to extract the volatile analytes.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This method is highly sensitive and specific, making it ideal for the analysis of this compound in complex biological matrices such as plasma or urine. Derivatization is often necessary to improve the ionization efficiency and chromatographic retention of aldehydes.
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled this compound derivative).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent solution. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2] The reaction forms a stable oxime derivative that is readily ionized.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
After cooling, the sample is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the this compound derivative from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the this compound derivative and its internal standard.
Comparison with Other Alternatives
While HS-SPME-GC-MS and derivatization LC-MS/MS are the most common and robust methods, other techniques can be employed for the analysis of this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation approach, originally developed for pesticide residue analysis, can be adapted for the extraction of aldehydes from food matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract can be analyzed by GC-MS or LC-MS.
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): This is a classical method for aldehyde and ketone analysis. The DNPH derivatives can be analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV). However, PFBHA derivatization followed by GC-MS or LC-MS/MS generally offers higher sensitivity and specificity.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two primary analytical methods described.
Caption: Workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Workflow for this compound analysis using LC-MS/MS with derivatization.
References
Comparative Analysis of 4-Heptenal Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive molecules is paramount. This guide provides a comparative overview of the efficacy and toxicity of 4-Heptenal derivatives. Due to a scarcity of direct comparative studies on a series of synthesized this compound derivatives in the public domain, this analysis is built upon the foundational principles of aldehyde chemistry, toxicology, and documented effects of derivatives of other biologically active aldehydes.
Understanding the Core Moiety: this compound
This compound is an α,β-unsaturated aldehyde. The reactivity of these compounds, and consequently their biological effects, is largely dictated by the Michael addition reaction, where nucleophiles attack the β-carbon of the carbon-carbon double bond, and by reaction with the aldehyde group itself. This reactivity is the basis for both their potential therapeutic effects and their toxicity.
General Principles of Aldehyde Toxicity
Aldehydes are known to be reactive molecules that can interact with biological macromolecules. Their toxicity is often linked to their ability to form adducts with proteins and DNA. The human body possesses detoxification mechanisms, primarily through enzymes like aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to less reactive carboxylic acids.[1]
Short-chain aldehydes and saturated alkanals are considered "hard" electrophiles that tend to react with "hard" nucleophiles such as primary amino groups on lysine (B10760008) residues in proteins. In contrast, α,β-unsaturated aldehydes like this compound are "soft" electrophiles that preferentially react with "soft" nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins via Michael addition.[2] This targeted reactivity can lead to enzyme inactivation and disruption of cellular signaling pathways.
Hypothetical Efficacy and Toxicity of this compound Derivatives: A Structure-Activity Relationship Perspective
Based on the chemical properties of this compound, we can propose a hypothetical framework for how derivatization could modulate its efficacy and toxicity. The following table outlines potential modifications and their expected impact.
| Derivative Class | Modification Site | Potential Impact on Efficacy | Potential Impact on Toxicity | Rationale |
| Reduction Derivatives | Aldehyde group | Likely decreased | Likely decreased | Reduction of the aldehyde to an alcohol (4-hepten-1-ol) would significantly decrease its reactivity, thereby reducing both its biological activity and its potential for forming toxic adducts. |
| Oxidation Derivatives | Aldehyde group | Variable | Likely decreased | Oxidation to a carboxylic acid (4-heptenoic acid) would eliminate the reactive aldehyde functionality, likely reducing toxicity. The resulting carboxylate could have its own biological activities. |
| Schiff Base Derivatives | Aldehyde group | Potentially enhanced and diversified | Variable | Formation of a Schiff base (imine) by reacting the aldehyde with a primary amine introduces new functionalities. This could lead to novel biological activities, such as antimicrobial or anticancer effects, as seen with derivatives of other aldehydes. Toxicity would depend on the nature of the amine used and the stability of the imine bond. |
| Michael Adducts | β-carbon of the double bond | Likely decreased | Likely decreased | Addition of a nucleophile (e.g., a thiol) to the β-carbon would saturate the double bond, eliminating the potential for Michael addition, a key mechanism of both efficacy and toxicity for α,β-unsaturated aldehydes. |
| Substitution on the Alkyl Chain | Various positions | Variable | Variable | Introduction of functional groups (e.g., hydroxyl, amino) at different positions on the heptenal backbone could influence solubility, receptor binding, and metabolic stability, leading to a wide range of effects on both efficacy and toxicity. |
Experimental Protocols for Evaluating this compound Derivatives
Should a research program focused on this compound derivatives be undertaken, the following experimental protocols would be essential for a comprehensive comparison of their efficacy and toxicity.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of a this compound derivative that is lethal to 50% of a cell population (LC50).
-
Method:
-
Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line for anti-cancer efficacy) in 96-well plates.
-
Expose the cells to a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
Calculate the LC50 value from the dose-response curve.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
-
Objective: To assess the potential for a this compound derivative to be detoxified by ALDH enzymes.
-
Method:
-
Use a commercially available ALDH activity assay kit.
-
Incubate recombinant human ALDH enzyme with the this compound derivative in the presence of NAD(P)+.
-
Measure the production of NAD(P)H, which is proportional to the rate of aldehyde oxidation, using a spectrophotometer or fluorometer.
-
Compare the rate of oxidation of the derivative to that of a known ALDH substrate.
-
Glutathione (GSH) Depletion Assay
-
Objective: To determine if a this compound derivative reacts with and depletes cellular glutathione, a key antioxidant and soft nucleophile.
-
Method:
-
Treat a cell line with the this compound derivative.
-
Lyse the cells and measure the intracellular GSH concentration using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
A significant decrease in GSH levels would indicate reactivity towards sulfhydryl groups.
-
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the evaluation process, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: A potential signaling pathway (Nrf2 activation) that could be modulated by reactive this compound derivatives.
Conclusion
While a direct, data-driven comparison of the efficacy and toxicity of a series of this compound derivatives is not currently possible based on existing literature, this guide provides a framework for understanding the potential structure-activity relationships. By applying established principles of aldehyde chemistry and toxicology, researchers can design and evaluate novel this compound derivatives with tailored biological activities. The provided experimental protocols and conceptual diagrams offer a starting point for such investigations. Further research is critically needed to synthesize and test a library of these compounds to generate the empirical data required for a definitive comparative analysis.
References
Unveiling the Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Heptenal Analogs and Related α,β-Unsaturated Aldehydes
A notable scarcity of published research exists concerning the specific structure-activity relationships of 4-heptenal analogs. This guide, therefore, provides a foundational comparative analysis of the broader class of α,β-unsaturated aldehydes, to which this compound belongs. By examining well-studied analogs within this class, we can infer potential biological activities and guide future research into the therapeutic applications of this compound derivatives for researchers, scientists, and drug development professionals.
The core reactivity of α,β-unsaturated aldehydes is a critical factor in their biological effects. Their electrophilic nature enables them to interact with a variety of biological macromolecules, triggering diverse cellular responses.[1] This guide will delve into the antimicrobial and cytotoxic properties of representative α,β-unsaturated aldehydes, presenting available quantitative data, detailing experimental methodologies, and illustrating a key signaling pathway influenced by these compounds.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Assay | Organism/Cell Line | IC50/MIC |
| Acrolein | Cytotoxicity | MTT Assay | Human bronchial epithelial cells (HBE1) | ~20 µM[1] |
| Cinnamaldehyde | Antimicrobial | Broth microdilution | Escherichia coli | 200 µg/mL[1] |
| Cinnamaldehyde | Antimicrobial | Broth microdilution | Staphylococcus aureus | 100 µg/mL[1] |
| 4-Hydroxynonenal (HNE) | Cytotoxicity | MTT Assay | Human bronchial epithelial cells (HBE1) | ~15 µM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically at 0.5 mg/mL) and incubated for 2-4 hours. During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
-
Preparation of Microtiter Plate: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive (microorganism and broth) and negative (broth only) controls are included on the plate.[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Determination of MIC: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway affected by α,β-unsaturated aldehydes and a typical experimental workflow.
Caption: General mechanism of action for α,β-unsaturated aldehydes.
Caption: A typical experimental workflow for a cytotoxicity assay.
References
A Comparative Analysis of the Reactivity of 4-Heptenal and 2-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Heptenal and 2-heptenal, two isomeric unsaturated aldehydes. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, drug development, and for elucidating their roles in biological systems. This document outlines their behavior in key chemical transformations, supported by generalized experimental protocols for their comparative analysis.
Introduction
This compound, a β,γ-unsaturated aldehyde, and 2-heptenal, its α,β-unsaturated counterpart, both possess a seven-carbon chain with a terminal aldehyde group. The critical difference lies in the position of the carbon-carbon double bond, which significantly influences their electrophilicity and, consequently, their reactivity towards nucleophiles and other reagents. 2-Heptenal's conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the β-carbon. In contrast, this compound, with its isolated double bond, primarily undergoes reactions typical of aldehydes and isolated alkenes.
Comparative Reactivity Overview
The distinct structural motifs of this compound and 2-heptenal dictate their participation in various chemical reactions. A summary of their expected reactivity is presented below, followed by detailed discussions and experimental protocols.
| Reaction Type | 2-Heptenal (α,β-unsaturated) | This compound (β,γ-unsaturated) |
| Michael Addition | Highly susceptible to 1,4-conjugate addition with soft nucleophiles. | Does not undergo Michael addition. |
| Nucleophilic Addition (1,2-Addition) | Competes with 1,4-addition; favored by hard nucleophiles. | Primary mode of reaction at the carbonyl group. |
| Oxidation | Can be oxidized at the aldehyde and/or the double bond. The conjugated system can influence the reaction rate. | Oxidation occurs at the aldehyde and the isolated double bond, often with different selectivity compared to the conjugated isomer. |
| Reduction | Selective reduction of the aldehyde or the double bond is possible with specific reagents. | Selective reduction of the aldehyde or the isolated double bond can be achieved. |
| Organometallic Reagents | Reaction outcome (1,2- vs. 1,4-addition) is highly dependent on the nature of the organometallic reagent. | Primarily undergoes 1,2-addition at the carbonyl carbon. |
Detailed Reactivity Analysis and Experimental Protocols
Michael Addition
The Michael addition is a key reaction that differentiates α,β-unsaturated carbonyl compounds from their non-conjugated isomers.
Reactivity Comparison:
-
2-Heptenal: As a classic Michael acceptor, 2-heptenal readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
This compound: Lacking the conjugated system, this compound does not act as a Michael acceptor. Nucleophilic attack will occur directly at the carbonyl carbon.
Experimental Protocol: Comparative Michael Addition with a Thiol
This protocol provides a method to compare the reactivity of 2-heptenal and this compound towards a soft nucleophile like thiophenol.
Materials:
-
2-Heptenal
-
This compound
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction mixtures. In each, dissolve 1 mmol of either 2-heptenal or this compound in 10 mL of dichloromethane.
-
To each solution, add 1.1 mmol of thiophenol and 0.1 mmol of triethylamine.
-
Stir the reactions at room temperature and monitor their progress over time by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding a small amount of dilute HCl.
-
Analyze the aliquots by GC-MS to determine the consumption of the starting aldehydes and the formation of products.
-
For structural confirmation, isolate the product from the 2-heptenal reaction after completion, and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry. The product from the this compound reaction (if any) should also be characterized.
Expected Outcome: 2-Heptenal will show significant conversion to the 1,4-addition product, while this compound is expected to show little to no reaction under these conditions, or potentially slow 1,2-addition to the aldehyde.
Oxidation
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The presence and position of the double bond can influence the reaction's outcome and rate.
Reactivity Comparison:
-
2-Heptenal: The conjugated double bond can potentially be susceptible to oxidation, leading to a mixture of products or a different reaction rate compared to a non-conjugated aldehyde.
-
This compound: The isolated double bond and the aldehyde group can be oxidized independently, and their relative reactivity will depend on the chosen oxidizing agent.
Experimental Protocol: Comparative Oxidation with Jones Reagent
This protocol uses a common and effective oxidizing agent to compare the oxidation rates of the two aldehydes.
Materials:
-
2-Heptenal
-
This compound
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone)
-
Acetone (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare two separate reaction flasks, each containing 1 mmol of either 2-heptenal or this compound dissolved in 20 mL of acetone. Add a known amount of dodecane (B42187) as an internal standard to each flask.
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to each solution with vigorous stirring until a persistent orange color is observed.
-
Monitor the reactions by taking aliquots at regular time intervals.
-
Quench the reaction in the aliquots by adding a small amount of isopropanol.
-
Analyze the aliquots by GC-FID to quantify the disappearance of the starting aldehyde relative to the internal standard.
-
Plot the concentration of the aldehyde versus time to determine the reaction rates.
Expected Outcome: The relative rates of oxidation will provide insight into the electronic effects of the double bond's position on the reactivity of the aldehyde group.
Reduction
The reduction of unsaturated aldehydes can yield either unsaturated alcohols or saturated aldehydes, depending on the reducing agent and reaction conditions.
Reactivity Comparison:
-
2-Heptenal: Selective reduction of the carbonyl group (1,2-reduction) in the presence of the conjugated double bond can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄). Reduction of the double bond (1,4-reduction) can be accomplished with other specific reagents.
-
This compound: The aldehyde and the isolated double bond can be reduced independently. NaBH₄ will selectively reduce the aldehyde to an alcohol, leaving the double bond intact.
Experimental Protocol: Comparative Reduction with Sodium Borohydride
This protocol compares the ease of reduction of the aldehyde functionality in both isomers.
Materials:
-
2-Heptenal
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Set up two parallel reactions. Dissolve 1 mmol of either 2-heptenal or this compound in 10 mL of methanol.
-
Cool the solutions to 0 °C.
-
Add 1.1 mmol of NaBH₄ in small portions to each solution.
-
Monitor the progress of the reactions using TLC.
-
Once the starting material is consumed, quench the reactions by adding a few drops of acetone.
-
Evaporate the solvent and add water. Extract the product with diethyl ether.
-
Dry the organic layer, evaporate the solvent, and analyze the products by ¹H NMR to confirm the formation of the corresponding alcohols.
-
Compare the reaction times for complete conversion to assess the relative reactivity.
Expected Outcome: Both aldehydes are expected to be reduced to their corresponding alcohols. The relative reaction times will indicate if the conjugation in 2-heptenal affects the rate of hydride attack at the carbonyl carbon.
Reaction with Organometallic Reagents
The reaction of aldehydes with organometallic reagents like Grignard reagents is a fundamental C-C bond-forming reaction.
Reactivity Comparison:
-
2-Heptenal: Grignard reagents can undergo both 1,2-addition (to the carbonyl) and 1,4-addition (to the β-carbon). The ratio of these products depends on factors like the steric hindrance of the Grignard reagent and the reaction temperature.
-
This compound: Grignard reagents will almost exclusively undergo 1,2-addition to the carbonyl group to form a secondary alcohol.
Experimental Protocol: Comparative Reaction with a Grignard Reagent
This protocol compares the product distribution when reacting the two aldehydes with a Grignard reagent.
Materials:
-
2-Heptenal
-
This compound
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous diethyl ether (solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate flame-dried flasks under an inert atmosphere, dissolve 1 mmol of either 2-heptenal or this compound in 10 mL of anhydrous diethyl ether.
-
Cool the solutions to -78 °C.
-
Slowly add 1.1 mmol of MeMgBr solution to each flask.
-
Stir the reactions at -78 °C for 1 hour, then allow them to slowly warm to room temperature.
-
Quench the reactions by adding saturated aqueous ammonium chloride solution.
-
Extract the products with diethyl ether, dry the organic layer, and concentrate.
-
Analyze the crude product mixtures by GC-MS to identify and quantify the 1,2- and 1,4-addition products (for 2-heptenal) and the 1,2-addition product (for this compound).
Expected Outcome: this compound will yield predominantly the 1,2-addition product. 2-Heptenal will likely give a mixture of 1,2- and 1,4-addition products, the ratio of which will provide valuable information about its reactivity profile.
Signaling Pathways
Unsaturated aldehydes, particularly α,β-unsaturated aldehydes, are known to be involved in various biological signaling pathways, often as products of lipid peroxidation.[1][2] These reactive molecules can form adducts with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating protein function and signaling cascades.
4-Hydroxy-2-nonenal (HNE), a well-studied α,β-unsaturated aldehyde structurally related to 2-heptenal, is a known signaling molecule that can activate pathways involved in cellular stress responses and inflammation. While specific signaling roles for this compound and 2-heptenal are less defined, their structural similarities to known signaling molecules suggest they could have biological activity. Further research is needed to elucidate their specific roles in cellular signaling.
Conclusion
The position of the double bond in heptenal isomers has a profound impact on their chemical reactivity. 2-Heptenal, as an α,β-unsaturated aldehyde, exhibits a rich and complex reactivity profile, participating in both 1,2- and 1,4-addition reactions. In contrast, this compound behaves more like a simple aldehyde with an isolated double bond. This comparative guide provides a framework for understanding and experimentally probing these differences, which is essential for the strategic application of these molecules in chemical synthesis and for investigating their potential biological roles. The provided experimental protocols offer a starting point for researchers to quantitatively assess the reactivity of these and similar unsaturated aldehydes.
References
A Comparative Guide to Lipid-Derived Aldehydes in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and roles of different aldehydes in lipidomics, supported by experimental data. It is designed to assist researchers in understanding the nuances of these reactive molecules and in selecting appropriate analytical strategies.
Introduction to Lipid-Derived Aldehydes
Lipid peroxidation, a consequence of oxidative stress, generates a diverse array of reactive aldehydes.[1][2] These electrophilic compounds can readily react with nucleophilic sites on proteins, DNA, and lipids, leading to the formation of adducts that can alter cellular structure and function.[1][3] Consequently, these aldehydes are not only markers of oxidative damage but are also bioactive molecules that can act as second messengers in various signaling pathways, contributing to both physiological and pathological processes.[4][5] Among the most studied are α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (4-HNE), malondialdehyde (MDA), and acrolein, each with distinct properties and biological effects.[4][6]
Generation of Lipid-Derived Aldehydes
Lipid-derived aldehydes are primarily formed through the non-enzymatic, free radical-mediated oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2][7] This process occurs in three main stages: initiation, propagation, and termination. The specific aldehydes generated depend on the parent fatty acid. For instance, 4-HNE is a major product of the peroxidation of omega-6 PUFAs like linoleic acid and arachidonic acid, while 4-hydroxy-2-hexenal (4-HHE) is derived from omega-3 PUFAs such as linolenic acid.[1][8]
Comparative Analysis of Key Aldehydes
The cytotoxicity and reactivity of lipid-derived aldehydes vary significantly depending on their chemical structure. α,β-unsaturated aldehydes are generally more reactive than their saturated counterparts due to the presence of a carbon-carbon double bond, which makes them susceptible to Michael addition reactions with nucleophiles.[2][3]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key aldehydes in different human cell lines, providing a quantitative measure of their cytotoxic potential.
| Aldehyde | Cell Line | IC50 (µM) | Reference |
| Acrolein | Glioma | 75 | [9] |
| 4-Hydroxynonenal (B163490) (4-HNE) | - | - | Data not readily available in a comparative format |
| Malondialdehyde (MDA) | - | - | Data not readily available in a comparative format |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions. Acrolein is generally considered one of the most reactive and toxic lipid-derived aldehydes.[3] Some studies suggest that the reactivity of 4-HNE is approximately 10 times that of MDA.[2]
Typical Concentrations in Biological Samples
The concentrations of lipid aldehydes in biological fluids and tissues can serve as biomarkers of oxidative stress. The table below provides an overview of typical concentration ranges found in human plasma and other tissues.
| Aldehyde | Sample Type | Concentration Range | Reference |
| 4-Hydroxynonenal (4-HNE) | Plasma | < 1 µM (healthy) to > 100 µM (oxidative stress) | [10][11] |
| Brain (Alzheimer's) | Increased levels observed | [12] | |
| Plasma (premature infants with CLD) | ≥ 200 nM | [13] | |
| Malondialdehyde (MDA) | Serum | 0.93 ± 0.39 µM | [10] |
| Acrolein | Brain (Alzheimer's) | 1.9 - 4.9 nmol/mg protein | [12] |
| Formaldehyde | Blood | 20 - 100 µM | [10] |
| Hexanal | Plasma | 0.006 nM (LOD) | [10] |
| Heptanal | Plasma | 0.005 nM (LOD) | [10] |
Experimental Protocols for Aldehyde Analysis
The accurate quantification of reactive and often volatile aldehydes in complex biological matrices is challenging and typically requires a derivatization step to enhance stability and detection sensitivity.[14][15] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.
GC-MS Analysis with PFBHA Derivatization
This protocol describes the analysis of volatile aldehydes using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by GC-MS analysis.[16][17]
Materials:
-
Aldehyde standards
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., deuterated aldehyde)
-
Methanol, Ethyl Acetate (GC grade)
-
SPME Fibers (e.g., PDMS/DVB)
-
Headspace vials (20 mL)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL solution of PFBHA in deionized water.
-
Prepare stock solutions of aldehyde standards and internal standard in methanol.
-
Create working standard solutions by diluting the stock solutions.
-
-
Sample Preparation:
-
Pipette 1-5 mL of the liquid sample (e.g., plasma, urine) into a headspace vial.
-
Add the internal standard to each sample, blank, and calibration standard.
-
-
HS-SPME with On-Fiber Derivatization:
-
Expose the SPME fiber to the headspace of the PFBHA solution to load the derivatizing agent.
-
Insert the PFBHA-loaded fiber into the headspace of the sample vial.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow for extraction and derivatization.
-
-
GC-MS Analysis:
-
Inject the fiber into the GC-MS inlet for thermal desorption of the aldehyde-PFBHA oxime derivatives.
-
Use a suitable capillary column (e.g., HP-InnoWax).
-
Set the oven temperature program to achieve separation of the derivatives.
-
Operate the mass spectrometer in electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Monitor characteristic ions for each aldehyde derivative for quantification. A common fragment ion for PFB-oximes is m/z 181.[14]
-
LC-MS/MS Analysis with DNPH Derivatization
This protocol outlines the quantification of aldehydes using derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by LC-MS/MS analysis.[18][19]
Materials:
-
Aldehyde standards
-
2,4-dinitrophenylhydrazine (DNPH)
-
Internal standard (e.g., deuterated aldehyde)
-
Acetonitrile (B52724), Water, Formic Acid (LC-MS grade)
-
Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To a biological sample (e.g., tissue homogenate), add an internal standard.
-
Add ice-cold TCA solution to precipitate proteins.
-
Vortex and centrifuge to pellet the proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Add the DNPH solution (in an acidic acetonitrile/water mixture) to the supernatant.
-
Incubate at a controlled temperature (e.g., 50°C) for a defined time (e.g., 30 minutes) to form the DNPH-hydrazone derivatives.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.
-
Operate the mass spectrometer in a positive or negative ionization mode (e.g., APCI negative).[18]
-
Set up multiple reaction monitoring (MRM) transitions for each aldehyde-DNPH derivative and the internal standard for sensitive and specific quantification.
-
Role of Aldehydes in Cellular Signaling
Lipid-derived aldehydes, particularly 4-HNE, are recognized as important signaling molecules that can modulate various cellular pathways.[5][20] The effects of 4-HNE are often concentration-dependent.
At low concentrations (0.1-1 µM), 4-HNE can activate pro-survival and antioxidant pathways.[5] For example, it can activate the Nrf2 pathway by modifying Keap1, leading to the expression of antioxidant enzymes.[20] However, at higher concentrations (above 10 µM), 4-HNE can inhibit key cellular processes and induce apoptosis.[11] It can modulate inflammatory responses by affecting the NF-κB and MAPK signaling pathways.[5][11]
Conclusion
The comparative analysis of lipid-derived aldehydes is crucial for understanding their diverse roles in biology and disease. While sharing a common origin from lipid peroxidation, aldehydes such as 4-HNE, MDA, and acrolein exhibit distinct reactivity, cytotoxicity, and signaling functions. The selection of appropriate analytical methods, often involving derivatization coupled with mass spectrometry, is paramount for their accurate quantification in biological systems. A deeper understanding of the specific roles of different aldehydes will continue to provide valuable insights into the mechanisms of oxidative stress-related pathologies and may lead to the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders [mdpi.com]
- 5. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 9. Enzymatic Acrolein Production System and Its Impact on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased levels of 4-hydroxynonenal and acrolein in the brain in preclinical Alzheimer’s disease (PCAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raised concentrations of aldehyde lipid peroxidation products in premature infants with chronic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial 4-Heptenal Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available 4-Heptenal standards, complete with detailed experimental protocols and data presentation.
Introduction
This compound, an unsaturated aldehyde, is utilized in various research and development applications. The accuracy of its quantification and its efficacy in experimental systems are directly dependent on its purity. Commercial standards of this compound can contain impurities such as isomers (e.g., (E)-4-Heptenal), oxidation products (e.g., 4-heptenoic acid), or residual starting materials from synthesis.[1][2] Therefore, robust analytical methods are required to verify the purity of these standards. This guide focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for a direct and highly accurate determination of the absolute purity of the this compound standard.[3][4][5]
Experimental Methodologies
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a fundamental technique for the analysis of volatile compounds like this compound.[1][6] When coupled with a mass spectrometer, it allows for the separation, identification, and quantification of the main component and its impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the commercial this compound standard in a high-purity solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.
-
For quantitative analysis, an internal standard (e.g., nonane (B91170) or another suitable hydrocarbon) can be added to each sample and calibration standard at a fixed concentration.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or similar.[7]
-
Column: A polar capillary column such as a DB-WAX or a non-polar DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[1]
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the purity by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification, use the internal standard method to create a calibration curve.
-
Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a clean NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
-
-
¹H-NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): 8 or 16 scans for good signal-to-noise ratio.
-
-
Data Analysis:
-
Acquire the ¹H-NMR spectrum and process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for this compound (e.g., the aldehydic proton at ~9.7 ppm) and a signal from the internal standard.[8][9][10][11][12]
-
Calculate the purity of the this compound standard using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation: Comparison of Hypothetical Commercial Standards
The following table summarizes hypothetical purity assessment data for three different commercial this compound standards.
| Parameter | Standard A | Standard B | Standard C |
| Stated Purity | >95% | >98% | >99% (GC) |
| GC-MS Purity (Area %) | 96.2% | 98.5% | 99.1% |
| Identified Impurities (GC-MS) | (E)-4-Heptenal (2.5%), Heptanal (1.3%) | (E)-4-Heptenal (1.1%), unknown (0.4%) | (E)-4-Heptenal (0.7%), 4-heptenoic acid (0.2%) |
| qNMR Purity (% w/w) | 95.8% ± 0.3% | 98.1% ± 0.2% | 98.9% ± 0.2% |
| Water Content (Karl Fischer) | 0.15% | 0.08% | 0.05% |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of this compound standards.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Comparison of Alternatives and Conclusion
-
GC-MS is an excellent technique for identifying and quantifying volatile impurities, providing a detailed impurity profile. However, its accuracy for determining the absolute purity of the main component can be influenced by the response factors of different compounds in the detector.
-
qNMR offers a direct and highly accurate measurement of the absolute purity of the this compound standard against a certified internal standard.[13][5] It is less susceptible to variations in detector response. However, it may not detect non-proton-containing impurities and requires a higher concentration of the sample.
Recommendation:
For a comprehensive and robust assessment of the purity of commercially available this compound standards, a combination of analytical techniques is recommended. GC-MS should be employed to identify and quantify volatile impurities, providing a detailed impurity profile. Subsequently, qNMR should be used to determine the absolute purity of the this compound content. This dual approach ensures both the identification of potential contaminants and an accurate quantification of the primary compound, providing the highest level of confidence for researchers and drug development professionals.
References
- 1. This compound, (4Z)- (62238-34-0) for sale [vulcanchem.com]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analytical Method [keikaventures.com]
- 7. agilent.com [agilent.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
Safety Operating Guide
Proper Disposal of 4-Heptenal: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Heptenal is paramount for laboratory safety and environmental protection. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals, focusing on immediate safety, logistical planning, and operational procedures. This compound is classified as a flammable liquid and vapor that may cause skin and eye irritation, necessitating careful handling and disposal through an approved hazardous waste stream.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][4] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[1][2][4] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] |
In the event of a spill, immediately eliminate all sources of ignition.[2][3] Absorb the spill with an inert, non-combustible material such as sand or silica (B1680970) gel, and collect it into a suitable, labeled, and closed container for disposal.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to federal, state, and local regulations.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4] The container must be compatible with the chemical; avoid metal containers for acids and bases, and do not use glass for hydrofluoric acid.[6] Ideally, use the original container if it is in good condition.[7]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[8]
-
The label must include the full chemical name, "this compound," and list all constituents if it is a mixed waste.[8]
-
Indicate the date when the waste was first added to the container.[8]
-
Include the name and contact information of the principal investigator or responsible personnel.[8]
-
Specify the associated hazards (e.g., "Flammable Liquid").[8]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7]
-
The SAA should be close to the point of generation and under the direct supervision of laboratory personnel.[6]
-
Ensure the storage area is well-ventilated.[6]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[3][7] Store acids and bases separately.[7]
-
Use secondary containment to prevent spills from reaching drains.[6][9]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide them with all necessary information regarding the waste, including its composition and volume.
-
Maintain a record of all hazardous waste generated and disposed of, including dates, quantities, and disposal methods.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Cis-4-heptenal | 6728-31-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Heptenal
Essential Safety and Handling Guide for 4-Heptenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [2][3] |
| Appearance | Colorless to light yellow, oily liquid | [3] |
| Odor | Powerful, fatty, fishy, and creamy in high dilution | [3] |
| Flash Point | 37 °C / 98.6 °F to 44 °C | [4] |
| Boiling Point | 58 °C at 21 mmHg | |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils | [4] |
| Specific Gravity | Approximately 0.849 to 0.85 | [4] |
Occupational Exposure Limits and Recommendations
While there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA, it is recommended to handle it with caution due to its aldehyde nature.[4] The following table provides OELs for other common aldehydes as a reference for risk assessment and control.
| Aldehyde | OSHA PEL (8-hour TWA) | ACGIH TLV (Ceiling) | NIOSH REL |
| Acetaldehyde | 200 ppm | 25 ppm | Lowest Feasible Concentration (potential carcinogen) |
| Formaldehyde | 0.75 ppm | 0.1 ppm (TWA), 0.3 ppm (STEL) | 0.016 ppm (TWA) |
| n-Valeraldehyde | 50 ppm | 50 ppm | Not Established |
Given the lack of specific data for this compound, it is prudent to handle it in a manner that keeps exposure to the lowest feasible level, utilizing engineering controls and appropriate personal protective equipment.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Aldehydes can be volatile and harmful if inhaled. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Prevents skin contact. Latex gloves are not suitable as they do not provide adequate protection against many chemicals. |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against spills and splashes. Given that similar aldehydes are flammable, flame-retardant clothing is a necessary precaution. |
Operational Plan for Handling this compound
The following step-by-step guide outlines the safe handling of this compound from preparation to post-handling procedures.
Preparation
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather PPE : Ensure all required personal protective equipment is readily available and in good condition.
-
Engineering Controls : All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that safety shower and eyewash stations are accessible and operational.
-
Prepare Materials : Have all necessary equipment and reagents for the experiment prepared and within easy reach inside the fume hood to minimize movement and potential for spills.
-
Spill Kit : Confirm that a spill kit containing an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent) is available.[5]
Handling
-
Don PPE : Put on all required PPE before entering the designated handling area.
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge, as this compound is a flammable liquid.[5]
-
Dispensing : Use only non-sparking tools when opening and dispensing the chemical.[5]
-
Avoid Inhalation and Contact : Perform all transfers and manipulations of this compound carefully to avoid splashing and the generation of vapors.
-
Keep Containers Closed : Keep the container tightly closed when not in use to minimize the release of vapors.
Post-Handling
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene : Wash hands and face thoroughly with soap and water after handling the chemical.[6]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect all waste materials, including excess this compound, contaminated absorbents from spills, and used disposable PPE, in a designated and properly labeled hazardous waste container.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not dispose of this compound down the drain.[4]
Visualizing Safe Handling Workflows
To further clarify the procedures, the following diagrams illustrate the operational workflow and PPE selection process.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
